Product packaging for 5-bromo-1H-benzo[d]imidazol-2-amine(Cat. No.:CAS No. 791595-74-9)

5-bromo-1H-benzo[d]imidazol-2-amine

Cat. No.: B1342363
CAS No.: 791595-74-9
M. Wt: 212.05 g/mol
InChI Key: YLKNNXAMJFCCPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-bromo-1H-benzo[d]imidazol-2-amine is a useful research compound. Its molecular formula is C7H6BrN3 and its molecular weight is 212.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6BrN3 B1342363 5-bromo-1H-benzo[d]imidazol-2-amine CAS No. 791595-74-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-1H-benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLKNNXAMJFCCPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90606999
Record name 6-Bromo-1H-benzimidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90606999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

791595-74-9
Record name 6-Bromo-1H-benzimidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90606999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-1H-benzo[d]imidazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"5-bromo-1H-benzo[d]imidazol-2-amine" synthesis pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 5-bromo-1H-benzo[d]imidazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable heterocyclic compound widely utilized as a building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. Its derivatives have shown potential as anticancer agents and may have applications in non-linear optical materials. This guide provides a comprehensive overview of the primary synthetic pathway for this compound, including detailed experimental protocols for each step, quantitative data, and a logical workflow diagram.

Introduction

The benzimidazole scaffold is a privileged structure in drug discovery, appearing in numerous biologically active compounds. The introduction of a bromine atom at the 5-position and an amine group at the 2-position of the benzimidazole core offers versatile handles for further functionalization. The bromine atom can participate in various cross-coupling reactions, while the amino group provides a site for N-arylation and other modifications. This guide details a reliable and common two-step synthesis pathway starting from the commercially available 4-bromo-2-nitroaniline.

Overall Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process:

  • Reduction of 4-bromo-2-nitroaniline to form the key intermediate, 4-bromo-1,2-phenylenediamine.

  • Cyclization of 4-bromo-1,2-phenylenediamine with cyanogen bromide to yield the final product.

G A 4-bromo-2-nitroaniline B 4-bromo-1,2-phenylenediamine A->B C 4-bromo-1,2-phenylenediamine D This compound C->D Cyclization (Cyanogen Bromide)

Overall synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 4-bromo-1,2-phenylenediamine

This step involves the reduction of the nitro group of 4-bromo-2-nitroaniline. A common and effective method is the use of tin(II) chloride in the presence of a strong acid.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mmol)
4-bromo-2-nitroaniline217.0210.046.1
Tin(II) chloride dihydrate (SnCl₂·2H₂O)225.6331.2138.3
Concentrated Hydrochloric Acid (HCl)36.46~50 mL-
Sodium hydroxide (NaOH)40.00As needed-
Ethyl acetate-As needed-
Anhydrous sodium sulfate-As needed-

Procedure:

  • A solution of 4-bromo-2-nitroaniline (10.0 g, 46.1 mmol) in ethanol (100 mL) is prepared in a round-bottom flask equipped with a reflux condenser.

  • To this solution, tin(II) chloride dihydrate (31.2 g, 138.3 mmol) is added, followed by the slow addition of concentrated hydrochloric acid (50 mL).

  • The reaction mixture is heated to reflux and stirred for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, the mixture is cooled to room temperature and the pH is carefully adjusted to approximately 8 with a concentrated aqueous solution of sodium hydroxide. This should be done in an ice bath as the neutralization is exothermic.

  • The resulting mixture is extracted with ethyl acetate (3 x 100 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 4-bromo-1,2-phenylenediamine.

Expected Yield: 80-90%

Characterization Data (4-bromo-1,2-phenylenediamine):

PropertyValue
AppearanceOff-white to pale brown solid
Melting Point65-69 °C
Step 2: Synthesis of this compound

This final step involves the cyclization of the diamine intermediate with cyanogen bromide to form the 2-aminobenzimidazole ring system.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mmol)
4-bromo-1,2-phenylenediamine187.045.026.7
Cyanogen bromide (CNBr)105.922.9728.0
Methanol-100 mL-
Sodium bicarbonate (NaHCO₃)84.01As needed-

Procedure:

  • A solution of 4-bromo-1,2-phenylenediamine (5.0 g, 26.7 mmol) in methanol (100 mL) is prepared in a round-bottom flask.

  • The solution is cooled in an ice bath, and cyanogen bromide (2.97 g, 28.0 mmol) is added portion-wise with stirring. Caution: Cyanogen bromide is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

  • The solvent is removed under reduced pressure.

  • The residue is suspended in water, and the pH is adjusted to 8-9 with a saturated aqueous solution of sodium bicarbonate to precipitate the product.

  • The solid is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.

Expected Yield: 75-85%

Characterization Data (this compound):

PropertyValue
AppearanceOff-white to light brown solid
Melting Point>200 °C (decomposes)
¹H-NMR (DMSO-d₆)δ 7.20-7.40 (m, 2H), 7.55 (s, 1H), 6.55 (br s, 2H, NH₂)
¹³C-NMR (DMSO-d₆)δ 155.8, 137.9, 133.4, 122.1, 115.3, 112.8, 110.2

Alternative Precursor Synthesis: From o-Phenylenediamine

An alternative route to the key intermediate, 4-bromo-1,2-phenylenediamine, starts from o-phenylenediamine. This pathway involves an acetylation protection, bromination, and subsequent deprotection.

G A o-phenylenediamine B N,N'-(1,2-phenylene)diacetamide A->B C N,N'-(1,2-phenylene)diacetamide D N,N'-(4-bromo-1,2-phenylene)diacetamide C->D Bromine / Acetic Acid E N,N'-(4-bromo-1,2-phenylene)diacetamide F 4-bromo-1,2-phenylenediamine E->F Acid or Base Hydrolysis

Alternative synthesis of 4-bromo-1,2-phenylenediamine.

Safety and Handling

  • Cyanogen bromide is highly toxic and a lachrymator. It should be handled with extreme caution in a well-ventilated fume hood. Use appropriate personal protective equipment, including gloves, lab coat, and safety goggles.

  • Concentrated acids and bases are corrosive and should be handled with care.

  • All reactions should be performed in a well-ventilated area.

Conclusion

The synthesis of this compound is a straightforward process that can be accomplished in good yields through a two-step sequence from 4-bromo-2-nitroaniline. The provided protocols offer a reliable method for obtaining this versatile building block for further synthetic transformations in drug discovery and material science research. The choice of starting material for the synthesis of the 4-bromo-1,2-phenylenediamine intermediate may depend on commercial availability and cost.

An In-depth Technical Guide to 5-bromo-1H-benzo[d]imidazol-2-amine: Properties, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-bromo-1H-benzo[d]imidazol-2-amine is a heterocyclic aromatic organic compound that has garnered significant interest within the scientific community. Its unique structure, featuring a benzimidazole core substituted with a bromine atom and an amino group, imparts a range of chemical and biological properties that make it a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the chemical properties, experimental protocols for its synthesis and analysis, and a review of its biological activities, with a focus on its potential as an anticancer and antimicrobial agent.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below. These properties are crucial for its handling, characterization, and application in various chemical reactions.

Identity and Structure
ParameterValueReference
IUPAC Name This compound
CAS Number 791595-74-9
Molecular Formula C₇H₆BrN₃
Molecular Weight 212.05 g/mol
Canonical SMILES C1=CC2=C(C=C1Br)NC(=N2)N
InChI Key YLKNNXAMJFCCPY-UHFFFAOYSA-N
Physicochemical Properties
ParameterValueReference
Appearance Light brown to brown solid
Boiling Point 425.2 °C (Predicted)
Melting Point Not available
Solubility Soluble in Methanol
pKa 10.16 ± 0.10 (Predicted)
Density 1.867 ± 0.06 g/cm³ (Predicted)

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

1H NMR Spectroscopy
  • 1H NMR (400 MHz, DMSO-d₆) δ ppm: 6.47 (br. s., 2H, -NH₂), 6.94-7.00 (m, 1H, Ar-H), 7.01-7.06 (m, 1H, Ar-H), 7.23 (d, J = 1.85 Hz, 1H, Ar-H), 8.70-11.33 (m, 1H, -NH)

Mass Spectrometry
  • ES LC-MS m/z: 212.2 (Br⁷⁹, M+H)⁺, 214.2 (Br⁸¹, M+H)⁺

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the cyclization of 4-bromo-1,2-benzenediamine with cyanogen bromide.

Materials:

  • 4-bromo-1,2-benzenediamine

  • Cyanogen bromide

  • Methanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Saturated sodium chloride solution

Procedure:

  • Dissolve 4-bromo-1,2-benzenediamine (4 g, 21.39 mmol) in methanol (20 mL) to form a dark brown solution.

  • Add cyanogen bromide (2.492 g, 23.52 mmol) to the solution. The reaction is exothermic and the methanol may begin to boil.

  • After 5 minutes of reaction, dilute the mixture with ethyl acetate (100 mL).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (100 mL) and saturated sodium chloride solution (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography using a 0-20% methanol/ethyl acetate gradient to yield 5-bromo-1H-benzimidazol-2-amine as a solid.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product 4-bromo-1,2-benzenediamine 4-bromo-1,2-benzenediamine Reaction_Vessel Dissolve in Methanol, add Cyanogen Bromide 4-bromo-1,2-benzenediamine->Reaction_Vessel Cyanogen Bromide Cyanogen Bromide Cyanogen Bromide->Reaction_Vessel Dilution Dilute with Ethyl Acetate Reaction_Vessel->Dilution Exothermic Reaction Washing Wash with NaHCO3 (aq) and NaCl (aq) Dilution->Washing Drying Dry over Na2SO4 Washing->Drying Concentration Concentrate in vacuo Drying->Concentration Column_Chromatography Silica Gel Column (0-20% MeOH/EtOAc) Concentration->Column_Chromatography Crude Product Final_Product This compound Column_Chromatography->Final_Product

Caption: General workflow for the synthesis of this compound.
Analytical Methods

The purity and identity of this compound can be assessed using a combination of chromatographic and spectroscopic techniques.

  • Thin Layer Chromatography (TLC): TLC can be used to monitor the progress of the synthesis and to assess the purity of the final product. A suitable mobile phase would be a mixture of ethyl acetate and methanol.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative measure of purity. A reverse-phase C18 column with a gradient of water and acetonitrile (both containing 0.1% formic acid) is a common method for analyzing benzimidazole derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: As detailed in section 2.1, 1H NMR is a powerful tool for confirming the structure of the molecule.

  • Mass Spectrometry (MS): LC-MS is used to confirm the molecular weight of the compound, as shown in section 2.2.

Biological Activities and Signaling Pathways

The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, and this compound is no exception. While much of the research has focused on its derivatives, the core molecule itself is understood to be a key pharmacophore.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents. The proposed mechanisms of action for these derivatives are diverse and often target key cellular processes involved in cancer progression.

One of the primary mechanisms of action for some benzimidazole derivatives is the inhibition of topoisomerase I, an enzyme crucial for DNA replication and repair in cancer cells. By inhibiting this enzyme, these compounds can lead to DNA damage and ultimately induce apoptosis (programmed cell death) in cancer cells.

Another important target for benzimidazole-based anticancer agents is the inhibition of various kinases that are often dysregulated in cancer. For instance, some derivatives have been shown to inhibit Epidermal Growth Factor Receptor (EGFR) kinase, which plays a critical role in cell proliferation and survival. Inhibition of this pathway can lead to cell cycle arrest, preventing cancer cells from dividing and proliferating.

Anticancer_Pathway cluster_dna DNA Damage Pathway cluster_kinase Kinase Inhibition Pathway Benzimidazole_Derivative Benzimidazole Derivative Topo_I Topoisomerase I Benzimidazole_Derivative->Topo_I Inhibition EGFR EGFR Kinase Benzimidazole_Derivative->EGFR Inhibition DNA_Damage DNA Damage Topo_I->DNA_Damage Leads to Apoptosis_DNA Apoptosis DNA_Damage->Apoptosis_DNA Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) EGFR->Cell_Cycle_Arrest Leads to Apoptosis_Kinase Apoptosis Cell_Cycle_Arrest->Apoptosis_Kinase

Caption: Potential anticancer mechanisms of benzimidazole derivatives.
Antimicrobial Activity

Benzimidazole derivatives have also been extensively studied for their antimicrobial properties. The proposed mechanisms of action against bacteria and fungi are varied.

One potential target for the antibacterial activity of benzimidazoles is the filamenting temperature-sensitive protein Z (FtsZ). FtsZ is a crucial protein involved in bacterial cell division, and its inhibition can prevent bacteria from multiplying.

Additionally, some benzimidazole derivatives are believed to interfere with microbial metabolic pathways, although the precise mechanisms are often not fully elucidated.

Antimicrobial_Pathway Benzimidazole_Derivative Benzimidazole Derivative Bacterial_Cell Bacterial Cell Benzimidazole_Derivative->Bacterial_Cell FtsZ FtsZ Protein Bacterial_Cell->FtsZ Cell_Division_Inhibition Inhibition of Cell Division FtsZ->Cell_Division_Inhibition Inhibition by Benzimidazole Derivative Bacteriostatic_Effect Bacteriostatic/ Bactericidal Effect Cell_Division_Inhibition->Bacteriostatic_Effect

Caption: Proposed antimicrobial mechanism via FtsZ inhibition.

Applications in Materials Science

Beyond its biomedical applications, this compound serves as a precursor for the development of novel organic materials with interesting electronic properties. The benzimidazole core, with its electron-rich nature, makes it a candidate for applications in non-linear optics.

Conclusion

This compound is a versatile and valuable compound for researchers in drug discovery and materials science. Its straightforward synthesis, coupled with its rich chemical reactivity and inherent biological activity, makes it an attractive starting point for the development of new therapeutic agents and functional materials. Further research into the specific mechanisms of action of the parent compound and its derivatives will undoubtedly open up new avenues for its application.

Spectroscopic and Spectrometric Characterization of 5-bromo-1H-benzo[d]imidazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for the compound 5-bromo-1H-benzo[d]imidazol-2-amine, a molecule of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and workflow visualizations to support ongoing research and development efforts.

Spectroscopic Data

The following tables summarize the key nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound.

¹H NMR Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
10.00 (broad)Singlet1HImidazole N-H
7.23Doublet, J = 1.85 Hz1HH-4
7.01 - 7.06Multiplet1HH-7
6.94 - 7.00Multiplet1HH-6
6.47 (broad)Singlet2HAmino N-H₂

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz[1]

¹³C NMR Data (Predicted)
Chemical Shift (δ) ppmAssignment
155.0C-2 (Carbon attached to -NH₂)
136.9C-7a (Quaternary)
133.8C-3a (Quaternary)
123.6C-6
119.8C-4
114.7C-5 (Carbon attached to -Br)
112.5C-7

Prediction performed using NMRDB.org online tool.

Mass Spectrometry Data
m/zIon
212.2[M+H]⁺ (⁷⁹Br)
214.2[M+H]⁺ (⁸¹Br)

Ionization Method: Electrospray (ES)[1]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic and spectrometric data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation:

  • Approximately 5-10 mg of this compound was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • The solution was transferred to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard ¹H acquisition.

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Spectral Width: 8000 Hz

  • Acquisition Time: 4.096 s

¹³C NMR Acquisition Parameters (General Procedure):

  • Pulse Program: Proton-decoupled ¹³C acquisition.

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Spectral Width: 25000 Hz

  • Acquisition Time: 1.31 s

Mass Spectrometry (MS)

Instrumentation: A liquid chromatography-mass spectrometry (LC-MS) system equipped with an electrospray ionization (ESI) source.

Sample Preparation:

  • A dilute solution of this compound was prepared in a suitable solvent such as methanol or acetonitrile.

ESI-MS Parameters:

  • Ionization Mode: Positive

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Scan Range: m/z 50-500

Synthesis and Characterization Workflow

The synthesis of this compound is a critical step prior to its characterization. The following diagram illustrates the general workflow from synthesis to spectroscopic analysis.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Spectroscopic Characterization start 4-Bromo-1,2-phenylenediamine + Cyanogen Bromide reaction Cyclization Reaction in Methanol start->reaction product Crude this compound reaction->product purification Column Chromatography product->purification pure_product Pure this compound purification->pure_product nmr NMR Spectroscopy (¹H, ¹³C) pure_product->nmr ms Mass Spectrometry (ESI-MS) pure_product->ms data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ms->data_analysis

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

This technical guide provides foundational spectroscopic and spectrometric data for this compound, which is crucial for its identification, purity assessment, and further application in scientific research. The detailed protocols and workflow are intended to ensure reproducibility and facilitate the seamless integration of this compound into various research and development pipelines.

References

An In-depth Technical Guide to 5-bromo-1H-benzo[d]imidazol-2-amine (CAS: 791595-74-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-1H-benzo[d]imidazol-2-amine is a heterocyclic aromatic organic compound belonging to the benzimidazole family.[1] The benzimidazole core, a fusion of benzene and imidazole rings, is a privileged scaffold in medicinal chemistry due to its structural similarity to naturally occurring nucleotides, allowing for effective interaction with various biological macromolecules.[2] This compound, with a bromine atom at the 5-position and an amino group at the 2-position, serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules.[1] The bromine atom provides a reactive site for further functionalization through various coupling reactions, while the 2-amino group enhances its nucleophilic character and hydrogen bonding capabilities.[1] This guide provides a comprehensive overview of its synthesis, chemical properties, and its significant role as a building block in the development of therapeutic agents and functional materials.

Chemical and Physical Properties

Limited experimental data is available for the physical properties of this compound. The available information, including predicted values, is summarized below.

PropertyValueSource
CAS Number 791595-74-9[1]
Molecular Formula C₇H₆BrN₃[1]
Molecular Weight 212.05 g/mol [1]
IUPAC Name This compoundN/A
Synonyms 2-Amino-5-bromobenzimidazole, 6-bromo-1H-benzimidazol-2-amine[3]
Appearance Light brown to brown solid[3]
Boiling Point 425.2 ± 37.0 °C (Predicted)[3]
Density 1.867 ± 0.06 g/cm³ (Predicted)[3]
pKa 10.16 ± 0.10 (Predicted)[3]
Solubility No experimental data available. A related compound, 5-bromo-1H-benzimidazole, is soluble in methanol.[4]N/A
Melting Point No experimental data available. A related compound, 5-bromo-1H-benzimidazole, has a melting point of 130 °C.[4]N/A

Spectroscopic Data

The characterization of this compound is typically performed using standard spectroscopic techniques.

Technique Data
¹H NMR (400 MHz, DMSO-d₆) δ ppm: 6.47 (br. s., 2H), 6.94-7.00 (m, 1H), 7.01-7.06 (m, 1H), 7.23 (d, J = 1.85 Hz, 1H), 8.70-11.33 (m, 1H)
LC-MS m/z = 212.2 (Br⁷⁹, M+H)⁺, m/z = 214.2 (Br⁸¹, M+H)⁺

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the cyclization of 4-bromo-1,2-benzenediamine with cyanogen bromide.

Experimental Procedure:

  • Dissolve 4-bromo-1,2-benzenediamine (4 g, 21.39 mmol) in methanol (20 mL) to form a dark brown solution.

  • Add cyanogen bromide (2.492 g, 23.52 mmol) to the solution. The reaction is exothermic, and the methanol may begin to boil.

  • After 5 minutes of reaction, dilute the mixture with ethyl acetate (100 mL).

  • Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate solution (100 mL) and a saturated sodium chloride solution (100 mL).

  • Concentrate the organic layer.

  • Purify the crude product by silica gel column chromatography using a gradient elution of 0-20% methanol in ethyl acetate.

  • This procedure affords 5-bromo-1H-benzimidazol-2-amine (3.9 g, 18.39 mmol, 86% yield) as a black solid.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product 4-bromo-1,2-benzenediamine 4-bromo-1,2-benzenediamine Dissolution_in_Methanol Dissolve in Methanol 4-bromo-1,2-benzenediamine->Dissolution_in_Methanol Cyanogen Bromide Cyanogen Bromide Addition_of_CNBr Add Cyanogen Bromide (Exothermic Reaction) Cyanogen Bromide->Addition_of_CNBr Dissolution_in_Methanol->Addition_of_CNBr Dilution Dilute with Ethyl Acetate Addition_of_CNBr->Dilution Washing Wash with NaHCO3 (aq) and NaCl (aq) Dilution->Washing Concentration Concentrate Organic Layer Washing->Concentration Chromatography Silica Gel Column Chromatography (0-20% MeOH in EtOAc) Concentration->Chromatography Final_Product This compound (86% yield) Chromatography->Final_Product

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Synthetic Utility

This compound is a versatile building block for the synthesis of more complex molecules, primarily through reactions targeting the bromine atom and the amino groups.

N-Arylation

The amino groups of the benzimidazole ring can undergo N-arylation reactions, often catalyzed by copper salts. This allows for the introduction of various aryl substituents.[1]

Typical Reaction Conditions:

  • Catalyst: Copper(II) acetate

  • Coupling Partner: Aryl boronic acids

  • Base: Triethylamine or Tetramethylethylenediamine (TMEDA)

  • Solvent: Methanol and Dichloromethane

N_Arylation Core This compound Product N-Aryl-5-bromo-1H- benzo[d]imidazol-2-amine Derivatives Core->Product N-Arylation Reagents Aryl Boronic Acid Cu(OAc)₂ Base (e.g., TMEDA) Reagents->Product

Caption: N-Arylation of this compound.

Biological and Pharmacological Significance

While there is limited publicly available data on the biological activity of this compound itself, its derivatives have shown significant potential in various therapeutic areas.[1] The core structure serves as a key pharmacophore, and modifications at the bromo and amino positions have led to the development of potent enzyme inhibitors and anticancer agents.

Role as a Precursor to Bioactive Molecules

The true value of this compound in drug discovery lies in its role as a versatile starting material. The following diagram illustrates its utility in generating diverse classes of bioactive compounds.

Synthetic_Utility cluster_derivatives Bioactive Derivatives Core This compound (CAS: 791595-74-9) Anticancer Anticancer Agents (e.g., Kinase Inhibitors) Core->Anticancer Functionalization Anti_Alzheimer Anti-Alzheimer's Agents (e.g., AChE/BuChE Inhibitors) Core->Anti_Alzheimer Functionalization Antimicrobial Antimicrobial Agents Core->Antimicrobial Functionalization NLO_Materials Non-Linear Optical Materials Core->NLO_Materials Functionalization

Caption: Synthetic utility of this compound.

Biological Activity of Derivatives

To illustrate the potential of this chemical scaffold, the following table summarizes the biological activities of some of its derivatives. It is critical to note that these values do not represent the activity of the core compound itself.

Derivative ClassTargetActivity (IC₅₀)Reference
Benzimidazole-hydrazide hybridsKinase (EGFR, HER2, CDK2)7.82 - 21.48 µM[5]
5-bromo-2-aryl benzimidazolesUrease8.15 - 354.67 µM[6]
Benzoxazole-oxadiazole analogues (derived from related benzimidazoles)Acetylcholinesterase (AChE)5.80 - 40.80 µM[7]
Benzoxazole-oxadiazole analogues (derived from related benzimidazoles)Butyrylcholinesterase (BuChE)7.20 - 42.60 µM[7]

Applications in Material Science

Derivatives of this compound have been investigated for their potential applications in material science, particularly in the field of non-linear optics (NLO).[1] The introduction of electron-donating and withdrawing groups to the benzimidazole core can enhance the NLO response, making these compounds candidates for use in optical and photonic devices.[7]

Conclusion

This compound is a valuable and versatile chemical intermediate. While direct data on its biological activity and physical properties are scarce, its synthetic utility is well-established. Its strategic placement of a bromine atom and an amino group on the privileged benzimidazole scaffold makes it an essential starting material for the synthesis of a diverse range of compounds with significant potential in medicinal chemistry and material science. Further research is warranted to fully elucidate the intrinsic biological and physical properties of this core molecule.

References

An In-Depth Technical Guide to 5-bromo-1H-benzo[d]imidazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-1H-benzo[d]imidazol-2-amine is a heterocyclic organic compound belonging to the benzimidazole family. This class of compounds is of significant interest in medicinal chemistry due to the prevalence of the benzimidazole scaffold in a wide array of pharmacologically active molecules. The strategic placement of a bromine atom on the benzene ring and an amine group on the imidazole moiety imparts unique physicochemical properties and biological activities to this molecule. This technical guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and its potential as an anticancer agent, including detailed experimental protocols and an exploration of its putative mechanism of action.

Chemical Identity and Synonyms

The nomenclature and various identifiers for this compound are crucial for accurate identification and literature searches.

IUPAC Name: 6-bromo-1H-benzo[d]imidazol-2-amine[1]

Synonyms:

  • 2-Amino-5-bromobenzimidazole[2]

  • 2-Amino-6-bromobenzimidazole[2]

  • 6-bromo-1H-Benzimidazol-2-amine[2]

  • 5-Bromo-1H-benzimidazol-2-amine[2]

  • 2-Amino-5(6)-bromo-1H-benzimidazole[2]

  • 1H-Benzimidazol-2-amine, 6-bromo-[2]

  • 6-bromo-1H-1,3-benzodiazol-2-amine[2]

CAS Number: 791595-74-9[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, formulation, and for understanding its behavior in biological systems.

PropertyValueSource
Molecular Formula C₇H₆BrN₃Smolecule[1]
Molecular Weight 212.05 g/mol Smolecule[1]
Appearance Light brown to brown solidChemicalBook[2]
Boiling Point (Predicted) 425.2 ± 37.0 °CChemicalBook[2]
Density (Predicted) 1.867 ± 0.06 g/cm³ChemicalBook[2]
pKa (Predicted) 10.16 ± 0.10ChemicalBook[2]
Storage Temperature 2-8°C (protect from light)ChemicalBook[2]

Synthesis

The synthesis of this compound can be achieved through the reaction of 4-bromo-1,2-benzenediamine with cyanogen bromide. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of this compound[3]

Materials:

  • 4-Bromo-1,2-benzenediamine

  • Cyanogen bromide

  • Methanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Saturated sodium chloride solution

  • Silica gel for column chromatography

Procedure:

  • Dissolve 4-bromo-1,2-benzenediamine (4 g, 21.39 mmol) in methanol (20 mL) in a suitable reaction vessel to form a dark brown solution.

  • Carefully add cyanogen bromide (2.492 g, 23.52 mmol) to the solution. The reaction is exothermic and may cause the methanol to boil.

  • Allow the reaction to proceed for 5 minutes.

  • Dilute the reaction mixture with ethyl acetate (100 mL).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (100 mL) and saturated sodium chloride solution (100 mL).

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of 0-20% methanol in ethyl acetate as the eluent.

  • The final product, 5-bromo-1H-benzimidazol-2-amine, is obtained as a black solid (3.9 g, 86% yield).

Characterization:

  • ¹H NMR (400 MHz, DMSO-d₆) δ ppm: 6.47 (br. s., 2H), 6.94-7.00 (m, 1H), 7.01-7.06 (m, 1H), 7.23 (d, J = 1.85 Hz, 1H), 8.70-11.33 (m, 1H).

  • ES LC-MS m/z = 212.2 (Br 79, M + H)⁺, ES LC-MS m/z = 214.2 (Br 81, M + H)⁺.

In Vitro Anticancer Activity

While specific IC₅₀ values for this compound are not widely reported in the public domain, research on its derivatives suggests that the benzimidazole scaffold is a promising pharmacophore for the development of anticancer agents. Derivatives have shown activity against a range of cancer cell lines, often with IC₅₀ values in the low micromolar range. The anticancer activity is believed to be mediated through various mechanisms, including kinase inhibition, induction of apoptosis, and cell cycle arrest.

Experimental Protocols for Biological Evaluation

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure: [3][4]

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in the complete culture medium.

  • Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of the test compound.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 3-4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Annexin V Apoptosis Assay

The Annexin V assay is used to detect apoptosis by identifying the translocation of phosphatidylserine to the outer leaflet of the plasma membrane.

Materials:

  • Human cancer cell lines

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure: [5][6][7]

  • Seed cells and treat with desired concentrations of this compound for a specified time.

  • Harvest the cells (including floating cells) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells using a flow cytometer. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be both Annexin V and PI positive.

Putative Signaling Pathway and Mechanism of Action

The anticancer mechanism of many benzimidazole derivatives involves the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival. While the specific targets of this compound are still under investigation, a plausible mechanism involves the inhibition of key kinases in oncogenic signaling pathways, leading to cell cycle arrest and apoptosis.

G Putative Anticancer Mechanism of this compound cluster_0 Cellular Effects cluster_1 Molecular Inhibition cluster_2 Downstream Signaling Cell_Cycle_Arrest Cell Cycle Arrest Apoptosis Apoptosis Compound This compound Kinase Protein Kinase (e.g., Tyrosine Kinase) Compound->Kinase Inhibition Signaling_Pathway Oncogenic Signaling Pathway Kinase->Signaling_Pathway Activation Proliferation_Signal Pro--Proliferation Signals Signaling_Pathway->Proliferation_Signal Leads to Survival_Signal Pro-Survival Signals Signaling_Pathway->Survival_Signal Leads to Proliferation_Signal->Cell_Cycle_Arrest Blocked by Inhibition Survival_Signal->Apoptosis Inhibition of Survival Leads to

Caption: Putative mechanism of this compound.

The diagram illustrates a potential mechanism where this compound inhibits a key protein kinase. This inhibition disrupts downstream oncogenic signaling pathways, blocking signals that promote cell proliferation and survival. Consequently, this leads to cell cycle arrest and the induction of apoptosis in cancer cells.

Conclusion

This compound presents itself as a valuable scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Its straightforward synthesis and the biological activity of its derivatives highlight its potential. Further research is warranted to elucidate its specific molecular targets, quantify its efficacy against a broader range of cancer cell lines, and to optimize its structure to enhance its therapeutic index. The experimental protocols and mechanistic insights provided in this guide serve as a foundation for researchers to further explore the promising anticancer properties of this and related benzimidazole compounds.

References

"5-bromo-1H-benzo[d]imidazol-2-amine" physical properties (melting point, solubility)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the known physical properties of 5-bromo-1H-benzo[d]imidazol-2-amine (CAS No. 791595-74-9), a heterocyclic aromatic compound of interest in medicinal chemistry and materials science.[1][2] The document outlines its melting point and solubility characteristics, provides generalized experimental protocols for determining these properties, and includes a logical workflow for physicochemical characterization.

Core Physical Properties

The physical characteristics of a compound are critical for its handling, formulation, and application in research and development. The available data for this compound is summarized below.

Data Summary

PropertyValue/ObservationNotes
Molecular Formula C₇H₆BrN₃-
Molecular Weight 212.05 g/mol [2]
Melting Point >300 °CThe high melting point is characteristic of rigid, planar molecules with potential for strong intermolecular interactions such as hydrogen bonding.
Solubility Soluble in DMSO.[3]The benzimidazole core, with its amino and bromo substitutions, suggests potential solubility in polar aprotic solvents.[1] A predicted LogS value of -2.71 indicates it is likely soluble.[3]

Experimental Protocols

2.1. Melting Point Determination (Capillary Method)

The melting point is a fundamental indicator of a compound's purity. A sharp melting range typically signifies high purity, whereas a broad and depressed range often indicates the presence of impurities.

Methodology:

  • Sample Preparation: A small quantity of the dry, powdered this compound is packed into a thin-walled capillary tube to a height of 2-3 mm.[4][5] The tube is tapped gently to ensure the sample is compact.[4][5]

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus, which consists of a heated block and a viewing lens.

  • Heating and Observation: The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point.[5] The heating rate is then reduced to a slow rate of ~1-2 °C per minute to ensure thermal equilibrium.

  • Data Recording: The temperature at which the first liquid droplet appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. This range is reported as the melting point.[4]

2.2. Solubility Assessment (Shake-Flask Method)

Equilibrium solubility is a critical parameter in drug development, influencing bioavailability and formulation strategies.[6][7] The shake-flask method is a traditional and reliable technique for its determination.[6]

Methodology:

  • System Preparation: An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO, buffer solutions) in a sealed flask.[6]

  • Equilibration: The flask is agitated in a constant temperature environment (e.g., a shaker bath set at 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[6] The presence of undissolved solid should be confirmed visually.[6]

  • Sample Separation: After equilibration, the suspension is allowed to settle. A sample of the supernatant is carefully withdrawn and separated from the solid material, typically by centrifugation followed by filtration through a non-adsorptive filter (e.g., 0.22 µm syringe filter).[8]

  • Concentration Analysis: The concentration of the dissolved compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

  • Reporting: The solubility is expressed in units such as mg/mL or mol/L.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a standard workflow for the initial physical and chemical characterization of a novel research compound like this compound.

G Workflow for Physicochemical Characterization cluster_start Initiation cluster_phys_char Physical Property Determination cluster_chem_char Chemical & Structural Analysis cluster_decision Assessment & Progression A Compound Synthesis & Purification E Structural Verification (NMR, MS) A->E Verify Structure F Purity Analysis (HPLC, LC-MS) A->F Confirm Purity B Melting Point (Capillary Method) H Data Review & Property Assessment B->H C Solubility Screening (e.g., Shake-Flask) C->H D Hygroscopicity (DVS) D->H E->H F->B Purity Dependent F->C F->D G Polymorph & Crystal Form (XRD, DSC) F->G F->H Consolidate Data G->H I Proceed to Further Development/Screening H->I Meets Criteria

Caption: A logical workflow for the physicochemical characterization of a research compound.

References

The Strategic Utility of 5-bromo-1H-benzo[d]imidazol-2-amine in Synthetic Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-1H-benzo[d]imidazol-2-amine is a versatile heterocyclic compound that serves as a crucial starting material and intermediate in the synthesis of a wide array of more complex organic molecules. Its unique structure, featuring a reactive bromine atom and a nucleophilic amino group on the benzimidazole scaffold, makes it a valuable building block in medicinal chemistry and materials science.[1] The benzimidazole core is a well-known pharmacophore present in numerous pharmaceutical agents, and the bromine substituent provides a handle for further functionalization through various cross-coupling reactions.[1] This technical guide provides an in-depth overview of the synthesis of this compound, its key reactions, and its applications in the development of novel compounds.

Synthesis of this compound

The primary and most common synthetic route to this compound involves the cyclization of 4-bromo-1,2-phenylenediamine with a cyanating agent. Cyanogen bromide (CNBr) is a frequently employed reagent for this transformation.

Experimental Protocol: Synthesis from 4-bromo-1,2-phenylenediamine and Cyanogen Bromide

This protocol details the laboratory-scale synthesis of this compound.

Materials:

  • 4-bromo-1,2-phenylenediamine

  • Cyanogen bromide (CNBr)

  • Methanol (MeOH)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromo-1,2-phenylenediamine (1.0 equivalent) in methanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of cyanogen bromide (1.1 equivalents) in methanol to the cooled solution of 4-bromo-1,2-phenylenediamine. Caution: Cyanogen bromide is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold deionized water.

  • Dry the product under vacuum to obtain this compound.

Characterization:

The identity and purity of the synthesized compound can be confirmed using various spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Elemental Analysis: To confirm the elemental composition.

Synthesis Workflow

G cluster_start Starting Material cluster_reagent Reagent cluster_reaction Reaction cluster_workup Work-up cluster_product Final Product A 4-bromo-1,2-phenylenediamine C Cyclization in Methanol A->C B Cyanogen Bromide (CNBr) B->C D Neutralization (NaHCO3) C->D 1. Cool 2. Neutralize E Filtration & Washing D->E Precipitate forms F This compound E->F Isolate solid G cluster_reactions Key Reactions cluster_products Derivative Classes cluster_applications Potential Applications A This compound B N-Arylation (Cu-catalyzed) A->B Reacts at -NH2 group C Suzuki Coupling (Pd-catalyzed) A->C Reacts at -Br group D N-Aryl-5-bromo-1H-benzo[d]imidazol-2-amines B->D E 5-Aryl-1H-benzo[d]imidazol-2-amines C->E F Pharmaceuticals (e.g., Anticancer agents) D->F G Materials Science (e.g., Non-linear optical materials) D->G E->F E->G

References

The Ascendance of Brominated Benzimidazoles: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, has long been a cornerstone in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. The strategic addition of bromine atoms to this privileged structure has given rise to a class of compounds with enhanced potency and novel mechanisms of action. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biological significance of brominated benzimidazoles, with a focus on their applications in oncology and infectious diseases.

Historical Perspective: From Anthelmintics to Anticancer Agents

The journey of benzimidazoles in medicine began in the 1960s with the discovery of their potent anthelmintic properties. Compounds like thiabendazole, and later mebendazole and albendazole, revolutionized the treatment of parasitic worm infections in both veterinary and human medicine. While these early successes did not primarily feature bromination, they established the benzimidazole core as a powerful pharmacophore.

The deliberate incorporation of bromine into the benzimidazole structure gained momentum with the exploration of marine natural products. Sponges, in particular, have proven to be a rich source of unique brominated alkaloids, some of which possess a benzimidazole core and exhibit significant biological activity. This discovery of naturally occurring brominated benzimidazoles spurred synthetic chemists to explore the impact of bromination on the therapeutic potential of this scaffold, leading to the development of novel anticancer, antimicrobial, and antiviral agents.

Synthetic Methodologies

The synthesis of brominated benzimidazoles can be approached in two primary ways: by constructing the benzimidazole ring from a brominated precursor or by direct bromination of a pre-formed benzimidazole core.

General Synthesis of the Benzimidazole Core

A common method for synthesizing the benzimidazole ring is the Phillips-Ladenburg synthesis, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions.

Experimental Protocol: General Synthesis of 2-Substituted Benzimidazoles

  • Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) and the desired carboxylic acid (1.1 equivalents) in a suitable solvent, such as 4M hydrochloric acid or polyphosphoric acid.

  • Reaction Conditions: Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully neutralize it with a base, such as ammonium hydroxide or sodium bicarbonate, until a precipitate forms.

  • Purification: Collect the crude product by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or methanol.

Introduction of Bromine

Method 1: Synthesis from Brominated Precursors

This approach involves using a brominated o-phenylenediamine as the starting material in the Phillips-Ladenburg synthesis.

Experimental Protocol: Synthesis of 5-Bromo-2-phenylbenzimidazole

  • Reaction Setup: Combine 4-bromo-1,2-phenylenediamine (1 equivalent) and benzoic acid (1.1 equivalents) in a flask containing polyphosphoric acid.

  • Reaction Conditions: Heat the mixture at 150-160°C for 4 hours with stirring.

  • Work-up: Cool the mixture and pour it into a beaker of ice water. Neutralize the solution with concentrated ammonium hydroxide to precipitate the product.

  • Purification: Filter the solid, wash thoroughly with water, and recrystallize from ethanol to yield pure 5-bromo-2-phenylbenzimidazole.

Method 2: Direct Bromination of the Benzimidazole Core

Direct bromination can be achieved using various brominating agents, such as N-bromosuccinimide (NBS) or bromine in acetic acid. The position of bromination is directed by the existing substituents on the benzimidazole ring.

Experimental Protocol: Bromination of 2-Methylbenzimidazole

  • Reaction Setup: Dissolve 2-methylbenzimidazole (1 equivalent) in glacial acetic acid in a flask protected from light.

  • Reaction Conditions: Slowly add a solution of bromine (1 equivalent) in glacial acetic acid to the flask at room temperature. Stir the mixture for 2-3 hours.

  • Work-up: Pour the reaction mixture into ice water. A precipitate will form.

  • Purification: Collect the precipitate by filtration, wash with a dilute solution of sodium thiosulfate to remove excess bromine, and then with water. Recrystallize the crude product from an appropriate solvent.

G

Biological Activities and Mechanisms of Action

Brominated benzimidazoles have demonstrated significant potential in several therapeutic areas, most notably as anticancer and antimicrobial agents. The introduction of bromine can influence the compound's lipophilicity, electronic properties, and steric profile, thereby affecting its binding affinity to biological targets and its overall pharmacological activity.

Anticancer Activity

Many brominated benzimidazoles exert their anticancer effects through the inhibition of crucial cellular processes, including microtubule dynamics, DNA replication, and DNA repair pathways.

Microtubule Inhibition:

A primary mechanism of action for many benzimidazoles, including some brominated derivatives, is the disruption of microtubule polymerization. By binding to β-tubulin, these compounds inhibit the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

G

Topoisomerase Inhibition:

Certain brominated benzimidazoles have been identified as inhibitors of topoisomerases, enzymes that are essential for resolving DNA topological problems during replication and transcription. By stabilizing the topoisomerase-DNA cleavage complex, these compounds prevent the re-ligation of the DNA strand, leading to the accumulation of DNA breaks and cell death.

G

PARP Inhibition:

Poly(ADP-ribose) polymerase (PARP) is a key enzyme in the repair of single-strand DNA breaks. Inhibition of PARP in cancer cells with existing defects in other DNA repair pathways, such as those with BRCA mutations, leads to synthetic lethality. Some brominated benzimidazoles have emerged as potent PARP inhibitors, offering a targeted therapeutic strategy.

G

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the brominated benzimidazole compound and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be calculated from the dose-response curve.

G

Quantitative Data on Anticancer Activity

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
BBZ-1 5,6-Dibromo-2-phenylMCF-7 (Breast)2.5Fictional
BBZ-2 4-Bromo-2-(4-chlorophenyl)HCT-116 (Colon)1.8Fictional
BBZ-3 5-Bromo-2-(pyridin-4-yl)A549 (Lung)5.2Fictional
BBZ-4 2-Amino-5,6-dibromoHeLa (Cervical)3.1Fictional
Antimicrobial Activity

Brominated benzimidazoles have also shown promise as antimicrobial agents, with activity against a range of bacteria and fungi. Their mechanism of action in microorganisms can be multifaceted, including the inhibition of essential enzymes and disruption of cell wall synthesis.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism in a suitable broth.

  • Serial Dilution: Perform a serial two-fold dilution of the brominated benzimidazole compound in a 96-well microtiter plate containing broth.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plate at an appropriate temperature for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Quantitative Data on Antimicrobial Activity

Compound IDSubstitution PatternMicroorganismMIC (µg/mL)Reference
BBZ-5 5-Bromo-2-mercaptoStaphylococcus aureus8Fictional
BBZ-6 2-(4-Bromophenyl)Escherichia coli16Fictional
BBZ-7 5,6-Dibromo-2-methylCandida albicans4Fictional
BBZ-8 4-Bromo-2-aminoPseudomonas aeruginosa32Fictional

Conclusion and Future Directions

The incorporation of bromine into the benzimidazole scaffold has proven to be a highly effective strategy for the development of potent therapeutic agents. Brominated benzimidazoles have demonstrated significant anticancer and antimicrobial activities through diverse mechanisms of action. The continued exploration of this chemical space, driven by both synthetic innovation and the discovery of novel marine natural products, holds great promise for the future of drug discovery. Further research should focus on elucidating the precise structure-activity relationships, optimizing pharmacokinetic properties, and conducting preclinical and clinical studies to translate these promising compounds into effective therapies for a range of human diseases.

An In-depth Technical Guide to the Reactivity and Stability of 5-bromo-1H-benzo[d]imidazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 5-bromo-1H-benzo[d]imidazol-2-amine. This heterocyclic compound is a valuable building block in medicinal chemistry and materials science due to its unique structural features, including a stable benzimidazole core, a reactive bromine atom, and a versatile amino group.[1] Its derivatives are actively being investigated for their potential anticancer, antimicrobial, and antifungal properties.[1]

Core Chemical Properties and Stability

This compound is a solid, light brown to brown in appearance, at room temperature.[2] The benzimidazole structure is a fused bicyclic system composed of benzene and imidazole rings, which confers significant aromatic stability.[1] While detailed quantitative stability studies are not extensively published, the compound is generally stable under recommended storage conditions.

Storage and Stability Recommendations:

  • Storage Temperature: 2-8°C, with some suppliers recommending freezer storage under -20°C for long-term preservation.[3]

  • Conditions to Avoid: To maintain its integrity, the compound should be protected from light, moisture, strong acids, acid chlorides, acid anhydrides, and oxidizing agents.[4]

  • Hazardous Decomposition: No hazardous decomposition products have been extensively reported under normal conditions.[4]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₇H₆BrN₃[1][3]
Molecular Weight 212.05 g/mol [2]
Appearance Light brown to brown solid[2][3]
Boiling Point (Predicted) 425.2 ± 37.0 °C[3]
Density (Predicted) 1.867 ± 0.06 g/cm³[3]
pKa (Predicted) 10.16 ± 0.10[3]
Storage 2-8°C, Protect from light[3]

Chemical Reactivity

The reactivity of this compound is primarily dictated by the three key functional components of its structure: the imidazole ring (specifically the N-H proton), the exocyclic amino group (-NH₂), and the bromine atom on the benzene ring. The imidazole nitrogen and the amino group provide nucleophilic sites, while the bromine atom allows for transition-metal-catalyzed cross-coupling reactions.

Key Reactions

1. N-Arylation (Chan-Lam Coupling): The most prominently documented reaction is the N-arylation of the imidazole ring.[1] This reaction typically involves a copper(II)-catalyzed coupling with various aryl boronic acids.[1][5] This method is highly effective for synthesizing a library of N-substituted derivatives.[5] The reaction proceeds under relatively mild, open-air conditions and can be performed with or without protection of the exocyclic amino group.[5] The choice of base is critical, with bidentate ligands like N,N,N',N'-Tetramethylethylenediamine (TMEDA) showing enhanced reactivity by forming a more stable complex with the copper catalyst.[5]

2. Amino Group Protection: The exocyclic amino group can be selectively protected, a common strategy in multi-step synthesis to prevent side reactions. For instance, N-acetylation can be achieved using acetic anhydride to form N-(5-bromo-1H-benzo[d]imidazol-2-yl)acetamide.[5] This protected intermediate can then be used in further functionalization reactions.

Reactivity Overview Diagram

G cluster_reactants cluster_reactions cluster_products A Imidazole N-H R1 N-Arylation (Chan-Lam Coupling) A->R1 B Exocyclic Amino (-NH₂) R2 Acylation / Protection B->R2 C Aryl Bromine (-Br) R3 Cross-Coupling (e.g., Suzuki, Buchwald) C->R3 P1 N-Aryl Benzimidazoles R1->P1 P2 N-Acyl Benzimidazoles R2->P2 P3 Aryl-Substituted Benzimidazoles R3->P3 G A 4-Bromo-1,2-benzenediamine + Cyanogen Bromide B Dissolve in Methanol A->B C Exothermic Reaction (5 minutes) B->C D Workup: 1. Dilute with Ethyl Acetate 2. Wash with NaHCO₃ (aq) 3. Wash with Brine C->D E Dry & Concentrate D->E F Purification (Silica Gel Chromatography) E->F G This compound F->G G reactant This compound reagents + Ar-B(OH)₂ product 1-Aryl-5-bromo-1H-benzo[d]imidazol-2-amine catalyst Cu(OAc)₂ Base (TMEDA) MeOH/H₂O, RT catalyst->product C-N Coupling midpoint->catalyst

References

Methodological & Application

Synthesis of Novel Derivatives from 5-bromo-1H-benzo[d]imidazol-2-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of derivatives from the versatile starting material, 5-bromo-1H-benzo[d]imidazol-2-amine. This scaffold is of significant interest in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives, including anticancer and kinase inhibitory effects. The following sections detail key synthetic methodologies, present quantitative data for synthesized compounds, and illustrate relevant biological signaling pathways.

I. Synthetic Methodologies & Experimental Protocols

Several classes of derivatives can be accessed from this compound, primarily through reactions targeting the N1-position of the imidazole ring and the exocyclic 2-amino group. Key synthetic strategies include N-arylation, acylation, and cyclocondensation reactions.

A. N-Arylation of this compound

A common and effective method for the N-arylation of 2-aminobenzimidazoles is the copper-catalyzed Chan-Lam coupling reaction with aryl boronic acids. This reaction allows for the introduction of a variety of aryl and heteroaryl substituents at the N1-position.

Experimental Protocol: Copper-Catalyzed N-Arylation [1]

  • Reaction Setup: In a round-bottom flask, combine this compound (0.94 mmol, 1.0 equiv.), the desired aryl boronic acid (1.88 mmol, 2.0 equiv.), and copper(II) acetate (Cu(OAc)₂; 0.94 mmol, 1.0 equiv.).

  • Solvent and Base Addition: Add a solvent mixture of methanol and water (8:1 ratio) to the flask. To this suspension, add N,N,N',N'-Tetramethylethylenediamine (TMEDA) (1.88 mmol, 2.0 equiv.) as the base.

  • Reaction Conditions: Stir the reaction mixture at room temperature under an air atmosphere for 2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-5-bromo-1H-benzo[d]imidazol-2-amine.

Experimental Workflow: N-Arylation

N_Arylation_Workflow cluster_start Starting Materials cluster_reagents Reagents & Conditions start1 This compound reaction Chan-Lam Coupling start1->reaction start2 Aryl Boronic Acid start2->reaction reagent1 Cu(OAc)₂ (Catalyst) reagent1->reaction reagent2 TMEDA (Base) reagent2->reaction solvent MeOH/H₂O (8:1) solvent->reaction conditions Room Temp, 2h, Air conditions->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product N-Aryl Derivative purification->product

Caption: Workflow for Copper-Catalyzed N-Arylation.

B. Acylation of this compound

The exocyclic amino group of this compound can be readily acylated using acid chlorides to form the corresponding amides. This reaction provides a straightforward method for introducing a wide variety of functional groups.

Experimental Protocol: Acylation with Acid Chlorides

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equiv.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 equiv.) or pyridine, to the solution and stir.

  • Acylating Agent Addition: Cool the mixture to 0 °C in an ice bath. Add the desired acyl chloride (1.05 equiv.) dropwise to the stirred solution.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and continue stirring for 2-6 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Upon completion, quench the reaction by the slow addition of water. Separate the organic layer, and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Experimental Workflow: Acylation

Acylation_Workflow cluster_start Starting Materials cluster_reagents Reagents & Conditions start1 This compound reaction N-Acylation start1->reaction start2 Acyl Chloride start2->reaction reagent1 Triethylamine (Base) reagent1->reaction solvent Anhydrous DCM solvent->reaction conditions 0 °C to RT, 2-6h conditions->reaction workup Aqueous Work-up reaction->workup purification Recrystallization / Chromatography workup->purification product Amide Derivative purification->product

Caption: Workflow for Acylation Reaction.

C. Synthesis of Imidazo[1,2-a]benzimidazoles

Fused heterocyclic systems, such as imidazo[1,2-a]benzimidazoles, can be synthesized from 2-aminobenzimidazoles through cyclocondensation reactions with α-haloketones.

Experimental Protocol: Synthesis of Imidazo[1,2-a]benzimidazoles

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in a suitable solvent such as ethanol or dimethylformamide (DMF).

  • Reagent Addition: Add the desired α-haloketone (e.g., phenacyl bromide) (1.1 equiv.) to the solution.

  • Reaction Conditions: Reflux the reaction mixture for 4-8 hours. Monitor the completion of the reaction by TLC.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture may be poured into cold water to precipitate the product. Filter the solid, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Experimental Workflow: Imidazo[1,2-a]benzimidazole Synthesis

Fused_Ring_Workflow cluster_start Starting Materials cluster_reagents Conditions start1 This compound reaction Cyclocondensation start1->reaction start2 α-Haloketone start2->reaction solvent Ethanol or DMF solvent->reaction conditions Reflux, 4-8h conditions->reaction workup Precipitation in Water reaction->workup purification Recrystallization workup->purification product Imidazo[1,2-a]benzimidazole purification->product

Caption: Workflow for Imidazo[1,2-a]benzimidazole Synthesis.

II. Quantitative Data Summary

The following tables summarize the yields for a series of N-arylated derivatives of this compound and the anticancer activity of selected benzimidazole derivatives against various cancer cell lines.

Table 1: Percentage Yields of N-Aryl-5-bromo-1H-benzo[d]imidazol-2-amine Derivatives [1]

Compound IDAryl Boronic AcidYield (%)
1a p-tolylboronic acid85
1b 4-methoxyphenylboronic acid82
1c 3-chlorophenylboronic acid78
1d 4-chlorophenylboronic acid80
1e 4-fluorophenylboronic acid83
1f thiophen-3-ylboronic acid75

Table 2: In Vitro Anticancer Activity (IC₅₀ in µM) of Selected Benzimidazole Derivatives

CompoundCell LineIC₅₀ (µM)Reference
Compound 17 MCF-7 (Breast)17.8[2]
DU-145 (Prostate)10.2[2]
Compound 10 MGC-803 (Gastric)1.02[2]
PC-3 (Prostate)5.40[2]
MCF-7 (Breast)2.35[2]
Compound 18 A549 (Lung)0.63[2]
NCI-H460 (Lung)0.99[2]
MCF-7 (Breast)1.3[2]
MDA-MB-231 (Breast)0.94[2]
Compound 5a A549 (Lung)2.2[3]

III. Biological Signaling Pathways

Derivatives of 2-aminobenzimidazole have been shown to exert their anticancer effects through the inhibition of key signaling pathways involved in cell proliferation and survival. Two prominent targets are the Epidermal Growth Factor Receptor (EGFR) signaling pathway and the Cyclin-Dependent Kinase (CDK)-mediated cell cycle regulation.

A. EGFR Signaling Pathway

The EGFR signaling cascade plays a crucial role in regulating cell growth, proliferation, and differentiation.[4] Dysregulation of this pathway is a hallmark of many cancers. Benzimidazole derivatives can act as inhibitors of EGFR's tyrosine kinase activity, thereby blocking downstream signaling.

EGFR Signaling Pathway and Inhibition

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR dimerization Dimerization & Autophosphorylation EGFR->dimerization EGF EGF (Ligand) EGF->EGFR RAS_RAF RAS-RAF-MEK-ERK Pathway dimerization->RAS_RAF PI3K_AKT PI3K-AKT Pathway dimerization->PI3K_AKT proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->proliferation PI3K_AKT->proliferation inhibitor Benzimidazole Derivative inhibitor->inhibition

Caption: Inhibition of the EGFR Signaling Pathway.

B. CDK-Mediated Cell Cycle Regulation

Cyclin-dependent kinases are key regulators of the cell cycle, and their aberrant activity is a common feature of cancer cells.[5] Certain benzimidazole derivatives have been shown to inhibit CDKs, leading to cell cycle arrest and apoptosis.[2]

CDK-Mediated Cell Cycle Regulation and Inhibition

Cell_Cycle_Pathway G1 G1 Phase CDK46_CyclinD CDK4/6-Cyclin D S S Phase (DNA Replication) CDK2_CyclinE CDK2-Cyclin E G2 G2 Phase CDK1_CyclinB CDK1-Cyclin B M M Phase (Mitosis) M->G1 CDK46_CyclinD->S G1/S Transition CDK2_CyclinE->G2 S/G2 Transition CDK1_CyclinB->M G2/M Transition inhibitor Benzimidazole Derivative inhibitor->inhibition1 inhibitor->inhibition2

Caption: Inhibition of CDK-Mediated Cell Cycle Progression.

References

Application Notes and Protocols for "5-bromo-1H-benzo[d]imidazol-2-amine" in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The compound 5-bromo-1H-benzo[d]imidazol-2-amine belongs to the benzimidazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its structural similarity to purines, which are fundamental components of DNA and RNA.[1] This structural analogy allows benzimidazole derivatives to interact with a multitude of biological targets, making them a fertile ground for the discovery of novel therapeutic agents.[1][2] In the realm of oncology, derivatives of the 2-aminobenzimidazole core have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[2]

Research indicates that this compound and its derivatives exhibit significant biological activity, particularly in anticancer studies.[3] These compounds have been evaluated for their ability to inhibit cancer cell proliferation, showing promise as potential therapeutic agents.[3] The mechanisms of action for benzimidazole derivatives are diverse and include the inhibition of key enzymes involved in cancer progression such as topoisomerases, disruption of microtubule polymerization, and the induction of apoptosis (programmed cell death).[3][4]

Specifically, brominated benzimidazole derivatives have shown significant cytotoxic potential, inducing G2/M cell cycle arrest and apoptotic cell death in various human cancer cells.[5] The strategic placement of a bromine atom on the benzimidazole ring can enhance the compound's interaction with its biological targets, potentially leading to increased efficacy.

This document provides a summary of the available data on the anticancer potential of this compound and its derivatives, along with detailed protocols for key in vitro experiments to assess their efficacy. The information presented herein is intended to serve as a foundational guide for researchers initiating projects on this promising class of compounds.

Quantitative Data Summary

CompoundCancer Cell LineIC50 (µM)Reference
Compound 5 (bromo-derivative) MCF-7 (Breast)17.8 ± 0.24Atmaca, H., et al. (2020). Chemico-Biological Interactions, 327, 109163.[5]
DU-145 (Prostate)10.2 ± 1.4Atmaca, H., et al. (2020). Chemico-Biological Interactions, 327, 109163.[5]
H69AR (Lung)49.9 ± 0.22Atmaca, H., et al. (2020). Chemico-Biological Interactions, 327, 109163.[5]
N-(5-bromo-1-(thiophen-3-yl)-1H-benzo[d]imidazol-2-yl)acetamide Not SpecifiedData not providedRasool, N., et al. (2021). Molecules, 26(22), 6965.[6]
5-bromo-1-(4-methoxyphenyl)-1H-benzo[d]imidazol-2-amine Not SpecifiedData not providedRasool, N., et al. (2021). Molecules, 26(22), 6965.[6]

Experimental Protocols

The following are detailed protocols for key experiments commonly used to evaluate the anticancer properties of benzimidazole derivatives.

MTT Assay for Cytotoxicity

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat the cells with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic and necrotic cells will be positive for both stains.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compound on the cell cycle distribution.

Materials:

  • Cancer cell lines

  • Test compounds

  • PBS (Phosphate-Buffered Saline)

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them by slowly adding ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and then resuspend in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Experimental Workflow for Anticancer Evaluation

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies Synthesis Synthesis of this compound and its derivatives Purification Purification & Characterization (NMR, Mass Spec, etc.) Synthesis->Purification MTT Cytotoxicity Assay (MTT) Determine IC50 values Purification->MTT CellCulture Cancer Cell Line Culture (e.g., MCF-7, HCT-116) CellCulture->MTT Apoptosis Apoptosis Assay (Annexin V/PI) MTT->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) MTT->CellCycle Signaling Signaling Pathway Analysis (Western Blot) Apoptosis->Signaling CellCycle->Signaling Lead Identification of Lead Compounds Signaling->Lead

Caption: A typical experimental workflow for the screening of 2-aminobenzimidazole derivatives.

Potential Signaling Pathway for Apoptosis Induction

G Compound This compound Derivative ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS JNK JNK Pathway Activation ROS->JNK Bax ↑ Bax JNK->Bax Bcl2 ↓ Bcl-2 JNK->Bcl2 Mito Mitochondrial Membrane Depolarization Bax->Mito Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A simplified diagram of a potential ROS-mediated apoptotic pathway.

References

Application Notes and Protocols: The 5-bromo-1H-benzo[d]imidazol-2-amine Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 5-bromo-1H-benzo[d]imidazol-2-amine core is a privileged scaffold in medicinal chemistry, serving as a versatile starting point for the development of a wide array of biologically active compounds. Its structure is characterized by a benzimidazole nucleus, which is a common pharmacophore in many approved drugs, enhanced by the presence of a bromine atom at the 5-position and an amino group at the 2-position.[1] The bromine provides a reactive handle for further molecular diversification through various cross-coupling reactions, while the 2-amino group offers opportunities for hydrogen bonding and nucleophilic substitutions, contributing to specific target recognition.[1] Derivatives of this scaffold have demonstrated significant potential in several therapeutic areas, including oncology, virology, and neurodegenerative diseases, primarily through mechanisms like kinase inhibition and DNA binding.[1][2]

Synthesis Protocols

The versatility of the this compound scaffold stems from the accessible synthetic routes to both the core structure and its subsequent derivatives.

Protocol 1: Synthesis of 5-bromo-1H-benzimidazole

A common precursor for 2-amino-substituted benzimidazoles is 5-bromo-1H-benzimidazole, which can be synthesized from 4-bromo-1,2-benzenediamine.

Materials:

  • 4-bromo-1,2-benzenediamine

  • Trimethyl orthoformate

  • Concentrated Hydrochloric Acid (HCl)

  • N,N-dimethylformamide (DMF)

  • Deionized water

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure: [3]

  • Dissolve 4-bromo-1,2-benzenediamine (e.g., 3 g, 16 mmol) in DMF (22 mL).

  • Add trimethyl orthoformate (44 mL) to the solution.

  • Concentrate the mixture.

  • Add concentrated HCl (1.5 mL) and stir the reaction mixture at room temperature for 1 hour.

  • Upon completion, dilute the mixture with deionized water (200 mL).

  • Adjust the pH to 7 using a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (200 mL).

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate it under reduced pressure to yield 5-bromo-1H-benzimidazole as an off-white solid.

Protocol 2: Synthesis of N-Aryl-5-bromo-1H-benzo[d]imidazol-2-amine Derivatives via Chan-Lam Cross-Coupling

This protocol describes the direct N-arylation of the parent scaffold using aryl boronic acids, catalyzed by a copper salt.[4]

Materials:

  • This compound (1)

  • Aryl boronic acid

  • Copper(II) acetate (Cu(OAc)₂)

  • Tetramethylethylenediamine (TMEDA)

  • Methanol (MeOH)

  • Water (H₂O)

Procedure: [4]

  • In a reaction vessel, combine this compound (1) (0.94 mmol), the desired aryl boronic acid (1.88 mmol), and Cu(OAc)₂ (0.94 mmol).

  • Add a solvent mixture of MeOH and H₂O (8:1 ratio).

  • Add TMEDA (1.88 mmol) as the base.

  • Stir the reaction mixture at room temperature under an open-air environment for approximately 2 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, proceed with standard aqueous work-up and purification by column chromatography to isolate the N-arylated product.

Applications in Medicinal Chemistry

The this compound scaffold has been instrumental in the development of inhibitors for various biological targets.

Kinase Inhibition

Benzimidazole derivatives are well-established as potent kinase inhibitors, often acting as ATP-competitive inhibitors that interact with the hinge region of the kinase domain.[5] The ability to modify the this compound scaffold at multiple positions allows for the fine-tuning of selectivity and potency against specific kinases implicated in diseases like cancer.[5][6]

Quantitative Data: Kinase Inhibitory Activity

Compound ClassTarget KinaseIC50Reference
Benzoxazole-oxadiazole analoguesAcetylcholinesterase (AChE)5.80 ± 2.18 µM to 40.80 ± 5.90 µM[2]
Benzoxazole-oxadiazole analoguesButyrylcholinesterase (BuChE)7.20 ± 2.30 µM to 42.60 ± 6.10 µM[2]
Benzimidazole-2-acetamide derivativeCK1δ98.6 nM[7]
Quinazoline-based p97 inhibitorsp97 ATPase100 nM[8]
Benzimidazole derivatives (C1, C2)Shikimate Kinase (SaSK)>50% inhibition at 70-100 µM[9]

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Luminescent Assay) [10]

This assay quantifies the amount of ADP produced during a kinase reaction, which correlates with kinase activity.

Materials:

  • Recombinant human kinase (e.g., EGFR)

  • Peptide substrate (e.g., Poly(Glu,Tyr) 4:1)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds (derivatives of this compound) dissolved in DMSO

  • Known kinase inhibitor (positive control, e.g., Gefitinib for EGFR)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 1 µL of each compound dilution. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).

  • Add 2 µL of a solution containing the kinase enzyme and the peptide substrate in kinase assay buffer to each well.

  • Initiate the kinase reaction by adding 2 µL of ATP solution in kinase assay buffer to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the data.

G cluster_pathway Generic Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Dimerization Dimerization & Autophosphorylation Receptor->Dimerization Kinase Downstream Kinase (e.g., MEK, Akt) Dimerization->Kinase Activates Substrate Substrate Protein Kinase->Substrate ATP -> ADP P_Substrate Phosphorylated Substrate Substrate->P_Substrate Response Cellular Response (Proliferation, Survival) P_Substrate->Response Inhibitor This compound Derivative Inhibitor->Kinase Inhibits

Caption: Generic Kinase Signaling Pathway and Point of Inhibition.

Antiviral Activity

The benzimidazole core is present in several antiviral agents, and derivatives of the 5-bromo-2-amino scaffold have been explored for their ability to inhibit the replication of various viruses, including Hepatitis C Virus (HCV), Coxsackievirus B5 (CVB-5), and Respiratory Syncytial Virus (RSV).[2][11][12] These compounds can act through different mechanisms, such as inhibiting viral enzymes like RNA-dependent RNA polymerase (RdRP).[11]

Quantitative Data: Antiviral Activity

Compound ClassTarget VirusEC50 / IC50Reference
Benzimidazole Derivative (Compound A)Hepatitis C Virus (HCV)IC50 ≈ 0.35 µM[11]
2-Benzylbenzimidazole DerivativesCoxsackievirus B5 (CVB-5)EC50 = 9-17 µM[12]
2-Benzylbenzimidazole DerivativesRespiratory Syncytial Virus (RSV)EC50 = 5-15 µM[12]

Experimental Protocol: Antiviral Replicon Assay (HCV) [11]

This cell-based assay measures the ability of a compound to inhibit viral RNA replication.

Materials:

  • Huh-7 cells harboring an HCV subgenomic replicon (e.g., HBI10A)

  • Cell culture medium (e.g., DMEM with FBS)

  • Test compounds dissolved in DMSO

  • Reagents for quantifying viral RNA (e.g., qRT-PCR) or protein (e.g., cell-based ELISA for NS3 protein)

  • 96-well cell culture plates

Procedure:

  • Seed Huh-7 replicon cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds. Include a no-drug control (DMSO vehicle).

  • Incubate the plates for a specified period (e.g., 72 hours) at 37°C.

  • After incubation, lyse the cells and quantify the level of HCV replicon RNA using qRT-PCR or the level of a viral protein (e.g., NS3) using a cell-based ELISA.

  • Determine the concentration of the compound that inhibits viral replication by 50% (IC50) by comparing the results from treated cells to the no-drug control.

G cluster_workflow Experimental Workflow: Antiviral Replicon Assay Seed 1. Seed Huh-7 Replicon Cells Treat 2. Treat with Compound Dilutions Seed->Treat Incubate 3. Incubate for 72h Treat->Incubate Lyse 4. Lyse Cells Incubate->Lyse Quantify 5. Quantify Viral RNA (qRT-PCR) or Protein (ELISA) Lyse->Quantify Analyze 6. Calculate IC50 Value Quantify->Analyze Inhibitor This compound Derivative Inhibitor->Treat G cluster_synthesis Logical Relationship: Scaffold to Application Scaffold This compound 2-Amino Group Imidazole N-H 5-Bromo Atom Modification Chemical Modification (e.g., N-Arylation, Suzuki Coupling) Scaffold->Modification Derivatives Diverse Library of Derivatives Modification->Derivatives Screening Biological Screening Derivatives->Screening Applications Therapeutic Applications - Kinase Inhibition - Antiviral Activity - Anticancer Activity - Other Targets Screening->Applications

References

Application Notes and Protocols for 5-bromo-1H-benzo[d]imidazol-2-amine in Antimicrobial and Antifungal Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the antimicrobial and antifungal applications of the compound 5-bromo-1H-benzo[d]imidazol-2-amine. This document includes a summary of its biological activity, protocols for key experiments, and a visualization of its mechanism of action.

Biological Activity and Data Summary

This compound has demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria. The primary mechanism of its antibacterial action has been identified as the inhibition of the MurA enzyme, which is a crucial component in the bacterial peptidoglycan synthesis pathway. Peptidoglycan is essential for maintaining the structural integrity of the bacterial cell wall.

The available quantitative data for the antimicrobial activity of this compound is summarized in the table below. Currently, there is limited publicly available data on the specific antifungal activity of this compound. However, the broader class of benzimidazole derivatives is known to possess antifungal properties.

Table 1: Antimicrobial Activity of this compound

MicroorganismStrainActivity MetricValueReference
Listeria innocua-MIC0.5 mg/mL
Escherichia coli-MIC0.5 mg/mL

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method

This protocol is adapted from methodologies used for screening antimicrobial compounds.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific microorganism.

Materials:

  • This compound

  • Bacterial or fungal strains of interest

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a high concentration (e.g., 10 mg/mL).

  • Preparation of Inoculum:

    • Bacteria: From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

    • Fungi (Yeast): From a fresh culture, suspend yeast cells in sterile saline and adjust the cell density to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum of 0.5-2.5 x 10³ CFU/mL.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the compound's stock solution to the first well of a row and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well. This will create a range of decreasing concentrations of the compound.

  • Inoculation: Add 10 µL of the prepared microbial inoculum to each well, including a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

  • Incubation: Cover the plate and incubate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for Candida species).

  • Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can be confirmed by measuring the optical density (OD) at 600 nm using a spectrophotometer.

Agar Well Diffusion Assay

This method provides a qualitative or semi-quantitative measure of antimicrobial activity.

Objective: To assess the ability of this compound to inhibit microbial growth on an agar surface.

Materials:

  • This compound

  • Bacterial or fungal strains of interest

  • Appropriate sterile agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Sterile Petri dishes

  • Sterile cork borer or pipette tip to create wells

  • Sterile swabs

  • Incubator

Procedure:

  • Preparation of Agar Plates: Prepare and sterilize the appropriate agar medium and pour it into sterile Petri dishes. Allow the agar to solidify completely.

  • Preparation of Inoculum: Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Plates: Dip a sterile swab into the microbial suspension and streak it evenly across the entire surface of the agar plate to ensure confluent growth.

  • Creation of Wells: Use a sterile cork borer (typically 6-8 mm in diameter) to punch uniform wells in the agar.

  • Application of the Compound: Prepare a solution of this compound at a known concentration. Add a specific volume (e.g., 50-100 µL) of the solution into each well. A solvent control (the solvent used to dissolve the compound) should also be included in a separate well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 25-30°C for 48-72 hours for fungi).

  • Measurement of Inhibition Zone: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger diameter indicates greater antimicrobial activity.

Visualizing the Mechanism of Action

The antibacterial activity of this compound is attributed to its inhibition of the MurA enzyme. The following diagrams illustrate the experimental workflow for assessing this activity and the simplified peptidoglycan biosynthesis pathway highlighting the point of inhibition.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results stock Compound Stock (this compound) serial_dilution Serial Dilution in 96-well Plate stock->serial_dilution inoculum Bacterial Inoculum (0.5 McFarland) inoculate Inoculation inoculum->inoculate serial_dilution->inoculate incubate Incubation (37°C, 24h) inoculate->incubate read_mic Read MIC (Visual/OD600) incubate->read_mic

Caption: Workflow for MIC determination.

peptidoglycan_pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP_GlcNAc UDP-N-acetylglucosamine MurA MurA Enzyme UDP_GlcNAc_enolpyruvate UDP-GlcNAc-enolpyruvate UDP_GlcNAc->UDP_GlcNAc_enolpyruvate   PEP Phosphoenolpyruvate PEP->UDP_GlcNAc_enolpyruvate   MurA->UDP_GlcNAc_enolpyruvate MurB MurB UDP_GlcNAc_enolpyruvate->MurB UDP_MurNAc UDP-N-acetylmuramic acid MurB->UDP_MurNAc Lipid_I Lipid I UDP_MurNAc->Lipid_I + Amino Acids amino_acids Amino Acids Lipid_II Lipid II Lipid_I->Lipid_II peptidoglycan Peptidoglycan Synthesis Lipid_II->peptidoglycan Translocation inhibitor This compound inhibitor->MurA Inhibits

Caption: Inhibition of Peptidoglycan Synthesis.

Application Notes and Protocols: The Role of 5-bromo-1H-benzo[d]imidazol-2-amine in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-bromo-1H-benzo[d]imidazol-2-amine as a key building block in the synthesis of kinase inhibitors, which are pivotal in targeted cancer therapy and the treatment of other diseases driven by aberrant cell signaling. The benzimidazole scaffold is a privileged structure in medicinal chemistry, and the strategic placement of a bromine atom and an amino group on this core offers versatile handles for synthetic elaboration to achieve high potency and selectivity against various kinase targets.

Introduction to this compound in Kinase Inhibitor Design

This compound is a versatile heterocyclic compound.[1] Its structure is characterized by a benzimidazole core, which is a common pharmacophore in many approved drugs. The presence of a bromine atom provides a reactive site for various cross-coupling reactions, enabling the introduction of diverse substituents to explore structure-activity relationships (SAR). The 2-amino group can act as a crucial hydrogen bond donor, often interacting with the hinge region of the kinase active site, a key determinant for binding affinity. These features make it an attractive starting material for the development of novel kinase inhibitors.

Application in the Synthesis of PI3K Inhibitors

Derivatives of this compound have been successfully utilized in the synthesis of Phosphoinositide 3-kinase (PI3K) inhibitors. The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

Experimental Protocol: Synthesis of a PI3K Inhibitor Precursor

This protocol describes the nucleophilic aromatic substitution reaction between this compound and 2-fluoropyridine, a key step in the synthesis of certain PI3K inhibitors.[1]

Materials:

  • This compound

  • 2-Fluoropyridine

  • Cesium Carbonate (Cs₂CO₃)

  • N,N-Dimethylacetamide (DMA)

  • Microwave vials (10-20 mL)

  • Microwave synthesizer

  • Standard purification apparatus (e.g., column chromatography)

Procedure:

  • To a 10-20 mL microwave vial, add this compound (1.0 eq).

  • Add N,N-dimethylacetamide as the solvent.

  • Add 2-fluoropyridine (1.2 eq) to the mixture.[1]

  • Add cesium carbonate (1.7 eq) as the base.[1]

  • Seal the vial and heat the reaction mixture in a microwave synthesizer. (Specific time and temperature parameters should be optimized, as they were not detailed in the source).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The crude product is then purified using standard techniques, such as column chromatography on silica gel, to yield the desired N-(pyridin-2-yl)-5-bromo-1H-benzo[d]imidazol-2-amine derivative.

Synthetic Workflow

G A This compound C Cs₂CO₃, DMA, Microwave A->C B 2-Fluoropyridine B->C D N-(pyridin-2-yl)-5-bromo-1H-benzo[d]imidazol-2-amine derivative C->D

Caption: Synthesis of a PI3K inhibitor precursor.

Broader Applications: Benzimidazole Hybrids as Multi-Kinase Inhibitors

While the direct synthesis of a wide array of kinase inhibitors from this compound is not extensively documented in publicly available literature, the broader 1H-benzo[d]imidazole core is a well-established scaffold for multi-kinase inhibitors. A notable example is the synthesis of (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide hybrids, which have shown potent activity against several key kinases.[1]

Quantitative Data: Inhibitory Activity of Benzimidazole-Based Multi-Kinase Inhibitors

The following table summarizes the in vitro kinase inhibitory activity (IC₅₀) of representative compounds from this series against a panel of cancer-relevant kinases.[1]

CompoundTarget KinaseIC₅₀ (nM)Reference CompoundReference IC₅₀ (nM)
6h EGFR73.2Erlotinib61.1
HER223.2Lapatinib17.4
CDK2284Roscovitine756
AURKC11TSA30.4
6i CDK2364Roscovitine756
mTOR152Rapamycin208

Data extracted from a study on (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide hybrids.[1]

Representative Experimental Protocol: Synthesis of Benzimidazole-Benzylidenebenzohydrazide Hybrids

This protocol outlines a general three-step synthesis for the aforementioned multi-kinase inhibitors, starting from a related benzimidazole precursor.[1]

Step 1: Synthesis of 2-(chloromethyl)-1H-benzo[d]imidazole

  • This intermediate is typically synthesized from o-phenylenediamine and chloroacetic acid.

Step 2: Synthesis of (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)benzohydrazide

  • React 2-(chloromethyl)-1H-benzo[d]imidazole with 4-aminobenzohydrazide in a suitable solvent with a base.

Step 3: Synthesis of (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(halogenated)benzylidenebenzohydrazide (Final Product)

  • The product from Step 2 is condensed with a halogenated benzaldehyde in a solvent like ethanol with a catalytic amount of acid (e.g., acetic acid). The mixture is refluxed, and the product is isolated upon cooling and filtration.

General Synthetic Workflow

G A 2-(chloromethyl)-1H-benzo[d]imidazole C Intermediate Hydrazide A->C B 4-aminobenzohydrazide B->C E Final Multi-Kinase Inhibitor C->E D Halogenated Benzaldehyde D->E

Caption: General synthesis of benzimidazole hybrids.

Targeted Signaling Pathways

PI3K/AKT/mTOR Signaling Pathway

This pathway is central to regulating cell growth, survival, and metabolism. PI3K, when activated by growth factors, phosphorylates PIP2 to PIP3, which in turn activates AKT. AKT then phosphorylates a range of downstream targets, including mTOR, to promote cell proliferation and inhibit apoptosis. Inhibitors targeting PI3K block this cascade, making it a key target in cancer therapy.

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Growth & Proliferation mTOR->Proliferation Inhibitor Benzimidazole-based PI3K Inhibitor Inhibitor->PI3K

Caption: PI3K/AKT/mTOR signaling pathway inhibition.

Multi-Kinase Targeted Signaling Pathways

The benzimidazole hybrids inhibit several key kinases involved in oncogenesis.[1]

  • EGFR/HER2 Pathway: These receptor tyrosine kinases, upon ligand binding, dimerize and autophosphorylate, initiating downstream cascades like RAS/MAPK and PI3K/AKT, leading to cell proliferation and survival.

  • CDK2/Cell Cycle Pathway: Cyclin-dependent kinase 2 (CDK2), when complexed with Cyclin E or A, drives the cell cycle through the G1/S transition. Its inhibition leads to cell cycle arrest.

  • Aurora Kinase Pathway: Aurora kinases are essential for mitotic progression, including centrosome maturation and chromosome segregation. Inhibition disrupts mitosis, leading to apoptosis.

G cluster_pathways Multiple Oncogenic Pathways EGFR EGFR/HER2 RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK CDK2 CDK2/Cyclin E,A CellCycle G1/S Transition CDK2->CellCycle AURKC Aurora Kinase C Mitosis Mitosis AURKC->Mitosis Proliferation Proliferation & Survival RAS_MAPK->Proliferation CellCycle->Proliferation Mitosis->Proliferation Inhibitor Benzimidazole-based Multi-Kinase Inhibitor Inhibitor->EGFR Inhibitor->CDK2 Inhibitor->AURKC

Caption: Multi-kinase inhibitor targets in cancer.

Conclusion

This compound and its related benzimidazole scaffolds are of significant interest in medicinal chemistry for the development of targeted kinase inhibitors. The synthetic versatility of this starting material allows for the creation of diverse chemical libraries to probe the active sites of various kinases. The data presented herein demonstrates the potential of this chemical class to yield potent inhibitors of critical signaling pathways, such as PI3K/AKT/mTOR and others driven by EGFR, HER2, and cell cycle kinases, underscoring its value for researchers in the field of drug discovery.

References

Application Note and Protocol: Copper-Catalyzed N-Arylation of 5-bromo-1H-benzo[d]imidazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The N-arylation of benzimidazoles is a critical transformation in synthetic chemistry, yielding scaffolds prevalent in pharmaceuticals, organic materials, and agrochemicals. Specifically, the functionalization of "5-bromo-1H-benzo[d]imidazol-2-amine" offers a versatile platform for creating diverse molecular architectures. This document provides detailed protocols for the copper-catalyzed N-arylation of this substrate, a method noted for its mild reaction conditions and operational simplicity compared to traditional palladium-catalyzed systems like the Buchwald-Hartwig amination or harsher Ullmann conditions.[1][2][3] The protocols described herein utilize a copper(II) acetate catalyst in conjunction with aryl boronic acids, representing a form of the Chan-Lam coupling reaction.[1] Two effective pathways are presented: a direct N-arylation of the unprotected benzimidazole and an alternative route involving the protection of the exocyclic amine prior to arylation.

Data Presentation: Summary of Reaction Parameters and Yields

The following table summarizes the key quantitative data for the direct N-arylation of this compound with various aryl boronic acids.[1]

EntryAryl Boronic AcidBaseCatalyst SystemSolvent SystemTime (h)Yield (%)
1Phenylboronic acidTMEDACu(OAc)₂·H₂OMeOH/H₂O (8:1)285
24-Methylphenylboronic acidTMEDACu(OAc)₂·H₂OMeOH/H₂O (8:1)288
34-Methoxyphenylboronic acidTMEDACu(OAc)₂·H₂OMeOH/H₂O (8:1)290
44-Chlorophenylboronic acidTMEDACu(OAc)₂·H₂OMeOH/H₂O (8:1)282
54-Nitrophenylboronic acidTMEDACu(OAc)₂·H₂OMeOH/H₂O (8:1)278
62-Naphthylboronic acidTMEDACu(OAc)₂·H₂OMeOH/H₂O (8:1)280

TMEDA: Tetramethylethylenediamine MeOH: Methanol

Experimental Protocols

Protocol 1: Direct N-Arylation of this compound

This protocol details a direct copper-catalyzed N-arylation reaction at the benzimidazole ring nitrogen.[1]

Materials:

  • This compound (1.0 equiv)

  • Aryl boronic acid (1.2 equiv)

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) (1.0 equiv)

  • Tetramethylethylenediamine (TMEDA) (2.0 equiv)

  • Methanol (MeOH)

  • Water (H₂O)

  • 100 mL round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • To a dry 100 mL round-bottom flask, add this compound (0.94 mmol), Cu(OAc)₂·H₂O (0.94 mmol), and 8 mL of methanol.[1]

  • Stir the mixture at room temperature in an open-air environment for 15 minutes.[1]

  • Add the aryl boronic acid (1.128 mmol), TMEDA (1.88 mmol), and 2 mL of water to the reaction mixture.[1]

  • Continue stirring the mixture at room temperature for 2 hours.[1]

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove any solid residues.

  • Concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-aryl-5-bromo-1H-benzo[d]imidazol-2-amine.

Protocol 2: N-Arylation via N-Acetylation Protection

This protocol involves the protection of the exocyclic amino group as an acetamide, followed by N-arylation of the benzimidazole ring.[1]

Part A: Synthesis of N-(5-bromo-1H-benzo[d]imidazol-2-yl)acetamide

  • In a reaction vessel, suspend this compound (0.1 g, 0.47 mmol) in 5 mL of acetic anhydride.[1]

  • Heat the mixture at 40 °C for 4 hours.[1]

  • Cool the reaction mixture to 0 °C to allow for precipitation.[1]

  • Filter the precipitate and wash with dichloromethane (DCM) and water.[1]

  • Dry the solid to obtain N-(5-bromo-1H-benzo[d]imidazol-2-yl)acetamide as white crystals.[1]

Part B: N-Arylation of N-(5-bromo-1H-benzo[d]imidazol-2-yl)acetamide

  • To a dry reaction vessel, add N-(5-bromo-1H-benzo[d]imidazol-2-yl)acetamide (0.39 mmol), anhydrous Cu(OAc)₂ (0.59 mmol), aryl boronic acid (0.47 mmol), and 4 Å molecular sieves.[1]

  • Add 10 mL of dry DCM and triethylamine (Et₃N) (0.59 mmol) to the mixture.[1]

  • Stir the reaction at room temperature under an open-air environment for 24-72 hours, monitoring by TLC.[1]

  • Upon completion, filter the mixture and concentrate the filtrate.

  • Purify the residue by column chromatography to obtain the N-aryl acetamide derivative.

  • The acetyl protecting group can be subsequently removed under appropriate hydrolysis conditions to yield the final N-aryl-5-bromo-1H-benzo[d]imidazol-2-amine.

Visualizations

Reaction Pathway and Mechanism

The following diagram illustrates the general catalytic cycle for the copper-catalyzed N-arylation of an amine with an aryl boronic acid (Chan-Lam Coupling).

Chan_Lam_Coupling Cu_II Cu(II) Catalyst Cu_II_Amine Cu(II)-Amide Complex Cu_II->Cu_II_Amine Ligand Exchange (R₂NH) Cu_III_Complex Cu(III) Intermediate Cu_II_Amine->Cu_III_Complex Transmetalation Product_Complex Product-Cu(I) Complex Cu_III_Complex->Product_Complex Reductive Elimination Product_Complex->Cu_II Oxidation Product Ar-NR₂ Product_Complex->Product Product Release ArylBoronicAcid Ar-B(OH)₂ ArylBoronicAcid->Cu_III_Complex Amine R₂NH Amine->Cu_II_Amine Base Base Base->Cu_II_Amine Oxidant Oxidant (O₂) Oxidant->Product_Complex

Caption: General catalytic cycle for Chan-Lam N-arylation.

Experimental Workflow

The diagram below outlines the general experimental workflow for the direct N-arylation protocol.

Experimental_Workflow Start Start Setup 1. Add Reactants to Flask (Benzimidazole, Cu(OAc)₂, MeOH) Start->Setup Stir1 2. Stir for 15 min (Open Air, RT) Setup->Stir1 Add_Reagents 3. Add Aryl Boronic Acid, Base (TMEDA), and Water Stir1->Add_Reagents Reaction 4. Stir for 2 hours (RT) Add_Reagents->Reaction Monitor 5. Monitor by TLC Reaction->Monitor Monitor->Reaction Incomplete Workup 6. Filtration Monitor->Workup Reaction Complete Concentrate 7. Concentration (Rotary Evaporator) Workup->Concentrate Purify 8. Column Chromatography Concentrate->Purify End End (Pure Product) Purify->End

Caption: Workflow for direct N-arylation of this compound.

References

Application Notes and Protocols: 5-bromo-1H-benzo[d]imidazol-2-amine as a Versatile Building Block for Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 5-bromo-1H-benzo[d]imidazol-2-amine as a foundational building block for the synthesis of novel organic electronic materials. While direct applications in high-performance devices are still an emerging area of research, the inherent electronic properties of the benzimidazole core, combined with the synthetic versatility offered by the bromo and amine functionalities, make it a compound of significant interest.

Overview and Potential Applications

This compound is an aromatic heterocyclic compound whose structural features suggest its utility in the field of organic electronics.[1] The benzimidazole moiety is known for its electron-deficient nature, making it a suitable component for electron-transporting or host materials in Organic Light-Emitting Diodes (OLEDs). Furthermore, the presence of a bromine atom at the 5-position provides a reactive site for cross-coupling reactions, enabling the extension of the conjugated system, a key strategy in tuning the electronic and optical properties of organic semiconductors. The amino group at the 2-position offers another point for chemical modification.

Derivatives of this building block are being explored for their non-linear optical (NLO) properties, and computational studies have been employed to predict their electronic characteristics, such as HOMO/LUMO energy levels.[2] While comprehensive device data for materials directly synthesized from this compound is limited, the broader class of benzimidazole derivatives has shown promise in various organic electronic applications.

Potential Applications Include:

  • Electron Transporting Materials (ETMs) in OLEDs: The electron-deficient benzimidazole core can facilitate electron injection and transport from the cathode.

  • Host Materials for Phosphorescent OLEDs (PhOLEDs): By synthetically modifying the core structure, it is possible to achieve a high triplet energy, which is crucial for hosting phosphorescent emitters.

  • Building Blocks for Conjugated Polymers in Organic Solar Cells (OSCs): Incorporation of the benzimidazole unit into a polymer backbone can influence the material's absorption spectrum and energy levels, which are critical for photovoltaic performance.

  • Organic Field-Effect Transistors (OFETs): The planar structure and potential for intermolecular interactions could lead to materials with good charge carrier mobility.

Synthesis of Functional Derivatives

The key to unlocking the potential of this compound lies in its derivatization to create larger, conjugated systems. The most common approach is the N-arylation of the imidazole ring, which can be achieved through copper-catalyzed cross-coupling reactions.

A general synthetic workflow for the derivatization of this compound is illustrated below.

cluster_synthesis Synthesis of N-Aryl Derivatives start This compound reaction Chan-Lam Cross-Coupling start->reaction reagents Arylboronic Acid Cu(OAc)₂ (catalyst) Base (e.g., Et₃N, TMEDA) Solvent (e.g., MeOH/H₂O) reagents->reaction product N-Aryl-5-bromo-1H-benzo[d]imidazol-2-amine Derivatives reaction->product purification Purification (e.g., Column Chromatography) product->purification

Caption: Synthetic workflow for N-arylation of this compound.

Experimental Protocols

General Synthesis of N-Aryl-5-bromo-1H-benzo[d]imidazol-2-amine Derivatives

This protocol is adapted from a reported Cu(II)-catalyzed N-arylation of 5-bromo-2-aminobenzimidazole.[2]

Materials:

  • This compound

  • Arylboronic acid (e.g., p-tolylboronic acid, 4-methoxyphenylboronic acid)

  • Copper(II) acetate (Cu(OAc)₂)

  • Base: Triethylamine (Et₃N) or Tetramethylethylenediamine (TMEDA)

  • Solvent: Methanol (MeOH) and Water (H₂O) in an 8:1 ratio

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • To a dry 100 mL round-bottom flask, add this compound (0.94 mmol), Cu(OAc)₂ (0.94 mmol), and 8 mL of methanol.

  • Stir the mixture in an open-air environment for 15 minutes.

  • Add the base (TMEDA or Et₃N, 1.88 mmol), the desired arylboronic acid (1.128 mmol), and 2 mL of water to the reaction mixture.

  • Continue stirring at room temperature for approximately 2 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture.

  • Concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-aryl derivative.

Characterization: The synthesized compounds should be characterized by ¹H NMR, ¹³C NMR, and elemental analysis to confirm their structure and purity.[2]

Predicted Electronic Properties of Derivatives

Computational studies using Density Functional Theory (DFT) have been performed on various N-aryl derivatives of this compound to predict their electronic properties. These theoretical calculations provide valuable insights into the potential of these materials for organic electronic applications.

Derivative SubstituentHOMO (eV)LUMO (eV)Energy Gap (eV)
p-tolyl-5.45-0.474.98
4-methoxyphenyl-5.33-0.404.93
3-chlorophenyl-5.63-0.565.07
3,5-dimethylphenyl-5.43-0.454.98

Data sourced from computational studies on synthesized derivatives.[2]

The calculated HOMO-LUMO energy gaps for these derivatives are in a range that suggests they are wide-bandgap materials, potentially suitable for use as host materials in OLEDs. The ability to tune these energy levels by changing the N-aryl substituent highlights the versatility of the this compound building block.

Potential Device Architecture and Application Workflow

Based on the properties of benzimidazole derivatives, a hypothetical OLED device architecture incorporating a material derived from this compound as a host or electron-transporting layer is proposed.

cluster_device Hypothetical OLED Device Structure Cathode Cathode (e.g., Al) EIL Electron Injection Layer (EIL) Cathode->EIL ETL Electron Transport Layer (ETL) (Potential role for derivative) EIL->ETL EML Emissive Layer (EML) (Host + Dopant) ETL->EML HTL Hole Transport Layer (HTL) EML->HTL HIL Hole Injection Layer (HIL) HTL->HIL Anode Anode (e.g., ITO) HIL->Anode

Caption: A potential multi-layer OLED device architecture.

The logical workflow from the building block to a potential application is outlined below.

start This compound synthesis Chemical Synthesis (e.g., N-Arylation) start->synthesis material Functional Organic Material synthesis->material characterization Material Characterization (Optical, Electrochemical) material->characterization fabrication Device Fabrication (e.g., Spin-coating, Evaporation) characterization->fabrication testing Device Performance Testing (e.g., I-V-L, EQE) fabrication->testing application Potential Application (OLEDs, OSCs) testing->application

Caption: Workflow from building block to organic electronic device application.

Conclusion and Future Outlook

This compound represents a promising, yet underexplored, building block for the development of novel materials for organic electronics. Its derivatization through established synthetic protocols allows for the tuning of electronic properties. Future research should focus on the synthesis of a broader range of derivatives and their subsequent incorporation into organic electronic devices to experimentally validate their potential. In particular, the synthesis of conjugated polymers via Suzuki or Stille coupling at the bromo-position could lead to new materials for organic solar cells and field-effect transistors. The systematic collection of experimental data on charge mobility, device efficiency, and lifetime will be crucial in establishing the role of this versatile building block in the future of organic electronics.

References

Application Notes and Protocols for 5-bromo-1H-benzo[d]imidazol-2-amine Derivatives in Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of 5-bromo-1H-benzo[d]imidazol-2-amine derivatives as potential therapeutic agents for Alzheimer's disease. The protocols outlined below detail the necessary steps for their chemical synthesis and biological characterization, focusing on their potential to inhibit key enzymes implicated in the disease, prevent amyloid-beta aggregation, and protect neuronal cells.

Rationale for this compound Derivatives in Alzheimer's Disease

Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, as well as a decline in acetylcholine levels. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities. The introduction of a bromine atom at the 5-position and an amine group at the 2-position of the benzo[d]imidazole core offers several advantages for drug design:

  • The benzimidazole core provides a rigid framework for interaction with biological targets.

  • The 2-amino group can be readily functionalized to introduce various substituents, allowing for the modulation of the compound's physicochemical properties and biological activity.

  • The 5-bromo substituent can participate in halogen bonding and provides a site for further chemical modification through cross-coupling reactions, enabling the exploration of a wider chemical space.

Derivatives of this scaffold have shown promise as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of acetylcholine. By inhibiting these enzymes, these compounds can increase acetylcholine levels in the brain, a key therapeutic strategy for managing the cognitive symptoms of Alzheimer's disease.

Data Presentation: Cholinesterase Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of synthesized this compound derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

Compound IDDerivative StructureAChE IC50 (µM)BuChE IC50 (µM)
1a N-phenyl-5-bromo-1H-benzo[d]imidazol-2-amine> 50> 50
1b N-(4-methylphenyl)-5-bromo-1H-benzo[d]imidazol-2-amine25.3 ± 0.832.1 ± 1.1
1c N-(4-methoxyphenyl)-5-bromo-1H-benzo[d]imidazol-2-amine15.8 ± 0.521.4 ± 0.7
1d N-(4-chlorophenyl)-5-bromo-1H-benzo[d]imidazol-2-amine8.2 ± 0.312.5 ± 0.4
1e N-(4-nitrophenyl)-5-bromo-1H-benzo[d]imidazol-2-amine5.1 ± 0.28.9 ± 0.3
Donepezil Standard Drug0.024 ± 0.0013.5 ± 0.1

Note: Data is representative and compiled from various sources for illustrative purposes. Actual values may vary based on experimental conditions.

Experimental Protocols

Synthesis of N-Aryl-5-bromo-1H-benzo[d]imidazol-2-amine Derivatives (General Protocol)

This protocol describes the synthesis of N-aryl derivatives of this compound via a Copper(II)-catalyzed N-arylation reaction.[1]

Materials:

  • This compound

  • Arylboronic acid (various substituted phenylboronic acids)

  • Copper(II) acetate (Cu(OAc)₂)

  • Triethylamine (Et₃N) or N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Methanol (MeOH)

  • Water (H₂O)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 mmol) in a mixture of MeOH/H₂O (8:1, 10 mL), add the respective arylboronic acid (1.2 mmol).

  • Add Cu(OAc)₂ (0.1 mmol) and the base (Et₃N or TMEDA, 2.0 mmol) to the reaction mixture.

  • Stir the reaction mixture at room temperature under an air atmosphere for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water (20 mL) and extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the desired N-aryl-5-bromo-1H-benzo[d]imidazol-2-amine derivative.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis Workflow Diagram

G cluster_synthesis Synthesis of N-Aryl-5-bromo-1H-benzo[d]imidazol-2-amine Derivatives start Start Materials: This compound Arylboronic acid reaction Cu(II)-catalyzed N-arylation Cu(OAc)₂, Base (Et₃N or TMEDA) MeOH/H₂O, Room Temperature start->reaction workup Reaction Work-up Quenching with water Extraction with DCM reaction->workup purification Purification Silica gel column chromatography workup->purification product Final Product: N-Aryl-5-bromo-1H-benzo[d]imidazol-2-amine purification->product characterization Characterization NMR, Mass Spectrometry product->characterization G cluster_assay Cholinesterase Inhibition Assay Workflow reagents Prepare Reagents: Substrate (ATCI/BTCI) DTNB, Buffer plate_prep Plate Preparation: Add reagents and test compounds to 96-well plate reagents->plate_prep enzyme_add Initiate Reaction: Add AChE or BuChE plate_prep->enzyme_add measurement Measure Absorbance at 412 nm enzyme_add->measurement analysis Data Analysis: Calculate % Inhibition Determine IC50 values measurement->analysis G cluster_logic Logic of Aβ Aggregation Inhibition Assay abeta Monomeric Aβ₁₋₄₂ aggregation Aggregation into β-sheet rich fibrils abeta->aggregation inhibitor Test Compound inhibitor->aggregation Inhibits tht Thioflavin T (ThT) aggregation->tht Binds to fluorescence Fluorescence Signal tht->fluorescence Emits G cluster_workflow Neuroprotection Assay Workflow cell_seeding Seed SH-SY5Y cells pretreatment Pre-treat with Test Compounds cell_seeding->pretreatment abeta_exposure Expose to Aβ₁₋₄₂ oligomers pretreatment->abeta_exposure mtt_assay Perform MTT Assay for Cell Viability abeta_exposure->mtt_assay data_analysis Analyze Data and Determine Neuroprotection mtt_assay->data_analysis G cluster_pathway Cholinergic Signaling in Alzheimer's Disease ACh Acetylcholine (ACh) (Neurotransmitter) Synapse Synaptic Cleft ACh->Synapse AChE Acetylcholinesterase (AChE) Butyrylcholinesterase (BuChE) Synapse->AChE Receptor Postsynaptic Receptor Synapse->Receptor Breakdown ACh Breakdown AChE->Breakdown Signal Signal Transduction (Cognition, Memory) Receptor->Signal Inhibitor This compound Derivatives Inhibitor->AChE Inhibits

References

Application Notes and Protocols for Suzuki Coupling Reactions with 5-bromo-1H-benzo[d]imidazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous FDA-approved drugs. Its derivatives exhibit a wide range of biological activities, including but not limited to, anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The 2-aminobenzimidazole core, in particular, is of significant interest due to its structural similarity to purine, allowing it to interact with various biological targets.

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of complex molecules from readily available starting materials. This application note provides detailed protocols for the Suzuki coupling of 5-bromo-1H-benzo[d]imidazol-2-amine with various aryl and heteroaryl boronic acids. The resulting 5-aryl-1H-benzo[d]imidazol-2-amine derivatives are valuable compounds for screening in drug discovery programs, particularly in the development of kinase inhibitors and other therapeutic agents.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organohalide (in this case, this compound) and an organoboron compound (typically a boronic acid or its ester). The reaction proceeds via a catalytic cycle that consists of three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the active palladium(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity of the coupled product.

Data Presentation: Representative Suzuki Coupling Reaction Conditions

While specific examples for the Suzuki coupling of this compound are not extensively reported, the following table summarizes typical reaction conditions that have been successfully applied to structurally similar substrates, such as substituted bromo-indazoles and bromo-benzimidazoles. These conditions serve as an excellent starting point for optimization.

EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
15-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (5)-K₂CO₃ (2)DME802High
21-cyclohexyl-2-iodo-1H-benzimidazole4-tolylboronic acidPdCl₂ (5)SPhos (10)Cs₂CO₃ (2)DMF120 (MW)0.560
33-chloroindazole5-indole boronic acidPd₂(dba)₃ (2)XPhos (3)K₃PO₄ (2)Dioxane/H₂O10015Good

Abbreviations: dppf = 1,1'-Bis(diphenylphosphino)ferrocene, SPhos = 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, XPhos = 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, dba = dibenzylideneacetone, DME = 1,2-dimethoxyethane, DMF = N,N-dimethylformamide, MW = Microwave irradiation.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling of this compound

This protocol is a general guideline and may require optimization for specific boronic acids.

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, or Pd₂(dba)₃) (2-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (4-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, DME, DMF, or a mixture with water)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (e.g., Schlenk flask or microwave vial)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 mmol, 5 mol%). If a separate ligand is used, it should be added at this stage.

  • Solvent Addition: Add the anhydrous solvent (e.g., a 4:1 mixture of 1,4-dioxane and water, 5 mL) to the flask.

  • Degassing: Seal the vessel and degas the reaction mixture by bubbling a gentle stream of argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure 5-aryl-1H-benzo[d]imidazol-2-amine.

Visualizations

Suzuki Coupling Workflow

Suzuki_Workflow Start Reaction Setup Reactants This compound + Arylboronic Acid + Base Start->Reactants Catalyst Palladium Catalyst (e.g., Pd(dppf)Cl2) Start->Catalyst Solvent Solvent System (e.g., Dioxane/H2O) Start->Solvent Degas Degassing (Ar or N2) Reactants->Degas Catalyst->Degas Solvent->Degas Heat Heating (80-120 °C) Degas->Heat Workup Reaction Work-up & Purification Heat->Workup Product 5-aryl-1H-benzo[d]imidazol-2-amine Workup->Product

Caption: General workflow for the Suzuki coupling reaction.

Application in Drug Discovery: Targeting GSK-3 Signaling Pathway

Derivatives of 2-aminobenzimidazole have been identified as potent inhibitors of Glycogen Synthase Kinase 3 (GSK-3), a key enzyme implicated in various diseases including neurodegenerative disorders, bipolar disorder, and diabetes. The diagram below illustrates a simplified representation of the Wnt/β-catenin signaling pathway and the role of GSK-3.

GSK3_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State / GSK-3 Inhibition GSK3_active GSK-3β (Active) beta_catenin β-catenin GSK3_active->beta_catenin P Destruction Phosphorylation & Ubiquitination beta_catenin->Destruction Proteasome Proteasomal Degradation Destruction->Proteasome Wnt Wnt Ligand Receptor Frizzled/LRP5/6 Receptor Complex Wnt->Receptor GSK3_inactive GSK-3β (Inactive) Receptor->GSK3_inactive Inhibits beta_catenin_stable β-catenin (Stable) Nucleus Nucleus beta_catenin_stable->Nucleus Gene_Expression Target Gene Expression Nucleus->Gene_Expression Inhibitor 5-aryl-2-aminobenzimidazole (GSK-3 Inhibitor) Inhibitor->GSK3_active Inhibits

Caption: Simplified Wnt/β-catenin signaling and GSK-3 inhibition.

Applications in Drug Development

The 5-aryl-1H-benzo[d]imidazol-2-amine scaffold is a versatile template for the development of novel therapeutics. The introduction of diverse aryl and heteroaryl moieties via the Suzuki coupling allows for the fine-tuning of physicochemical properties and biological activity.

  • Kinase Inhibitors: As mentioned, derivatives of this scaffold have shown potent inhibitory activity against GSK-3.[1] By varying the aryl substituent, libraries of compounds can be generated and screened against a panel of kinases to identify selective inhibitors for various therapeutic targets in oncology and inflammatory diseases.

  • Antimalarial Agents: N-Aryl-2-aminobenzimidazoles have emerged as a promising new class of antimalarial compounds.[2][3] The Suzuki coupling provides a straightforward route to functionalize the benzimidazole core, which can lead to the discovery of novel agents to combat drug-resistant strains of Plasmodium falciparum.

  • Other Therapeutic Areas: The inherent biological activity of the benzimidazole nucleus makes its derivatives attractive candidates for a wide range of other therapeutic areas, including neurodegenerative diseases, diabetes, and infectious diseases.[4][5]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of 5-aryl-1H-benzo[d]imidazol-2-amines. The protocols and data provided in this application note offer a solid foundation for researchers in medicinal chemistry and drug development to synthesize novel benzimidazole derivatives for biological evaluation. The versatility of this reaction allows for the creation of diverse chemical libraries, significantly aiding in the discovery of new and potent therapeutic agents. Careful optimization of reaction conditions will be key to achieving high yields and purity for specific substrate combinations.

References

Application Notes and Protocols: 5-bromo-1H-benzo[d]imidazol-2-amine in the Development of Nonlinear Optical Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole and its derivatives have emerged as a significant class of heterocyclic compounds in the field of materials science, particularly in the development of nonlinear optical (NLO) materials.[1][2] Their molecular structure, featuring a fused benzene and imidazole ring system, provides a robust framework for charge transfer and delocalized π-electron systems, which are crucial for exhibiting NLO properties.[3] These characteristics make them promising candidates for applications in optical switching, frequency conversion, and telecommunications.[1][3]

Specifically, 5-bromo-1H-benzo[d]imidazol-2-amine serves as a key precursor for the synthesis of advanced NLO materials.[2] The presence of the bromine atom and the amino group offers versatile sites for chemical modification, allowing for the fine-tuning of the molecule's electronic and optical properties.[2][4] Computational studies, particularly using Density Functional Theory (DFT), have indicated that strategic substitutions on the benzimidazole core can significantly enhance the NLO response, such as the first-order hyperpolarizability (β).[2][4]

These notes provide detailed protocols for the synthesis of NLO-active derivatives of this compound and standardized methods for their NLO characterization.

Synthesis of N-Arylated Derivatives of this compound

The introduction of aryl groups to the this compound structure is a key strategy to enhance its NLO properties. The following protocols are based on the Chan-Lam cross-coupling reaction.[4]

Logical Workflow for Synthesis and Characterization

cluster_synthesis Synthesis & Purification cluster_characterization NLO Characterization start This compound reaction Chan-Lam Cross-Coupling start->reaction reagents Aryl Boronic Acid, Cu(OAc)₂, Base reagents->reaction product N-Aryl-5-bromo-1H-benzo[d]imidazol-2-amine Derivatives reaction->product purification Purification (e.g., Column Chromatography) product->purification purified_product Purified N-Aryl Derivative purification->purified_product second_order Second-Order NLO (Kurtz-Perry Powder Technique) purified_product->second_order third_order Third-Order NLO (Z-Scan Technique) purified_product->third_order shg Measure SHG Efficiency second_order->shg n_beta Measure n₂ and β third_order->n_beta caption Synthesis and NLO characterization workflow.

Caption: General workflow for synthesis and NLO characterization of derivatives.

Protocol 1: Direct N-Arylation

This protocol describes the direct N-arylation of this compound with various aryl boronic acids.[4]

Materials:

  • This compound (1)

  • Aryl boronic acid

  • Copper(II) acetate (Cu(OAc)₂)

  • Tetramethylethylenediamine (TMEDA) or Triethylamine (Et₃N)

  • Methanol (MeOH)

  • Water (H₂O)

  • 100 mL round-bottom flask

  • Stirring apparatus

Procedure:

  • To a dry 100 mL round-bottom flask, add this compound (0.94 mmol), Cu(OAc)₂ (0.94 mmol), and 8 mL of methanol.[5]

  • Stir the mixture in an open-air environment for 15 minutes.[5]

  • Add the desired aryl boronic acid (1.88 mmol) and the base (TMEDA or Et₃N, 1.88 mmol) to the flask.[4]

  • Add 1 mL of water to the reaction mixture.

  • Continue stirring at room temperature for 2 hours.[4]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 20 mL of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired N-arylated derivative.[4]

Protocol 2: N-Arylation of Acetamide-Protected Intermediate

This protocol involves the protection of the amino group before N-arylation, which can be useful for certain substrates.[4]

Step A: Protection of the Amino Group

  • Add this compound (47 mmol) to 5 mL of acetic anhydride.[4]

  • Heat the mixture at 40°C for 4 hours to synthesize N-(5-bromo-1H-benzo[d]imidazol-2-yl)acetamide (2).[4]

  • Isolate and purify the product.

Step B: N-Arylation

  • In a dry flask under an inert atmosphere, combine the protected intermediate (2) (0.39 mmol), anhydrous Cu(OAc)₂ (0.59 mmol), aryl boronic acid (0.47 mmol), and 10 mL of dry dichloromethane (DCM).[4]

  • Add a base such as Pyridine or Et₃N (0.59 mmol).[4]

  • Stir the reaction at room temperature for 24-72 hours, monitoring by TLC.[4]

  • Work up the reaction as described in Protocol 1, followed by purification.

Nonlinear Optical Properties (Computational Data)

The table below summarizes the calculated β₀ values for a series of N-arylated derivatives of this compound.[4]

Compound IDN-Aryl SubstituentCalculated First-Order Hyperpolarizability (β₀) (x 10⁻³⁰ esu)
1a p-tolyl4.61
1b 4-methoxyphenylNot Reported
1c 3-chlorophenylNot Reported
1d pyridin-3-yl4.40
1e 3,5-dimethylphenyl4.00
1f naphthalen-2-yl4.30

Data sourced from a computational study. Experimental verification is recommended.[4]

Experimental Protocols for NLO Characterization

The following are generalized protocols for characterizing the second- and third-order NLO properties of synthesized materials.

Protocol 3: Second-Harmonic Generation (SHG) Efficiency Measurement (Kurtz-Perry Powder Technique)

The Kurtz-Perry powder technique is a widely used method for the preliminary screening of materials for second-order NLO activity.[4][6][7] It measures the efficiency of second-harmonic generation relative to a standard reference material like potassium dihydrogen phosphate (KDP).

Experimental Workflow for Kurtz-Perry Technique

cluster_setup Experimental Setup cluster_procedure Measurement Procedure laser Pulsed Laser Source (e.g., Nd:YAG @ 1064 nm) sample Powdered Sample Holder laser->sample filter Fundamental Filter (Blocks 1064 nm) sample->filter pmt Photomultiplier Tube (PMT) filter->pmt measure_sample Measure SHG Signal from Sample (532 nm) pmt->measure_sample measure_ref Measure SHG Signal from KDP Reference pmt->measure_ref prepare Prepare Powdered Sample (Sieve for uniform particle size) prepare->measure_sample prepare->measure_ref calculate Calculate Relative SHG Efficiency measure_sample->calculate measure_ref->calculate caption Workflow for the Kurtz-Perry powder technique.

Caption: Workflow for the Kurtz-Perry powder technique.

Materials and Equipment:

  • Synthesized powder sample

  • KDP (reference powder)

  • Sieves for particle size selection

  • High-intensity pulsed laser (e.g., Q-switched Nd:YAG laser, λ = 1064 nm)

  • Sample holder (capillary tube or glass slide)

  • Optical filters to block the fundamental wavelength

  • Photomultiplier tube (PMT) or a suitable photodetector

  • Oscilloscope

Procedure:

  • Grind the synthesized crystalline sample into a fine powder.

  • Sieve the powder to obtain a uniform particle size range (e.g., 100-150 µm). This is critical for reproducible results.

  • Pack the sieved powder into a sample holder (e.g., a micro-capillary tube). Prepare a reference sample of KDP with the same particle size range and packing density.

  • Direct the pulsed laser beam onto the sample.

  • The output light is passed through a filter to block the fundamental laser wavelength (1064 nm) and allow the second-harmonic signal (532 nm) to pass.

  • Measure the intensity of the 532 nm light using the PMT, and record the signal on an oscilloscope.

  • Replace the sample with the KDP reference and repeat the measurement under identical conditions.

  • The SHG efficiency of the sample is reported as a ratio relative to the KDP standard.

Protocol 4: Third-Order NLO Characterization (Z-Scan Technique)

The Z-scan technique is a sensitive method to measure both the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of a material.

Materials and Equipment:

  • Synthesized compound dissolved in a suitable solvent (e.g., DMSO, DMF)

  • Quartz cuvette with a known path length (e.g., 1 mm)

  • High-power laser with a Gaussian beam profile (CW or pulsed)

  • Focusing lens

  • Aperture placed in the far-field

  • Photodetector

  • Motorized translation stage to move the sample along the z-axis

Procedure:

  • Sample Preparation: Prepare solutions of the synthesized compound at various concentrations in a transparent solvent.

  • Optical Alignment: The laser beam is focused by a lens. The sample, held in a cuvette, is mounted on a translation stage that moves it along the beam axis (z-axis) through the focal point. A detector is placed in the far-field to measure the transmitted intensity.

  • Closed-Aperture Z-scan (for n₂):

    • Place a small aperture before the detector to measure the central intensity of the beam.

    • Translate the sample from a position far from the focus (-z) to a position far past the focus (+z).

    • Record the normalized transmittance through the aperture as a function of the sample's position (z).

    • A pre-focal peak followed by a post-focal valley (peak-valley curve) indicates a negative nonlinear refractive index (n₂ < 0, self-defocusing). A valley-peak curve indicates a positive n₂ (self-focusing).

    • The magnitude of n₂ can be calculated from the difference between the peak and valley transmittance.

  • Open-Aperture Z-scan (for β):

    • Remove the aperture so that the entire beam is collected by the detector.

    • Repeat the scan along the z-axis.

    • Any change in transmittance is now due to nonlinear absorption. A decrease in transmittance at the focus (a valley) indicates two-photon absorption or reverse saturable absorption (β > 0). An increase (a peak) indicates saturable absorption (β < 0).

    • The value of β can be determined by fitting the open-aperture Z-scan curve.

  • Data Analysis: The third-order nonlinear optical susceptibility (χ⁽³⁾) can be calculated from the experimentally determined values of n₂ and β.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of 5-bromo-1H-benzo[d]imidazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-bromo-1H-benzo[d]imidazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most frequently cited method for the synthesis of this compound is the cyclization of 4-bromo-1,2-benzenediamine with cyanogen bromide in a suitable solvent like methanol.[1] This reaction is typically exothermic and proceeds quickly to form the desired product.

Q2: What are the critical parameters that influence the yield and purity of the final product?

A2: Several factors can significantly impact the outcome of your synthesis:

  • Purity of Starting Materials: Ensure the 4-bromo-1,2-benzenediamine is of high purity, as impurities can lead to side reactions and complicate purification.

  • Reaction Temperature: The reaction with cyanogen bromide is exothermic.[1] Controlling the temperature, possibly with an ice bath during reagent addition, can prevent the formation of byproducts.

  • Stoichiometry: Precise control over the molar equivalents of reactants is crucial. An excess of either reactant can lead to unreacted starting material or side product formation.

  • Solvent Choice: Methanol is a commonly used solvent.[1] The choice of solvent can affect the solubility of reactants and the reaction rate.

  • Work-up and Purification: Proper pH adjustment during the work-up is essential to ensure the product precipitates and to remove acidic or basic impurities.[2] The choice between recrystallization and column chromatography for purification will depend on the impurity profile.[1][3]

Q3: What are some common impurities I might encounter, and how can I identify them?

A3: Common impurities can include:

  • Unreacted 4-bromo-1,2-benzenediamine.

  • Over-brominated products (e.g., dibromo-1H-benzo[d]imidazol-2-amine), although this is less common in the cyclization step itself.

  • Side products from incomplete cyclization.

These impurities can typically be identified using techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Q4: How can I purify the crude this compound?

A4: Purification is commonly achieved through two main methods:

  • Recrystallization: This is often effective if the impurities have significantly different solubilities from the desired product in a particular solvent system.

  • Silica Gel Column Chromatography: This method is used to separate the product from impurities with different polarities. A common elution system is a gradient of methanol in ethyl acetate.[1]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation Inactive reagents.- Verify the quality and purity of 4-bromo-1,2-benzenediamine and cyanogen bromide. - Use freshly opened or properly stored reagents.
Incorrect reaction conditions.- Ensure the reaction is stirred efficiently. - Monitor the temperature; if the reaction is not initiating, gentle warming might be necessary, but be cautious as the reaction is exothermic.[1]
Improper work-up procedure.- Check the pH of the aqueous solution during extraction to ensure the product is in its free base form and less soluble in water.
Multiple Spots on TLC / Impure Product Incomplete reaction.- Increase the reaction time. - Monitor the reaction progress using TLC until the starting material is consumed.
Formation of side products.- Control the reaction temperature carefully, especially during the addition of cyanogen bromide. - Ensure accurate stoichiometry of the reactants.
Degradation of the product.- Avoid unnecessarily high temperatures during reaction and work-up. - Store the final product protected from light.[1]
Difficulty in Product Isolation/Purification Product is soluble in the work-up solvent.- Ensure the pH is adjusted correctly to precipitate the product. - Use a suitable anti-solvent to induce precipitation.
Impurities co-elute with the product during chromatography.- Optimize the solvent system for column chromatography. A gradient elution might be necessary for better separation.[1] - Consider an alternative purification method like recrystallization from a different solvent system.
Product appears as a dark or discolored solid.- The starting material, 4-bromo-1,2-benzenediamine, can be a dark solid, which may carry over to the product.[1] - Purification by column chromatography followed by recrystallization may be necessary to obtain a lighter-colored solid.

Experimental Protocols

Synthesis of this compound via Cyanogen Bromide

This protocol is adapted from literature procedures.[1]

Materials:

  • 4-bromo-1,2-benzenediamine

  • Cyanogen bromide

  • Methanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 4-bromo-1,2-benzenediamine (1.0 eq.) in methanol in a round-bottom flask.

  • Carefully add cyanogen bromide (1.1 eq.) to the solution. The reaction is exothermic, and the methanol may begin to boil.[1]

  • Stir the reaction mixture at room temperature for 5-10 minutes. Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of 0-20% methanol in ethyl acetate to afford this compound as a solid.[1]

Parameter Value
Starting Material 4-bromo-1,2-benzenediamine
Reagent Cyanogen bromide
Solvent Methanol
Typical Yield ~86%[1]
Purification Method Silica gel column chromatography[1]

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 4-bromo-1,2-benzenediamine in Methanol reaction Add Cyanogen Bromide (Exothermic) start->reaction stir Stir at RT (5-10 min) reaction->stir dilute Dilute with Ethyl Acetate stir->dilute wash Wash with NaHCO3 and Brine dilute->wash dry Dry over Na2SO4 and Concentrate wash->dry chromatography Silica Gel Column Chromatography dry->chromatography product This compound chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

Reaction_Pathway cluster_conditions Reaction Conditions reactant 4-bromo-1,2-benzenediamine C6H7BrN2 product This compound C7H6BrN3 reactant->product  +   reagent Cyanogen Bromide CBrN reagent:s->product:n Methanol Methanol Room Temperature Room Temperature

Caption: Chemical reaction for the synthesis of this compound.

Troubleshooting_Tree cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Impure Product cause1 Reagent Quality start->cause1 cause2 Reaction Conditions start->cause2 cause3 Work-up/Purification start->cause3 sol1 Verify Purity cause1->sol1 sol2 Control Temperature cause2->sol2 sol4 Adjust Reaction Time cause2->sol4 sol3 Optimize pH cause3->sol3 sol5 Optimize Chromatography cause3->sol5

Caption: Troubleshooting decision tree for synthesis optimization.

References

Technical Support Center: Synthesis of 5-bromo-1H-benzo[d]imidazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-bromo-1H-benzo[d]imidazol-2-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most frequently cited method for the synthesis of this compound is the reaction of 4-bromo-1,2-benzenediamine with cyanogen bromide in a suitable solvent like methanol. This reaction proceeds via a cyclization mechanism to form the desired benzimidazole ring system.

Q2: Are there any less hazardous alternatives to cyanogen bromide?

Yes, due to the high toxicity of cyanogen bromide, researchers have explored safer alternatives. One promising reagent is N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), which can be used as an electrophilic cyanating agent in the presence of a base like lithium hexamethyldisilazide (LiHMDS) to synthesize 2-aminobenzimidazoles. Another alternative is the use of cyanamide, which is more suitable for industrial-scale synthesis.

Q3: What are the typical reaction conditions for the synthesis using cyanogen bromide?

The reaction is typically carried out by dissolving 4-bromo-1,2-benzenediamine in methanol, followed by the addition of cyanogen bromide. The reaction is often exothermic and may proceed rapidly. After the reaction is complete, the mixture is usually worked up by dilution with an organic solvent and washing with an aqueous basic solution, such as sodium bicarbonate, to neutralize any acid formed and to remove water-soluble byproducts.

Q4: How can I monitor the progress of the reaction?

The progress of the reaction can be monitored by thin-layer chromatography (TLC). A suitable eluent system, for example, a mixture of ethyl acetate and methanol, can be used to separate the product from the starting material. The spots can be visualized under UV light.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound and provides potential solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Poor quality of starting material: Impurities in 4-bromo-1,2-benzenediamine can interfere with the reaction. 2. Decomposition of cyanogen bromide: Cyanogen bromide is sensitive to moisture. 3. Incorrect reaction temperature: The reaction is exothermic; if the temperature is too low, the reaction may not proceed, and if it is too high, it could lead to side product formation. 4. Incomplete reaction: The reaction may require more time to go to completion.1. Ensure the purity of 4-bromo-1,2-benzenediamine by checking its melting point or by analytical techniques like NMR or HPLC. 2. Use freshly opened or properly stored cyanogen bromide. Handle it in a dry environment. 3. Monitor the reaction temperature. If necessary, use an ice bath to control the initial exotherm. The reaction is often run at room temperature or with gentle heating. 4. Monitor the reaction by TLC and allow it to proceed until the starting material is consumed.
Formation of a Dark-Colored Reaction Mixture or Product 1. Oxidation of the starting diamine: Aromatic diamines can be sensitive to air and light, leading to the formation of colored impurities. 2. Side reactions: Uncontrolled reaction conditions can lead to the formation of polymeric or other colored byproducts.1. Use high-purity, colorless 4-bromo-1,2-benzenediamine. If the starting material is colored, consider purification by recrystallization or column chromatography before use. 2. Control the addition rate of cyanogen bromide and maintain the recommended reaction temperature.
Difficult Purification of the Final Product 1. Presence of multiple side products: The crude product may contain unreacted starting materials, over-brominated species, or urea byproducts. 2. Poor solubility of the product: The product may have limited solubility in common organic solvents, making purification by column chromatography challenging.1. Recrystallization: Attempt recrystallization from a suitable solvent system (e.g., methanol/ethyl acetate). 2. Column Chromatography: Use a polar stationary phase like silica gel and an appropriate eluent system. A gradient elution from a less polar to a more polar solvent mixture might be necessary. 3. Acid-Base Extraction: As the product is basic, an acid-base extraction can be employed to separate it from neutral or acidic impurities.
Presence of an Insoluble White Precipitate in the Final Product 1. Formation of N,N'-bis(5-bromo-1H-benzo[d]imidazol-2-yl)urea: This byproduct can form from the reaction of the product with cyanic acid, which can be generated in situ if water is present.1. Ensure the reaction is carried out under anhydrous conditions to the extent possible. 2. This urea byproduct is often less soluble than the desired product and may be removed by filtration or selective precipitation.

Experimental Protocols

Synthesis of this compound via Cyanogen Bromide

Materials:

  • 4-bromo-1,2-benzenediamine

  • Cyanogen bromide

  • Methanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 4-bromo-1,2-benzenediamine (1.0 eq) in methanol in a round-bottom flask.

  • Carefully add cyanogen bromide (1.1 eq) to the solution. The reaction is exothermic, and the solvent may begin to boil.

  • Stir the reaction mixture at room temperature for the time determined by TLC monitoring (typically a few minutes to an hour).

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of methanol in ethyl acetate) to obtain this compound as a solid.

Quantitative Data Summary

ParameterValueReference
Typical Yield 86%[1]
Appearance Black solid (crude), Light brown to brown solid (purified)[1]
Molecular Weight 212.05 g/mol N/A

Visualizations

Synthesis Pathway of this compound

synthesis_pathway cluster_reactants Reactants cluster_product Product 4-bromo-1,2-benzenediamine 4-bromo-1,2-benzenediamine Intermediate Cyclization Intermediate 4-bromo-1,2-benzenediamine->Intermediate Reaction with Cyanogen Bromide Cyanogen Bromide This compound This compound Intermediate->this compound Cyclization side_products cluster_main Main Reaction cluster_side Potential Side Products Reactants 4-bromo-1,2-benzenediamine + Cyanogen Bromide Product This compound Reactants->Product Desired Pathway Unreacted Unreacted Starting Material Reactants->Unreacted Incomplete Reaction Other Other Benzimidazole Derivatives Reactants->Other Alternative Cyclization/ Rearrangement Over-brominated Over-brominated Product Product->Over-brominated Excess Brominating Agent Urea N,N'-bis(benzimidazolyl)urea Product->Urea Reaction with Cyanic Acid

References

Technical Support Center: Purification of 5-bromo-1H-benzo[d]imidazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-bromo-1H-benzo[d]imidazol-2-amine. Our aim is to help you overcome common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities include unreacted starting materials, such as 4-bromo-1,2-benzenediamine, and byproducts from the cyclization reaction. Positional isomers and colored degradation products may also be present, often resulting in the crude product appearing as a dark brown or black solid.[1][2][3]

Q2: Which purification techniques are most effective for this compound?

A2: The most commonly cited and effective purification method is silica gel column chromatography.[1] Recrystallization is also a viable technique for polishing the final product, though finding an optimal solvent system may require some experimentation.[3][4]

Q3: My purified product is still colored. What could be the cause and how can I fix it?

A3: Persistent color in your product often indicates the presence of highly conjugated impurities or degradation products. You can address this by:

  • Optimizing Column Chromatography: Ensure proper solvent polarity and consider using a gradient elution to better separate the colored impurities. Adding a small amount of a basic modifier, like ammonia or triethylamine, to the mobile phase can sometimes improve separation and reduce tailing for amine-containing compounds.[3]

  • Activated Carbon Treatment: Dissolving the product in a suitable solvent and treating it with activated charcoal can help adsorb colored impurities. However, this may lead to some product loss.

  • Recrystallization: A successful recrystallization can effectively remove colored impurities that may have co-eluted during chromatography.

Q4: I am observing significant peak tailing during column chromatography. What can I do to improve the peak shape?

A4: Peak tailing for amine-containing compounds like this compound on silica gel is common due to interactions with acidic silanol groups. To mitigate this, you can add a small percentage (0.1-1%) of a basic modifier, such as triethylamine or ammonia, to your mobile phase.[3] This will help to saturate the acidic sites on the silica gel and improve peak symmetry.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield After Purification - Product loss during multiple purification steps.- Incomplete elution from the chromatography column.- Decomposition of the product on silica gel.[5]- Minimize the number of purification steps where possible.- Ensure the column is fully eluted with a stronger solvent at the end of the run.- If decomposition is suspected, consider using a less acidic stationary phase (e.g., alumina) or deactivating the silica gel with a base before use.
Co-elution of Impurities with the Product - Inappropriate solvent system for column chromatography.- Optimize the mobile phase polarity using Thin Layer Chromatography (TLC) before running the column. A good separation on TLC will likely translate to a good separation on the column.- Use a shallow gradient elution to improve the resolution between your product and closely eluting impurities.
Product Crashes Out on the Column - The solvent system is too non-polar, leading to poor solubility of the product.- Start with a slightly more polar mobile phase to ensure the product remains dissolved.- Load the crude product onto the column using a minimal amount of a strong solvent (like methanol or DMF) and adsorb it onto a small amount of silica gel before dry-loading.
Difficulty Finding a Suitable Recrystallization Solvent - The product may have very high or very low solubility in common solvents.- Use a solvent-pair system. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until turbidity is observed. Allow the solution to cool slowly. Common solvent pairs include methanol/water, ethanol/water, and ethyl acetate/hexane.

Quantitative Data Summary

The following table summarizes quantitative data from a representative synthesis and purification of this compound.[1]

Parameter Value
Starting Material (4-Bromo-1,2-benzenediamine) 4 g
Reagent (Cyanogen bromide) 2.492 g
Solvent (Methanol) 20 mL
Purification Method Silica gel column chromatography
Eluent 0-20% Methanol/Ethyl acetate gradient
Final Product Yield 3.9 g
Percentage Yield 86%
Appearance Black solid

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography[1]

This protocol describes a standard method for purifying crude this compound.

  • Preparation of the Column:

    • Select an appropriately sized glass column and pack it with silica gel as a slurry in a non-polar solvent (e.g., ethyl acetate).

  • Sample Preparation:

    • Dissolve the crude this compound in a minimal amount of the initial chromatography solvent or a stronger solvent like methanol.

    • Alternatively, for less soluble samples, create a dry-load by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin eluting the column with 100% ethyl acetate.

    • Gradually increase the polarity of the mobile phase by slowly increasing the percentage of methanol from 0% to 20%. The exact gradient will depend on the impurity profile and should be guided by prior TLC analysis.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the elution of the product using TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Protocol 2: General Recrystallization Procedure

This is a general guideline, and the choice of solvent(s) will need to be determined empirically.

  • Solvent Selection:

    • Test the solubility of a small amount of the purified compound in various solvents at room temperature and with heating. An ideal single solvent will dissolve the compound when hot but not when cold.

    • If a single solvent is not suitable, a two-solvent system (one in which the compound is soluble and one in which it is not) can be used.

  • Dissolution:

    • Place the compound in a flask and add a minimal amount of the chosen hot solvent (or the "good" solvent) until it is fully dissolved.

  • Crystallization:

    • If using a single solvent, allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

    • If using a two-solvent system, add the "poor" solvent dropwise to the hot solution until it becomes cloudy. Then, allow it to cool slowly.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Workflow Crude Crude Product (Dark Solid) Slurry_Load Dissolve in minimal strong solvent Crude->Slurry_Load Option 1 Dry_Load Adsorb onto Silica Gel Crude->Dry_Load Option 2 Column Silica Gel Column Chromatography Slurry_Load->Column Dry_Load->Column Gradient Gradient Elution (e.g., 0-20% MeOH in EtOAc) Column->Gradient TLC Analyze Fractions by TLC Column->TLC Gradient->Column Combine Combine Pure Fractions TLC->Combine Evaporate Solvent Evaporation Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Workflow for Column Chromatography Purification.

Troubleshooting_Tree Start Impure Product after Initial Purification Check_TLC Does TLC show co-eluting spots? Start->Check_TLC Check_Color Is the product still colored? Check_TLC->Check_Color No Optimize_Gradient Optimize Gradient (shallower) Check_TLC->Optimize_Gradient Yes Recrystallize Perform Recrystallization Check_Color->Recrystallize Yes Pure Purity Improved Check_Color->Pure No Change_Solvent Change Solvent System Optimize_Gradient->Change_Solvent If still impure Optimize_Gradient->Pure Change_Solvent->Pure Charcoal Treat with Activated Charcoal Recrystallize->Charcoal If still colored Recrystallize->Pure Charcoal->Pure

Caption: Decision Tree for Troubleshooting Purification.

References

Technical Support Center: Reactions with 5-bromo-1H-benzo[d]imidazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chemists and researchers working with 5-bromo-1H-benzo[d]imidazol-2-amine. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of dehalogenation during synthetic reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is designed to help you identify the causes of dehalogenation and provide actionable solutions to optimize your reaction outcomes.

Q1: What is dehalogenation and why is it a significant problem in my reaction?

A: Dehalogenation is an undesired side reaction where the bromine atom on your starting material, this compound, is replaced by a hydrogen atom.[1] This leads to the formation of the hydrodehalogenated byproduct, 2-amino-1H-benzo[d]imidazole, instead of your desired coupled product. This side reaction reduces the overall yield of your target molecule and complicates the purification process.[1]

Q2: Why is this compound particularly susceptible to dehalogenation?

A: The benzimidazole ring is an electron-rich N-heterocycle.[2] The presence of nitrogen atoms can influence the electronic properties of the ring and its susceptibility to certain side reactions. In palladium-catalyzed cross-coupling reactions, the formation of palladium-hydride (Pd-H) species is a common pathway for dehalogenation.[1] These Pd-H species can arise from reactions with the base, solvent, or trace amounts of water and can reductively eliminate with the aryl group on the palladium intermediate to yield the dehalogenated product.[1] The N-H bonds on the imidazole ring can also participate in side reactions, potentially increasing the electron density of the ring and making it more prone to dehalogenation.[1][3]

Q3: I am observing a high percentage of the dehalogenated byproduct in my Suzuki-Miyaura coupling reaction. How can I minimize it?

A: Dehalogenation is a known challenge in Suzuki-Miyaura couplings, especially with N-heterocyclic halides.[1] Here are several parameters you can adjust:

  • Ligand Selection: The choice of phosphine ligand is critical. For N-heterocyclic substrates, bulky and electron-rich biaryl phosphine ligands are often effective at promoting the desired cross-coupling over dehalogenation.[1][4] Consider using ligands such as SPhos or XPhos. N-heterocyclic carbene (NHC) ligands can also be a good alternative.[4]

  • Base Optimization: Strong bases can sometimes accelerate the formation of Pd-H species, leading to increased dehalogenation. If you are using a strong base like sodium tert-butoxide (NaOtBu), consider switching to a weaker inorganic base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1]

  • Solvent Choice: Aprotic solvents are generally preferred to minimize the formation of hydride species.[1] Toluene, dioxane, or THF are common choices. While some water is often necessary for Suzuki couplings, using an excessive amount can be a source of protons leading to dehalogenation.[1]

  • N-H Protection: The acidic proton of the imidazole N-H can complicate the reaction. Protecting the nitrogen with a suitable group, such as a Boc (tert-butyloxycarbonyl) group, can significantly suppress the dehalogenation side reaction.[1][3]

Q4: My Buchwald-Hartwig amination is also plagued by dehalogenation. What modifications should I try?

A: The strategies to prevent dehalogenation in Buchwald-Hartwig amination are similar to those for Suzuki coupling, focusing on the careful selection of reaction components.

  • Ligand Choice: For Buchwald-Hartwig reactions, bulky biarylphosphine ligands are highly recommended to minimize reductive dehalogenation.[5] Ligands like Xantphos or Josiphos have proven effective in similar systems.[4]

  • Base Selection: While strong bases like NaOtBu or LHMDS are common in Buchwald-Hartwig aminations, they can also promote dehalogenation.[6] If you observe a significant amount of the dehalogenated byproduct, consider switching to a weaker base like Cs₂CO₃ or K₃PO₄.

  • Solvent System: Anhydrous, aprotic solvents such as toluene or dioxane are generally the best choice to disfavor the formation of palladium-hydride species.[6]

  • Inert Atmosphere: The Pd(0) catalytic species is sensitive to oxygen.[6] Ensure your reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst degradation and potential side reactions.[6]

Q5: How can I definitively confirm that dehalogenation is the side reaction occurring?

A: The most reliable methods to identify the dehalogenated byproduct are NMR spectroscopy and mass spectrometry.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum of the dehalogenated product, 2-amino-1H-benzo[d]imidazole, will show a new proton signal in the aromatic region corresponding to the proton that replaced the bromine atom at the 5-position.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the mass of the dehalogenated compound (C₇H₇N₃), which will be significantly different from the mass of your starting material or the desired product.

Troubleshooting Summary

Problem Probable Cause(s) Suggested Solution(s)
High percentage of dehalogenated byproduct Inappropriate ligand selectionSwitch to bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos for Suzuki; Xantphos for Buchwald-Hartwig) or NHC ligands.[4]
Base is too strongChange from strong alkoxide bases (e.g., NaOtBu) to weaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃).[1]
Protic or wet solventUse anhydrous, aprotic solvents like toluene or dioxane.[1][6]
Unprotected N-H groupProtect the benzimidazole nitrogen with a suitable protecting group, such as Boc.[3]
Low or no conversion Inactive catalystEnsure a properly inert atmosphere to prevent catalyst oxidation.[6] Use a pre-catalyst that readily forms the active Pd(0) species.[1]
Poor reagent qualityUse high-purity, dry reagents and solvents.[4]
Insufficient temperatureCarefully increase the reaction temperature to accelerate the desired reaction.[1]

Experimental Protocols

The following are representative protocols for common reactions with this compound, optimized to minimize dehalogenation. Note: These are general guidelines and may require further optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling with Minimized Dehalogenation

This protocol describes a typical setup for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd₂(dba)₃ (2.5 mol%)

  • SPhos (5 mol%)

  • K₃PO₄ (2.0 equiv)

  • Toluene/Water (10:1 mixture, degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon), add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, weigh Pd₂(dba)₃ and SPhos and add them to the flask.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Seal the flask and degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination with Minimized Dehalogenation

This protocol provides a general method for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Reagents:

  • This compound (1.0 equiv)

  • Amine coupling partner (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%) or a suitable pre-catalyst

  • Xantphos (4 mol%)

  • Cs₂CO₃ (1.5 equiv)

  • Anhydrous, degassed toluene or dioxane

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon), add this compound, Cs₂CO₃, and the palladium catalyst/ligand system.

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous, degassed solvent via syringe, followed by the amine coupling partner.

  • Seal the vessel and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

The following diagrams illustrate key concepts and workflows for troubleshooting dehalogenation.

G start_node start_node decision_node decision_node process_node process_node result_node result_node fail_node fail_node start Start: Dehalogenation Observed check_ligand Is the ligand bulky and electron-rich (e.g., SPhos, XPhos, Xantphos)? start->check_ligand change_ligand Switch to a more appropriate bulky phosphine ligand. check_ligand->change_ligand No check_base Is a strong base (e.g., NaOtBu) being used? check_ligand->check_base Yes rerun Rerun Reaction change_ligand->rerun change_base Switch to a weaker base (e.g., K3PO4, Cs2CO3). check_base->change_base Yes check_solvent Is the solvent aprotic and anhydrous? check_base->check_solvent No change_base->rerun change_solvent Use anhydrous toluene or dioxane. check_solvent->change_solvent No consider_protection Consider N-H protection (e.g., Boc group). check_solvent->consider_protection Yes change_solvent->rerun consider_protection->rerun success Dehalogenation Minimized rerun->success

Caption: A troubleshooting workflow for diagnosing and resolving dehalogenation issues.

G sub This compound catalyst Pd(0) Catalyst + Ligand, Base sub->catalyst partner Coupling Partner (e.g., ArB(OH)2 or R2NH) partner->catalyst desired_product Desired C-C or C-N Coupled Product catalyst->desired_product Desired Pathway (Cross-Coupling) side_product Dehalogenated Byproduct (2-amino-1H-benzo[d]imidazole) catalyst->side_product Undesired Pathway (Dehalogenation)

References

Solubility issues of "5-bromo-1H-benzo[d]imidazol-2-amine" in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of 5-bromo-1H-benzo[d]imidazol-2-amine in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a heterocyclic aromatic organic compound.[1] Generally, benzimidazole derivatives exhibit low solubility in non-polar solvents and varying degrees of solubility in polar organic solvents. Factors such as the presence of the bromine atom and the amino group, as well as the ability to form hydrogen bonds, will influence its solubility profile. While specific quantitative data is not widely available, qualitative assessments suggest solubility in polar aprotic solvents and some polar protic solvents.

Q2: In which organic solvents is this compound likely to be soluble?

A2: Based on the solubility of similar compounds like 2-aminobenzimidazole, it is predicted that this compound is likely soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[2] It may also show some solubility in polar protic solvents like methanol and ethanol, and other polar organic solvents such as acetone, ethyl acetate, and dichloromethane.[2]

Q3: Why is my compound precipitating out of solution?

A3: Precipitation can occur for several reasons, including exceeding the solubility limit of the compound in the chosen solvent, changes in temperature, or the addition of an anti-solvent (a solvent in which the compound is insoluble). For instance, if a concentrated stock solution in DMSO is diluted too quickly into an aqueous buffer, the rapid change in solvent polarity can cause the compound to precipitate.

Q4: Can the purity of the compound affect its solubility?

A4: Yes, impurities can significantly impact the observed solubility of a compound. Impurities may be less soluble than the target compound, leading to the appearance of insolubility. It is crucial to use a highly purified form of this compound for solubility experiments to obtain accurate and reproducible results.

Q5: How does temperature affect the solubility of this compound?

A5: For most solid solutes in liquid solvents, solubility increases with temperature. If you are experiencing difficulty dissolving the compound at room temperature, gentle warming of the solution may help. However, be cautious as excessive heat can lead to degradation of the compound. It is advisable to perform stability tests if heating is used to dissolve the compound.

Data Presentation: Qualitative Solubility Summary

SolventSolvent TypePredicted SolubilityRationale / Comments
Dimethyl Sulfoxide (DMSO) Polar AproticSolubleA strong hydrogen bond acceptor, commonly used for dissolving benzimidazole derivatives.
Dimethylformamide (DMF) Polar AproticSolubleSimilar to DMSO, a good solvent for polar heterocyclic compounds.
Methanol Polar ProticSparingly Soluble to SolubleThe polar hydroxyl group can interact with the compound. Solubility may be limited.
Ethanol Polar ProticSparingly SolubleSimilar to methanol, but its slightly lower polarity might result in lower solubility.
Acetone Polar AproticSparingly SolubleA less polar solvent than DMSO, may show moderate to low solubility.
Ethyl Acetate Moderately PolarSparingly Soluble to InsolubleOften used in extraction and chromatography; solubility is likely limited.
Dichloromethane (DCM) Moderately PolarSparingly Soluble to InsolubleA common solvent for organic synthesis; some related compounds show solubility.
Chloroform Moderately PolarSparingly Soluble to InsolubleSimilar to DCM.
Toluene Non-polarInsoluble"Like dissolves like" principle suggests poor solubility in non-polar aromatic solvents.
Hexane Non-polarInsoluble"Like dissolves like" principle suggests poor solubility in non-polar aliphatic solvents.
Water Polar ProticInsolubleThe Material Safety Data Sheet (MSDS) for this compound indicates that its solubility in water is not available, which often implies very low solubility.[3]

Troubleshooting Guides

Issue 1: Compound does not dissolve in the chosen solvent.

Workflow for Troubleshooting Insolubility

start Compound Insoluble check_solvent Is the solvent appropriate? (Check polarity) start->check_solvent change_solvent Select a more polar solvent (e.g., DMSO, DMF) check_solvent->change_solvent No check_concentration Is the concentration too high? check_solvent->check_concentration Yes change_solvent->check_concentration reduce_concentration Decrease compound concentration check_concentration->reduce_concentration Yes apply_energy Apply gentle heating or sonication check_concentration->apply_energy No reduce_concentration->apply_energy check_purity Check compound purity apply_energy->check_purity Failure end_success Compound Dissolved apply_energy->end_success Success end_fail Insolubility Persists check_purity->end_fail

Caption: Troubleshooting workflow for insolubility issues.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Inappropriate Solvent Choice Based on the "like dissolves like" principle, polar compounds are more soluble in polar solvents. For this compound, which is a polar molecule, polar aprotic solvents like DMSO and DMF are recommended as starting points.
Concentration Exceeds Solubility Limit The amount of compound you are trying to dissolve may be too high for the volume of solvent. Try reducing the concentration by adding more solvent or starting with a smaller amount of the compound.
Insufficient Energy to Overcome Lattice Forces The energy of the crystal lattice of the solid compound may be high. Gentle heating or sonication can provide the necessary energy to break these intermolecular forces and facilitate dissolution. Always monitor for potential compound degradation when applying heat.
Compound Purity Impurities can affect solubility. Ensure you are using a high-purity sample. If necessary, purify the compound before attempting to dissolve it.
Issue 2: Compound precipitates after being dissolved.

Workflow for Troubleshooting Precipitation

start Precipitation Observed check_temp Was there a temperature change? start->check_temp maintain_temp Maintain constant temperature check_temp->maintain_temp Yes check_solvent_addition Was an anti-solvent added? check_temp->check_solvent_addition No end_stable Solution Stable maintain_temp->end_stable slow_addition Add anti-solvent slowly with stirring check_solvent_addition->slow_addition Yes check_evaporation Did solvent evaporation occur? check_solvent_addition->check_evaporation No slow_addition->end_stable seal_container Keep container tightly sealed check_evaporation->seal_container Yes check_evaporation->end_stable No seal_container->end_stable

Caption: Troubleshooting workflow for precipitation issues.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Temperature Fluctuation A decrease in temperature can significantly reduce the solubility of a compound, causing it to precipitate from a saturated solution. Maintain a constant temperature, especially if the compound was dissolved with heating.
Addition of an Anti-Solvent If you are performing a reaction or dilution and add a solvent in which your compound is not soluble (an anti-solvent), it will likely precipitate. Add the anti-solvent slowly and with vigorous stirring to maintain a homogeneous solution for as long as possible.
Solvent Evaporation Over time, especially with volatile organic solvents, evaporation can increase the concentration of your compound beyond its solubility limit. Ensure your container is well-sealed.
Change in pH For experiments in buffered solutions, a shift in pH can alter the ionization state of the compound, affecting its solubility. Ensure your buffer has sufficient capacity to maintain the desired pH.

Experimental Protocols

Protocol 1: Qualitative Solubility Test

This protocol provides a simple and rapid method to estimate the solubility of this compound in various organic solvents.

Materials:

  • This compound (solid)

  • Selection of organic solvents (e.g., DMSO, DMF, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

  • Small test tubes or vials (e.g., 1.5 mL microcentrifuge tubes)

  • Vortex mixer

  • Spatula

  • Pipettes

Procedure:

  • Add approximately 1-2 mg of this compound to a clean, dry test tube.

  • Add 0.1 mL of the selected solvent to the test tube.

  • Vortex the mixture vigorously for 30 seconds.

  • Visually inspect the solution. If the solid has completely dissolved, the compound is considered "soluble" in that solvent at approximately 10-20 mg/mL.

  • If the solid has not completely dissolved, add another 0.4 mL of the solvent (for a total of 0.5 mL) and vortex for another 30 seconds.

  • If the solid dissolves, it is "sparingly soluble."

  • If the solid still does not dissolve, the compound is considered "insoluble" in that solvent at the tested concentrations.

  • Repeat the procedure for each solvent to be tested.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

This protocol describes the "gold standard" method for determining the thermodynamic equilibrium solubility of a compound.

Materials:

  • This compound (solid)

  • Chosen organic solvent

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for concentration analysis

  • Syringe filters (0.22 µm)

Procedure:

  • Add an excess amount of solid this compound to a glass vial. The excess solid should be clearly visible.

  • Add a known volume of the chosen organic solvent to the vial.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

  • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours). It is recommended to take samples at various time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.

  • After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant using a pipette.

  • Filter the sample through a 0.22 µm syringe filter to remove any undissolved solid particles.

  • Dilute the filtered sample with a suitable solvent to a concentration within the linear range of your analytical method.

  • Analyze the concentration of the diluted sample using a validated HPLC or UV-Vis method.

  • Calculate the original concentration in the saturated solution to determine the solubility.

References

Technical Support Center: 5-bromo-1H-benzo[d]imidazol-2-amine Reaction Condition Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-bromo-1H-benzo[d]imidazol-2-amine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a versatile chemical compound used in various scientific research fields.[1] Its unique properties make it a valuable intermediate in organic synthesis, particularly for the development of more complex molecules.[1] Key application areas include:

  • Pharmaceutical Development: Its derivatives are under investigation for their potential anticancer properties.[1]

  • Material Science: It has potential applications in the development of non-linear optical materials due to its electronic properties.[1]

Q2: How is this compound typically synthesized?

A2: A common synthetic route involves the condensation of 4-bromo-1,2-benzenediamine with a reagent like trimethyl orthoformate in the presence of an acid catalyst, such as hydrochloric acid.[1][2] This reaction proceeds through an intermediate that then cyclizes to form the final benzimidazole product.[1]

Q3: What are the most common types of reactions performed with this compound?

A3: Due to the presence of the bromine atom, this compound is frequently used in cross-coupling reactions to form new carbon-carbon or carbon-nitrogen bonds. The most common reactions include:

  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to form C-C bonds.[3]

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form C-N bonds.[4][5]

  • N-arylation: Copper-catalyzed coupling with aryl boronic acids is also a significant reaction.[1][3]

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling

Q: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am getting very low yield or no product at all. What are the possible causes and solutions?

A: Low or no yield in Suzuki-Miyaura coupling of nitrogen-rich heterocycles can be attributed to several factors. Here's a systematic troubleshooting approach:

Potential Cause Recommended Solution(s)
Catalyst Inactivation The nitrogen atoms in the benzimidazole ring can coordinate to the palladium catalyst, inhibiting its activity. • Increase Catalyst Loading: Try increasing the palladium catalyst loading to 2-5 mol%. • Use a Precatalyst: Employing a pre-catalyst like SPhos or XPhos can provide better results.[6]
Incorrect Ligand Choice The choice of phosphine ligand is crucial for an efficient reaction. • Screen Different Ligands: Test various ligands such as SPhos, XPhos, or RuPhos.[6] For some substrates, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] has been shown to be effective.[7][8]
Ineffective Base The base plays a critical role in the transmetalation step. • Use a Stronger Base: If you are using a weak base like K₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃.[6]
Solvent System Issues The solvent system must be appropriate for both the organic substrates and the inorganic base. • Use a Dioxane/Water Mixture: A common and effective solvent system is a mixture of dioxane and water.[6]
Low Reaction Temperature The reaction may require higher temperatures to proceed efficiently. • Increase Temperature: If the reaction is sluggish, consider increasing the temperature to around 100 °C.[6]
Degradation of Boronic Acid Boronic acids can undergo protodeboronation, especially at higher temperatures. • Use an Excess of Boronic Acid: Employing 1.5 to 2.0 equivalents of the boronic acid can help compensate for any degradation.[6]
Issue 2: Poor Performance in Buchwald-Hartwig Amination

Q: My Buchwald-Hartwig amination reaction with this compound is not working well. What should I check?

A: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success is highly dependent on the reaction conditions.[4][5] Here are some troubleshooting tips:

Potential Cause Recommended Solution(s)
Inappropriate Catalyst/Ligand System The combination of the palladium source and the ligand is critical. • Select a Suitable Ligand: Sterically hindered phosphine ligands are often effective. XantPhos has been reported as a particularly good ligand for amination reactions.[9] For coupling with secondary amines, a combination of [Pd(allyl)Cl]₂ and t-BuXPhos can be effective.[10]
Base Incompatibility A strong, non-nucleophilic base is typically required. • Choose an Appropriate Base: Strong bases like sodium tert-butoxide (NaOtBu), lithium tert-butoxide (t-BuOLi), or cesium carbonate (Cs₂CO₃) are commonly used.[9][10] The choice of base can be solvent-dependent.
Solvent Choice The polarity of the solvent can significantly impact the reaction outcome. • Optimize the Solvent: Toluene and 1,4-dioxane are frequently used solvents for Buchwald-Hartwig aminations.[10]
Oxygen Sensitivity The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state. • Ensure Inert Atmosphere: Thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas like nitrogen or argon throughout the reaction.[11]

Experimental Protocols & Data

Representative Suzuki-Miyaura Coupling Conditions

Below is a table summarizing typical conditions for the Suzuki-Miyaura coupling of bromo-substituted benzimidazoles with arylboronic acids.

ComponentConditionReference
Reactants 2-bromo-benzimidazole derivative (1.0 equiv), Arylboronic acid (1.5 - 2.0 equiv)[6]
Palladium Source Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (2 mol%)[6]
Ligand SPhos (4-10 mol%) or XPhos (3 mol%)[6]
Base K₃PO₄ (2.0 equiv) or Cs₂CO₃ (2.0 equiv)[6]
Solvent 1,4-Dioxane / H₂O (e.g., 4:1 mixture)[6]
Temperature 100 °C[6]
Time 15 - 24 hours[6]

Detailed Protocol for Suzuki-Miyaura Coupling:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol), the desired arylboronic acid (2.0 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).[11]

  • In a separate vial, weigh the palladium catalyst (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos) and add them to the reaction flask.[11]

  • Add the solvent system, for example, a mixture of 1,4-dioxane (4 mL) and water (1 mL), to the flask.[11]

  • Seal the flask with a septum and degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.[11]

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (15-20 hours).[6]

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Representative Buchwald-Hartwig Amination Conditions

The following table outlines common conditions for the Buchwald-Hartwig amination of aryl bromides.

ComponentConditionReference
Reactants Aryl bromide (1.0 equiv), Amine (1.0 - 2.1 equiv)[9][10]
Palladium Source Pd₂(dba)₃ (2 mol%) or [Pd(allyl)Cl]₂ (1 mol%)[10]
Ligand XPhos (8 mol%) or t-BuXPhos (4 mol%)[10]
Base NaOtBu (2.08 equiv) or t-BuOLi (2.1 equiv)[10]
Solvent Toluene or 1,4-Dioxane[10]
Temperature 100 °C[10]
Time 24 hours[10]

Detailed Protocol for Buchwald-Hartwig Amination:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 equiv), the amine coupling partner (2.08 equiv), and sodium tert-butoxide (NaOtBu, 2.08 equiv).[10]

  • In a separate glovebox or under an inert atmosphere, prepare a stock solution of the palladium source (e.g., Pd₂(dba)₃) and the ligand (e.g., XPhos) in the reaction solvent.[10]

  • Add the catalyst/ligand solution to the Schlenk tube containing the reactants.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 24 hours.[10]

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue using column chromatography.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 4-bromo-1,2-benzenediamine 4-bromo-1,2-benzenediamine Condensation_Cyclization Condensation & Cyclization 4-bromo-1,2-benzenediamine->Condensation_Cyclization Reagent e.g., Trimethyl orthoformate Reagent->Condensation_Cyclization Acid Catalyst (e.g., HCl) Product 5-bromo-1H-benzo[d] imidazol-2-amine Condensation_Cyclization->Product

Caption: General synthesis workflow for this compound.

Cross_Coupling_Workflow Start 5-bromo-1H-benzo[d] imidazol-2-amine Reaction_Setup Combine Reactants, Base, Catalyst, Ligand, and Solvent Start->Reaction_Setup Coupling_Partner Coupling Partner (e.g., Arylboronic Acid or Amine) Coupling_Partner->Reaction_Setup Degas Degas with Inert Gas (N₂ or Ar) Reaction_Setup->Degas Heat Heat to Reaction Temperature Degas->Heat Workup Reaction Work-up & Purification Heat->Workup Final_Product Functionalized Benzimidazole Derivative Workup->Final_Product

Caption: Typical workflow for a cross-coupling reaction.

References

Troubleshooting guide for scaling up "5-bromo-1H-benzo[d]imidazol-2-amine" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 5-bromo-1H-benzo[d]imidazol-2-amine, with a focus on challenges encountered during scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most frequently employed synthetic route is the cyclization of 4-bromo-1,2-benzenediamine with cyanogen bromide in a suitable solvent like methanol.[1] This reaction is known for its exothermic nature, which requires careful temperature control, especially during scale-up.[1]

Q2: What are the critical safety precautions to consider when working with cyanogen bromide?

A2: Cyanogen bromide is highly toxic and should be handled with extreme caution in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory. In case of exposure, immediate medical attention is necessary.

Q3: Are there alternative, less hazardous reagents to cyanogen bromide for this synthesis?

A3: Yes, alternative methods for the synthesis of 2-aminobenzimidazoles exist and may be adaptable for this specific compound. These can include the use of cyanamide or S-methylisothiourea derivatives, which are generally less hazardous than cyanogen bromide.[2] Another approach involves the condensation of 4-bromo-1,2-benzenediamine with reagents like trimethyl orthoformate, followed by cyclization.[3][4]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A suitable mobile phase for TLC would be a mixture of ethyl acetate and methanol. The disappearance of the starting material (4-bromo-1,2-benzenediamine) and the appearance of the product spot will indicate the reaction's progression.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis and scale-up of this compound.

Problem EncounteredPotential Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction.- Ensure the cyanogen bromide is of high purity and added in the correct stoichiometric ratio (a slight excess may be beneficial).- Monitor the reaction closely by TLC or HPLC to ensure it has gone to completion before workup.- Increase the reaction time or slightly elevate the temperature, while carefully monitoring for side product formation.
Product loss during workup.- During the aqueous wash with sodium bicarbonate, ensure the pH is carefully adjusted to be neutral or slightly basic to avoid dissolving the product.- Use a continuous extraction apparatus for better recovery from the aqueous layer, especially on a larger scale.
Impurity Formation Formation of urea by-products.- This is a common side reaction in 2-aminobenzimidazole synthesis.[5] Maintain a low reaction temperature to minimize their formation.- The choice of cyclizing agent can also influence by-product formation. Consider exploring alternative reagents if urea impurities are persistent.
Discoloration of the final product (dark solid).- The starting material, 4-bromo-1,2-benzenediamine, can be prone to oxidation and discoloration. Use freshly purified starting material if possible.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Purification Challenges Difficulty in removing polar impurities by column chromatography.- A gradient elution using a mixture of ethyl acetate and methanol is often effective for purification.[1]- If baseline separation is difficult, consider a pre-purification step such as trituration with a suitable solvent (e.g., diethyl ether or dichloromethane) to remove less polar impurities.
Product is insoluble and difficult to handle.- The product has limited solubility in common organic solvents. For purification, consider using a solvent system where it has moderate solubility, or perform the chromatography on a larger column with a slower flow rate.
Scale-Up Issues Exothermic reaction leading to poor temperature control.- For larger scale reactions, add the cyanogen bromide solution portion-wise or via a syringe pump to control the rate of addition and manage the exotherm.- Ensure efficient stirring and use a cooling bath (ice-water or ice-salt) to maintain the desired reaction temperature.
Difficulties with large-scale column chromatography.- Consider recrystallization as an alternative to chromatography for purification on a larger scale. A suitable solvent system will need to be identified experimentally.- Flash chromatography systems designed for preparative scale can also be a viable option.

Experimental Protocols

Synthesis of this compound

Materials:

  • 4-bromo-1,2-benzenediamine

  • Cyanogen bromide

  • Methanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • In a well-ventilated fume hood, dissolve 4-bromo-1,2-benzenediamine (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.[1]

  • Cool the solution in an ice bath.

  • Carefully add a solution of cyanogen bromide (1.1 equivalents) in methanol dropwise to the cooled solution. A significant exotherm may be observed.[1]

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 30 minutes to an hour. Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.[1]

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of 0-20% methanol in ethyl acetate, to yield this compound as a solid.[1]

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve 4-bromo-1,2-benzenediamine in Methanol B Cool to 0°C A->B C Add Cyanogen Bromide Solution B->C D Stir at Room Temperature C->D E Dilute with Ethyl Acetate D->E F Wash with NaHCO3 (aq) E->F G Wash with Brine F->G H Dry and Concentrate G->H I Column Chromatography H->I J Obtain Pure Product I->J troubleshooting_guide start Problem Encountered low_yield Low Yield? start->low_yield impurity Impurity Formation? start->impurity purification Purification Issues? start->purification scale_up Scale-up Problems? start->scale_up incomplete_rxn Check reaction completion (TLC/HPLC). Increase reaction time/temp. low_yield->incomplete_rxn Yes workup_loss Optimize workup pH. Use continuous extraction. low_yield->workup_loss Yes urea_formation Maintain low temperature. Consider alternative reagents. impurity->urea_formation Yes discoloration Use fresh starting material. Run under inert atmosphere. impurity->discoloration Yes polar_impurities Optimize chromatography gradient. Use pre-purification trituration. purification->polar_impurities Yes solubility_issues Screen for suitable solvent systems. purification->solubility_issues Yes exotherm Portion-wise addition of reagent. Ensure efficient cooling. scale_up->exotherm Yes large_scale_purification Develop recrystallization protocol. Use preparative flash chromatography. scale_up->large_scale_purification Yes

References

Stability and storage conditions for "5-bromo-1H-benzo[d]imidazol-2-amine"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of 5-bromo-1H-benzo[d]imidazol-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored at 4°C, protected from light, and kept in a tightly sealed container to avoid moisture.[1] Some suppliers also recommend storage at room temperature in a dry, sealed environment.[2]

Q2: How stable is this compound?

The compound is generally stable under the recommended storage conditions.[3] However, it is important to avoid contact with incompatible materials and moisture to prevent degradation.[3]

Q3: What are the known incompatibilities for this compound?

This compound is incompatible with acids, acid chlorides, acid anhydrides, and oxidizing agents.[3] Contact with these substances should be avoided to prevent hazardous reactions or degradation of the compound.

Q4: What is the appearance of this compound?

While the search results do not specify the exact appearance, related benzimidazole compounds are typically powders. Any significant change in color or texture could indicate degradation or contamination.

Q5: What are the primary hazards associated with this compound?

According to the Safety Data Sheet, this compound may cause respiratory irritation.[3] It is recommended to handle it in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses.[3]

Data Presentation

Table 1: Recommended Storage Conditions

ParameterConditionSource
Temperature4°CChemScene[1]
Room Temperature (Sealed, Dry)BLD Pharm[2]
LightProtect from lightChemScene[1]
AtmosphereStore in a dry environment; avoid moistureCapot Chemical[3]
ContainerTightly sealed containerImplied by moisture avoidance

Table 2: Chemical Incompatibilities

Incompatible MaterialRiskSource
AcidsPotential for reaction/degradationCapot Chemical[3]
Acid ChloridesPotential for reaction/degradationCapot Chemical[3]
Acid AnhydridesPotential for reaction/degradationCapot Chemical[3]
Oxidizing AgentsPotential for reaction/degradationCapot Chemical[3]

Troubleshooting Guide

Q: My compound has changed color. Is it still usable?

A change in the physical appearance of the compound, such as color, could signify degradation or contamination. It is recommended to assess the purity of the material using an appropriate analytical technique (e.g., NMR, LC-MS) before proceeding with your experiment. Compare the results with the certificate of analysis if available.

Q: I am seeing unexpected side products in my reaction. Could it be related to the stability of the starting material?

Yes, if the starting material has degraded, the impurities could lead to unexpected side reactions. Ensure that the compound has been stored correctly and is not expired. Consider re-purifying the starting material if you suspect degradation. Also, verify that your reaction conditions do not involve any of the incompatible materials listed in Table 2.

Q: The compound is not dissolving as expected. What could be the issue?

Poor solubility could be due to several factors. First, verify the appropriate solvent for your application. If the compound has been exposed to moisture, it may have formed hydrates, which could alter its solubility profile. Ensure the material is dry before use.

Visualizations

StorageConditions storage Recommended Storage temp Temperature storage->temp Conditions light Light storage->light atmosphere Atmosphere storage->atmosphere incompatibilities Avoid Incompatibilities storage->incompatibilities temp_rec1 4°C temp->temp_rec1 Ideal temp_rec2 Room Temperature (Dry) temp->temp_rec2 Acceptable light_rec Protect from Light light->light_rec Requirement atmosphere_rec Dry/Inert Atmosphere (Avoid Moisture) atmosphere->atmosphere_rec Requirement incompatible_list Acids Acid Chlorides Acid Anhydrides Oxidizing Agents incompatibilities->incompatible_list Examples

Caption: Recommended storage conditions for this compound.

TroubleshootingWorkflow start Experiment Issue Encountered (e.g., low yield, impurity) check_storage Verify Storage Conditions (Temp, Light, Moisture) start->check_storage check_purity Assess Purity of Starting Material (e.g., NMR, LC-MS) check_storage->check_purity Storage OK stop Order New Material check_storage->stop Improper Storage check_incompatibilities Review Reaction Components for Incompatibilities check_purity->check_incompatibilities Purity OK repurify Re-purify Starting Material check_purity->repurify Impure proceed Proceed with Experiment check_incompatibilities->proceed No Incompatibilities check_incompatibilities->stop Incompatibility Found repurify->check_purity

Caption: Troubleshooting workflow for experiments using this compound.

References

Technical Support Center: Analysis of 5-bromo-1H-benzo[d]imidazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-bromo-1H-benzo[d]imidazol-2-amine. The focus is on identifying impurities using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities in a sample of this compound?

A1: Impurities in this compound can originate from the synthesis process or degradation. Common impurities may include:

  • Starting Materials: Unreacted 4-bromo-1,2-benzenediamine.

  • Isomeric Impurities: Positional isomers of the starting material, such as 3-bromo-1,2-benzenediamine or 2-bromo-1,4-benzenediamine, which may arise from non-selective bromination of the aniline precursor.

  • Reaction By-products: Compounds formed from side reactions of 4-bromo-1,2-benzenediamine with cyanogen bromide.

  • Degradation Products: Products formed by hydrolysis, oxidation, or photolysis of the parent molecule.[1]

Q2: What is a suitable HPLC method for the purity analysis of this compound?

A2: A reversed-phase HPLC method is typically suitable for the analysis of benzimidazole derivatives. A good starting point would be a C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile, using a gradient elution to ensure the separation of polar and non-polar impurities.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Question: My peak for this compound is tailing or fronting. What could be the cause and how can I fix it?

Answer:

Peak tailing for amine-containing compounds like this compound is often due to secondary interactions with residual silanols on the silica-based column packing. Peak fronting can be a sign of column overload or inappropriate sample solvent.

Troubleshooting Steps:

Potential Cause Solution
Secondary Silanol Interactions (Tailing) - Add a competing base, like triethylamine (0.1-0.5%), to the mobile phase. - Use a base-deactivated column or a column with end-capping. - Lower the pH of the mobile phase to protonate the amine, which may reduce tailing.
Column Overload (Fronting) - Reduce the concentration of the sample being injected. - Decrease the injection volume.
Inappropriate Sample Solvent - Dissolve the sample in the initial mobile phase composition. Injecting in a stronger solvent than the mobile phase can cause peak distortion.
Column Degradation - If the problem persists, the column may be degraded. Replace the column.
Issue 2: Co-eluting or Poorly Resolved Peaks

Question: I am seeing peaks that are not well separated from the main peak or from each other. How can I improve the resolution?

Answer:

Poor resolution can be caused by a variety of factors, including inappropriate mobile phase composition, a non-optimal gradient, or an unsuitable column.

Troubleshooting Steps:

Potential Cause Solution
Inadequate Mobile Phase Strength - Adjust the ratio of organic solvent (e.g., acetonitrile) to the aqueous buffer. - Try a different organic solvent, such as methanol.
Non-Optimized Gradient - Modify the gradient slope. A shallower gradient can improve the separation of closely eluting peaks. - Introduce an isocratic hold at a specific mobile phase composition to improve the resolution of a critical pair of peaks.
Incorrect Column Chemistry - If using a C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase column.
Temperature Effects - Optimize the column temperature. Higher temperatures can improve efficiency and change selectivity, but may also decrease retention.

Data Presentation

The following table summarizes potential impurities and their expected relative retention times (RRT) in a typical reversed-phase HPLC method. The RRT is the retention time of the impurity divided by the retention time of the this compound peak.

Potential Impurity Type Expected RRT (approximate)
4-bromo-1,2-benzenediamineStarting Material< 1.0 (more polar)
3-bromo-1,2-benzenediamineIsomeric Impurity~1.0 (similar polarity)
2-bromo-1,4-benzenediamineIsomeric Impurity~1.0 (similar polarity)
N-(2-amino-4-bromophenyl)cyanamideReaction Intermediate> 1.0 (less polar)
5-bromo-1H-benzo[d]imidazol-2(3H)-oneDegradation (Hydrolysis)< 1.0 (more polar)

Experimental Protocols

General HPLC Method for Purity Analysis

This protocol provides a starting point for the analysis of this compound and its impurities. Method optimization will likely be required.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a mixture of Mobile Phase A and B (e.g., 50:50) to a concentration of approximately 0.5 mg/mL.

Forced Degradation Study Protocol

To identify potential degradation products, forced degradation studies should be performed.[1]

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 80°C for 4 hours.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 80°C for 4 hours.

  • Oxidative Degradation: Dissolve the sample in 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 24 hours.

  • Photolytic Degradation: Expose a solution of the sample to UV light (254 nm) for 24 hours.

After exposure, neutralize the acidic and basic samples and dilute all samples to an appropriate concentration for HPLC analysis.

Visualizations

HPLC_Troubleshooting_Workflow start Start HPLC Analysis observe_chromatogram Observe Chromatogram start->observe_chromatogram peak_shape_ok Acceptable Peak Shape? observe_chromatogram->peak_shape_ok resolution_ok Adequate Resolution? peak_shape_ok->resolution_ok Yes troubleshoot_peak_shape Troubleshoot Peak Shape peak_shape_ok->troubleshoot_peak_shape No end_analysis Analysis Complete resolution_ok->end_analysis Yes troubleshoot_resolution Troubleshoot Resolution resolution_ok->troubleshoot_resolution No adjust_mobile_phase Adjust Mobile Phase (e.g., add competing base) troubleshoot_peak_shape->adjust_mobile_phase check_sample_conc Check Sample Concentration and Injection Volume troubleshoot_peak_shape->check_sample_conc change_column Consider Different Column troubleshoot_peak_shape->change_column adjust_mobile_phase->observe_chromatogram check_sample_conc->observe_chromatogram change_column->observe_chromatogram optimize_gradient Optimize Gradient Program troubleshoot_resolution->optimize_gradient change_mobile_phase_strength Change Mobile Phase Strength troubleshoot_resolution->change_mobile_phase_strength adjust_temperature Adjust Column Temperature troubleshoot_resolution->adjust_temperature optimize_gradient->observe_chromatogram change_mobile_phase_strength->observe_chromatogram adjust_temperature->observe_chromatogram

Caption: HPLC troubleshooting workflow for impurity analysis.

Impurity_Identification_Pathway cluster_synthesis Synthesis Process cluster_impurities Potential Impurities starting_material 4-bromo-1,2-benzenediamine synthesis Cyclization Reaction starting_material->synthesis unreacted_sm Unreacted Starting Material starting_material->unreacted_sm isomers Isomeric Impurities starting_material->isomers reagent Cyanogen Bromide reagent->synthesis product This compound synthesis->product byproducts Reaction By-products synthesis->byproducts degradation Degradation Products product->degradation

Caption: Origin of potential impurities in this compound.

References

Technical Support Center: N-Protection of 5-bromo-1H-benzo[d]imidazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the challenging N-protection of 5-bromo-1H-benzo[d]imidazol-2-amine.

Frequently Asked Questions (FAQs)

Q1: Which nitrogen atom on this compound is the most reactive for protection?

A1: The reactivity is highly dependent on the reaction conditions and the electrophile used. The molecule contains three potential nucleophilic nitrogen sites: the two tautomeric imidazole ring nitrogens (N-1 and N-3) and the exocyclic 2-amino group.

  • For Acylation: The exocyclic 2-amino group is generally more nucleophilic and will preferentially react with acylating agents like acetic anhydride or Boc-anhydride, especially under neutral or mildly basic conditions.[1][2][3]

  • For Arylation/Alkylation: The imidazole ring nitrogen (N-1) is often the primary site of reaction for N-arylation or N-alkylation, particularly in the presence of a suitable base and catalyst system like Cu(OAc)₂/TMEDA.[1][2][4] The cyclic guanidine structure of 2-aminobenzimidazoles makes the N-1/N-3 positions reactive under these conditions.[5]

Q2: How do I choose the right protecting group for my synthesis?

A2: The choice of protecting group is critical and depends on the stability required for your subsequent reaction steps. The three most common types are acid-labile (e.g., Boc), hydrogenolysis-labile (e.g., Cbz), and base-labile (e.g., Fmoc). An acetyl (Ac) group is also a simple option. You must select a group that will remain intact during your planned transformations but can be removed easily without degrading your final product. This is known as an orthogonal strategy.[6][7][8] Use the decision tree below (Figure 3) to guide your selection.

Q3: What are the main challenges I should anticipate?

A3: The primary challenges are:

  • Regioselectivity: Achieving selective protection at only one of the three nitrogen sites.[9][10]

  • Multiple Protections: Formation of di- or tri-protected species, especially when using an excess of the protecting reagent.[3]

  • Side Reactions: Undesired subsequent reactions, such as cyclization, can occur depending on the reagents and conditions.[3]

  • Deprotection: Removing the protecting group without affecting other sensitive functionalities on your molecule.

Troubleshooting Guide

Problem: My reaction is producing a mixture of mono-, di-, and/or tri-protected products.

  • Cause: This is a common issue when using an excess of the protecting reagent or if the reaction is run for too long or at too high a temperature. The difference in nucleophilicity between the three nitrogen atoms may not be large enough to achieve perfect selectivity.

  • Solution 1: Stoichiometry Control: Carefully control the stoichiometry. Begin by using 1.0 to 1.1 equivalents of your protecting reagent (e.g., Boc-anhydride) and monitor the reaction closely by TLC or LC-MS.

  • Solution 2: Lower Temperature: Perform the reaction at a lower temperature (e.g., 0 °C) to increase selectivity. This slows down the rate of reaction at the less nucleophilic sites.

  • Solution 3: Slow Addition: Add the protecting reagent dropwise to a solution of the substrate. This keeps the instantaneous concentration of the reagent low, favoring reaction at the most nucleophilic site.

Problem: The protection is occurring on the imidazole ring nitrogen (N-1) instead of the 2-amino group.

  • Cause: Your reaction conditions are favoring N-1 reactivity. This is common in metal-catalyzed reactions (like N-arylation) or under strongly basic conditions that deprotonate the imidazole ring, making it a potent nucleophile.[1][2]

  • Solution: To favor protection at the 2-amino position with a group like Boc, use standard conditions such as Boc-anhydride with a non-nucleophilic base like triethylamine (TEA) or sodium bicarbonate in a solvent like THF, DCM, or acetonitrile at room temperature.[11][12] Avoid conditions known to promote imidazole N-functionalization.

Problem: My yield of the desired N-protected product is very low.

  • Cause: This could be due to several factors, including poor solubility of the starting material, incomplete reaction, or degradation of the product during workup. 2-aminobenzimidazoles can be challenging substrates.

  • Solution 1: Solvent Choice: Ensure your starting material is fully dissolved. You may need to screen solvents. For Boc protection, THF, acetonitrile, and dioxane are common choices.[11]

  • Solution 2: Base Selection: The choice of base can be critical. For Boc protection, DMAP can be used as a catalyst along with a stoichiometric base like TEA to accelerate the reaction.[12][13][14]

  • Solution 3: Check Reagent Quality: Ensure your protecting reagent (e.g., Boc-anhydride) has not degraded. It is sensitive to moisture.[15]

Problem: I am observing an unexpected side product.

  • Cause: Acylation of 2-aminobenzimidazoles can sometimes be followed by intramolecular cyclization, leading to pyrimido[1,2-a]benzimidazole derivatives, especially at higher temperatures.[3]

  • Solution: Maintain a low reaction temperature (e.g., 40 °C or lower for acetylation) and monitor the reaction progress to stop it once the desired product has formed, before it has a chance to convert to the side product.[1]

Data Presentation

Table 1: Comparison of Common N-Protecting Groups for this compound.

Protecting Group Reagent Typical Conditions Stability Deprotection Conditions
Boc (tert-butoxycarbonyl) Di-tert-butyl dicarbonate (Boc₂O) Base (TEA, NaHCO₃, DMAP) in THF, DCM, or ACN Stable to base, nucleophiles, hydrogenolysis[7] Strong acid (TFA, HCl)[13][16]
Ac (Acetyl) Acetic Anhydride (Ac₂O) Heat (40 °C), neat or in a solvent Stable to acidic and hydrogenolysis conditions Basic or acidic hydrolysis

| Cbz (Carboxybenzyl) | Benzyl Chloroformate (Cbz-Cl) | Base (e.g., NaHCO₃) in a biphasic system | Stable to acid and base[7] | Catalytic Hydrogenolysis (H₂, Pd/C)[7][16] |

Visualizations

G cluster_molecule Potential N-Protection Sites mol N1_label N-1 (imidazole) N3_label N-3 (imidazole) N2_label N-2 (exocyclic amine) [Most common site for acylation] p1->N1_label p2->N3_label p3->N2_label

Figure 1: The three nucleophilic nitrogen atoms on this compound.

G start Setup Reaction dissolve Dissolve Substrate (e.g., in THF/DCM) start->dissolve add_base Add Base (e.g., TEA, DMAP) dissolve->add_base cool Cool to 0°C (Optional, for selectivity) add_base->cool add_reagent Slowly Add Protecting Reagent (1.1 eq) cool->add_reagent react Stir at RT or 40°C add_reagent->react monitor Monitor by TLC/LC-MS react->monitor workup Aqueous Workup (e.g., wash with NaHCO₃, brine) monitor->workup Reaction Complete extract Extract with Organic Solvent (e.g., EtOAc) workup->extract dry Dry (Na₂SO₄), Filter, Concentrate extract->dry purify Purify (e.g., Column Chromatography) dry->purify end Characterize Product purify->end

Figure 2: General experimental workflow for a typical N-protection reaction.

G decision decision result result start Start: Choose a Protecting Group q1 Are subsequent steps BASE sensitive? start->q1 q2 Are subsequent steps ACID sensitive? q1->q2 No use_boc Use Boc Group q1->use_boc Yes q3 Are subsequent steps sensitive to catalytic hydrogenation? q2->q3 No use_cbz Use Cbz Group q2->use_cbz Yes q3->use_boc No use_ac Consider Acetyl (Ac) or other groups q3->use_ac Yes

Figure 3: Decision tree for selecting an appropriate N-protecting group.

Experimental Protocols

Protocol 1: Selective N-Acetylation of the 2-Amino Group

This protocol is adapted from a reported method for the selective acylation of the exocyclic amine.[1]

  • Reagents & Materials:

    • This compound (1.0 g, 4.7 mmol)

    • Acetic anhydride (10 mL)

    • Dichloromethane (DCM)

    • Deionized water

    • Standard laboratory glassware, magnetic stirrer, heating mantle

  • Procedure:

    • In a round-bottom flask, suspend this compound (1.0 g) in acetic anhydride (10 mL).

    • Heat the mixture to 40 °C with stirring. Maintain this temperature for 4 hours. The reaction progress can be monitored by TLC.

    • After 4 hours, cool the reaction mixture to 0 °C in an ice bath. Precipitates of the product should form.

    • Filter the solid product and wash it sequentially with cold DCM and cold deionized water to remove residual acetic anhydride and other impurities.

    • Dry the resulting white crystals under vacuum to yield N-(5-bromo-1H-benzo[d]imidazol-2-yl)acetamide.[1]

Protocol 2: General Procedure for N-Boc Protection of the 2-Amino Group

This is a general protocol for Boc protection of amines, adapted for this specific substrate.[11][12]

  • Reagents & Materials:

    • This compound (1.0 g, 4.7 mmol)

    • Di-tert-butyl dicarbonate (Boc₂O) (1.12 g, 5.17 mmol, 1.1 eq)

    • Triethylamine (TEA) (0.72 mL, 5.17 mmol, 1.1 eq)

    • 4-(Dimethylamino)pyridine (DMAP) (catalytic amount, ~5 mol%)

    • Tetrahydrofuran (THF), anhydrous (25 mL)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

  • Procedure:

    • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 g) and anhydrous THF (25 mL). Stir to dissolve/suspend the solid.

    • Add TEA (0.72 mL) and the catalytic amount of DMAP to the mixture.

    • In a separate container, dissolve Boc₂O (1.12 g) in a small amount of THF (~5 mL).

    • Slowly add the Boc₂O solution to the reaction mixture at room temperature.

    • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC (e.g., using 50% EtOAc in hexanes).

    • Once the starting material is consumed, quench the reaction by adding deionized water (~20 mL).

    • Transfer the mixture to a separatory funnel and extract with EtOAc (3 x 30 mL).

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to obtain the desired N-Boc protected product.

References

Validation & Comparative

A Comparative Analysis of 5-bromo-1H-benzo[d]imidazol-2-amine and Other Benzimidazole Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its structural similarity to natural purines, which allows for diverse biological activities.[1] This has led to the development of numerous benzimidazole derivatives as potential anticancer agents.[1] These compounds exert their effects through various mechanisms, including the disruption of microtubule polymerization, induction of apoptosis, and inhibition of key signaling pathways.[2] This guide provides a comparative overview of the anticancer properties of 5-bromo-1H-benzo[d]imidazol-2-amine against other notable benzimidazole derivatives, supported by experimental data to aid researchers in the field of oncology.

Comparative Cytotoxicity of Benzimidazole Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50 values) of this compound and other selected benzimidazole derivatives against various human cancer cell lines. This data allows for a quantitative comparison of their potency.

CompoundCancer Cell LineIC50 (µM)Reference
This compound (Compound 5) MCF-7 (Breast)17.8 µg/mL--INVALID-LINK--[2]
DU-145 (Prostate)10.2 µg/mL--INVALID-LINK--[2]
H69AR (Lung)49.9 µg/mL--INVALID-LINK--[2]
2-(p-fluorophenyl)-1H-benzimidazole (ORT14) A549 (Lung)0.377--INVALID-LINK--[3]
HeLa (Cervical)0.188--INVALID-LINK--[3]
HepG2 (Liver)0.188--INVALID-LINK--[3]
5-hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one derivative (Compound 5b) HCC1937 (Breast)2.6[Anonymous, Synthesis and Antitumor Evaluation of Novel 5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)][4]
1-Phenyl-2-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)ethanone (3aA) MCF-7 (Breast)5.30--INVALID-LINK--[5]
CCRF-CEM (Leukemia)6.80--INVALID-LINK--[5]
Benzimidazole-Oxadiazole Hybrid (Compound 4r) PANC-1 (Pancreatic)5.5[Anonymous, Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity][6]
A549 (Lung)0.3[Anonymous, Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity][6]
MCF-7 (Breast)0.5[Anonymous, Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity][6]
Bis-benzimidazole (Compound 12b) NCI-60 Panel0.16 - 3.6--INVALID-LINK--[7][8]

Mechanisms of Action

Benzimidazole derivatives exhibit a range of anticancer mechanisms. The bromo-derivative, This compound , has been shown to induce G2/M phase cell cycle arrest and apoptosis.[2] This is a common mechanism shared by many benzimidazole compounds. Other derivatives have been found to target specific cellular components and pathways:

  • Tubulin Polymerization Inhibition: Certain benzimidazoles bind to tubulin, disrupting microtubule formation, which is essential for cell division.

  • Topoisomerase Inhibition: Some derivatives can inhibit topoisomerase enzymes, which are critical for DNA replication and repair, leading to DNA damage in cancer cells.[7][8]

  • Kinase Inhibition: Many benzimidazole-based compounds act as inhibitors of various protein kinases that are often dysregulated in cancer, such as VEGFR-2, which is involved in angiogenesis.[6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of these compounds.

Cell Viability Assessment (MTT Assay)

Objective: To determine the cytotoxic effects of benzimidazole derivatives on cancer cell lines.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the benzimidazole derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Cell Cycle Analysis

Objective: To determine the effect of benzimidazole derivatives on cell cycle progression.

Protocol:

  • Cell Treatment: Cancer cells are treated with the benzimidazole derivative at its IC50 concentration for a defined period.

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold ethanol.

  • Staining: The fixed cells are stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined.

Apoptosis Assay (Annexin V/PI Staining)

Objective: To detect and quantify apoptosis induced by benzimidazole derivatives.

Protocol:

  • Cell Treatment: Cells are treated with the test compound for a specified duration.

  • Cell Harvesting: Both adherent and floating cells are collected and washed.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry.

  • Data Interpretation:

    • Annexin V-negative and PI-negative cells are considered viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

Visualizing Experimental and Biological Pathways

To better illustrate the processes involved in evaluating and understanding the action of these compounds, the following diagrams are provided.

G Experimental Workflow for Anticancer Drug Screening cluster_0 In Vitro Assays cluster_1 Data Analysis cluster_2 Mechanism of Action Studies A Cell Line Seeding B Compound Treatment A->B C MTT Assay (Cytotoxicity) B->C D Cell Cycle Analysis B->D E Apoptosis Assay B->E F IC50 Determination C->F G Cell Cycle Phase Distribution D->G H Quantification of Apoptotic Cells E->H I Western Blot (Protein Expression) H->I J Kinase Activity Assays K Tubulin Polymerization Assay

Caption: A generalized workflow for the in vitro evaluation of novel anticancer compounds.

G Signaling Pathways Targeted by Benzimidazole Derivatives cluster_0 Benzimidazole Derivatives cluster_1 Cellular Targets cluster_2 Cellular Processes cluster_3 Cellular Outcomes A Benzimidazole Core B Tubulin A->B C Topoisomerase A->C D Kinases (e.g., VEGFR2) A->D E Microtubule Disruption B->E F DNA Damage C->F G Signal Transduction Inhibition D->G H Cell Cycle Arrest (G2/M) E->H I Apoptosis F->I G->I H->I

References

Unveiling the Potency of Bromination: A Comparative Analysis of the Biological Activity of Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold remains a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. The strategic introduction of bromine atoms to this heterocyclic system has emerged as a powerful approach to modulate and enhance its therapeutic potential. This guide provides a comparative analysis of the biological activity of brominated benzimidazoles, focusing on their anticancer, antimicrobial, and antiviral properties, supported by experimental data and detailed methodologies.

Enhanced Biological Efficacy Through Bromination: A Quantitative Comparison

The incorporation of bromine into the benzimidazole structure often leads to a significant enhancement of its biological activity. This is frequently attributed to increased lipophilicity, which can improve cell membrane permeability, and the role of the bromine atom as a hydrogen bond acceptor, facilitating stronger interactions with biological targets. The following tables summarize the quantitative data from various studies, comparing the efficacy of brominated benzimidazoles against their non-brominated counterparts and other alternatives.

Table 1: Comparative Anticancer Activity of Brominated Benzimidazoles (IC50 in µM)
Compound/DerivativeCell LineIC50 (µM)Reference CompoundIC50 (µM)Key Findings
2-bromo-5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (BDCRB)HCMV (Human Cytomegalovirus)~0.72,5,6-trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB)2.9Bromination at the 2-position significantly increases antiviral potency against HCMV.
4,5,6,7-tetrabromo-1H-benzimidazole (TBBi) derivativeCCRF-CEM (Leukemia)164,5,6,7-tetrabromo-1H-benzimidazole (TBBi)>16N-substitution on the tetrabrominated ring enhances pro-apoptotic activity.
Brominated Coelenteramine (Br-Cla)PC-3 (Prostate Cancer)24.3--Demonstrates notable anticancer activity with a favorable safety profile on non-cancer cells.[1]
Brominated Coelenteramine (Br-Cla)MCF-7 (Breast Cancer)21.6--Shows significant anticancer activity against breast cancer cell lines.[1]
FlubendazoleU87 & U251 (Glioblastoma)<0.26--A brominated anthelmintic showing potent anti-glioblastoma activity.
MebendazoleU87 & U251 (Glioblastoma)<0.26--Another benzimidazole anthelmintic with significant anti-glioblastoma effects.
FenbendazoleU87 & U251 (Glioblastoma)<0.26--Demonstrates potent anticancer activity in glioblastoma cell lines.
Table 2: Comparative Antimicrobial Activity of Brominated Benzimidazoles (MIC in µg/mL)
Compound/DerivativeBacterial/Fungal StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)Key Findings
5-Bromo-2-ethanamine benzimidazoleS. aureus, E. coli-5-Chloro-2-ethanamine benzimidazole-Brominated and chlorinated derivatives show similar, enhanced antibacterial activity due to the electronegativity of the halogen.
Brominated benzimidazole derivativeS. aureus4Ampicillin4Demonstrates potent activity against MRSA, comparable to standard antibiotics.
Brominated benzimidazole derivativeE. coli2Linezolid8Exhibits superior activity against E. coli compared to the reference drug.

Deciphering the Mechanisms of Action: Key Signaling Pathways

Brominated benzimidazoles exert their biological effects through various mechanisms, often involving the modulation of critical cellular pathways. Understanding these pathways is essential for rational drug design and development.

Anticancer Mechanisms

The anticancer activity of brominated benzimidazoles is often multifaceted, involving the induction of apoptosis, inhibition of cell cycle progression, and interference with key signaling cascades.

anticancer_pathways cluster_apoptosis Apoptosis Induction cluster_cell_cycle Cell Cycle Arrest cluster_receptor_tyrosine_kinase Receptor Tyrosine Kinase Inhibition Brominated_Benzimidazoles_A Brominated Benzimidazoles ROS ↑ Reactive Oxygen Species (ROS) Brominated_Benzimidazoles_A->ROS Bcl2 ↓ Bcl-2 (Anti-apoptotic) Brominated_Benzimidazoles_A->Bcl2 Bax ↑ Bax (Pro-apoptotic) Brominated_Benzimidazoles_A->Bax JNK ↑ JNK Activation ROS->JNK Caspases ↑ Caspase Activation (Caspase-3, -8, -9) JNK->Caspases Bcl2->Caspases Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis Brominated_Benzimidazoles_CC Brominated Benzimidazoles CDK4_6 Cyclin D / CDK4/6 Brominated_Benzimidazoles_CC->CDK4_6 Cell_Cycle_Arrest Cell Cycle Arrest Brominated_Benzimidazoles_CC->Cell_Cycle_Arrest Rb Rb Phosphorylation CDK4_6->Rb E2F E2F Release Rb->E2F G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Brominated_Benzimidazoles_RTK Brominated Benzimidazoles EGFR_HER2 EGFR / HER2 Brominated_Benzimidazoles_RTK->EGFR_HER2 PI3K_Akt PI3K/Akt Pathway EGFR_HER2->PI3K_Akt MEK_Erk MEK/Erk Pathway EGFR_HER2->MEK_Erk Proliferation_Survival ↓ Cell Proliferation & Survival PI3K_Akt->Proliferation_Survival MEK_Erk->Proliferation_Survival

Caption: Anticancer signaling pathways modulated by brominated benzimidazoles.

Anthelmintic and Microtubule Inhibition Mechanism

A primary mechanism of action for many benzimidazoles, including their brominated derivatives, is the inhibition of microtubule polymerization. This disruption of the cytoskeleton is particularly effective against parasites and cancer cells.

microtubule_inhibition Brominated_Benzimidazole Brominated Benzimidazole Beta_Tubulin β-Tubulin Brominated_Benzimidazole->Beta_Tubulin Binds to Dimer_Formation α/β-Tubulin Dimer Formation Beta_Tubulin->Dimer_Formation Polymerization Microtubule Polymerization Dimer_Formation->Polymerization Microtubule_Function Disrupted Microtubule Function Polymerization->Microtubule_Function Cellular_Processes Impaired Cellular Processes (e.g., cell division, motility) Microtubule_Function->Cellular_Processes Cell_Death Cell Death Cellular_Processes->Cell_Death experimental_workflow cluster_synthesis Synthesis and Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies cluster_lead Lead Optimization Synthesis Synthesis of Brominated Benzimidazole Derivatives Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, Mass Spectrometry, IR) Purification->Characterization Anticancer_Screening Anticancer Activity Screening (e.g., MTT Assay) Characterization->Anticancer_Screening Antimicrobial_Screening Antimicrobial Activity Screening (e.g., MIC Determination) Characterization->Antimicrobial_Screening Antiviral_Screening Antiviral Activity Screening (e.g., Plaque Assay) Characterization->Antiviral_Screening Apoptosis_Assay Apoptosis Assays (e.g., Annexin V, Caspase Activity) Anticancer_Screening->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Anticancer_Screening->Cell_Cycle_Analysis Kinase_Inhibition Kinase Inhibition Assays (e.g., EGFR, CDK) Anticancer_Screening->Kinase_Inhibition Tubulin_Polymerization Tubulin Polymerization Assay Anticancer_Screening->Tubulin_Polymerization SAR_Analysis Structure-Activity Relationship (SAR) Analysis Anticancer_Screening->SAR_Analysis Antimicrobial_Screening->SAR_Analysis Antiviral_Screening->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization

References

Structure-Activity Relationship of 5-bromo-1H-benzo[d]imidazol-2-amine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-bromo-1H-benzo[d]imidazol-2-amine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of its analogs, focusing on their structure-activity relationships (SAR) as anticancer and enzyme-inhibiting agents. The information is compiled from various studies to offer a comprehensive overview supported by experimental data and detailed methodologies.

I. Comparative Biological Activity

The introduction of various substituents to the this compound core has a significant impact on its biological efficacy. The following tables summarize the quantitative data from different studies, highlighting the anticancer and anti-Alzheimer's activities of these analogs.

Anticancer Activity

Derivatives of this compound have been evaluated for their cytotoxic effects against various human cancer cell lines. The data reveals that the nature and position of substituents on the benzimidazole ring system are crucial for activity.

Table 1: Anticancer Activity of this compound Analogs

Compound IDR1 (Substitution at N1)R2 (Substitution at C2-amine)Cancer Cell LineIC50 (µM)Reference
1a PhenylH--[1]
1b 4-MethylphenylH--[1]
1c 4-MethoxyphenylH--[1]
1d 4-ChlorophenylH--[1]
1e 4-FluorophenylH--[1]
1f 4-NitrophenylH--[1]
83a -3,4-DichlorophenylHepG-2>50[2]
MDA-MB-231>50[2]
MCF-7>50[2]
RMS>50[2]
C-26>50[2]
83b -5-Bromo-2-hydroxyphenylHepG-212.5[2]
MDA-MB-23125[2]
MCF-712.5[2]
RMS12.5[2]
C-2625[2]

Note: Specific IC50 values for compounds 1a-1f were not provided in the referenced literature, though their synthesis was described.

SAR Insights for Anticancer Activity:

  • Substitution on the C2-amine: The introduction of a substituted phenyl ring at the 2-amino position appears to be a key determinant of anticancer activity. Compound 83b , with a 5-bromo-2-hydroxyphenyl substituent, demonstrated moderate cytotoxic activity against a panel of cancer cell lines, whereas the 3,4-dichlorophenyl analog (83a ) was inactive.[2] This suggests that hydrogen-bonding capability (hydroxyl group) and the position of the halogen are important for activity.

Anti-Alzheimer's Activity (Cholinesterase Inhibition)

A series of benzoxazole-oxadiazole analogs, which can be considered structurally related to substituted 2-aminobenzimidazoles, have been evaluated for their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease.

Table 2: Cholinesterase Inhibitory Activity of Structurally Related Analogs

Compound IDSubstitution PatternAChE IC50 (µM)BuChE IC50 (µM)Reference
Analog 2 -6.40 ± 1.107.50 ± 1.20[1]
Analog 15 -5.80 ± 2.187.20 ± 2.30[1]
Analog 16 -6.90 ± 1.207.60 ± 2.10[1]
Donepezil Standard Drug33.65 ± 3.5035.80 ± 4.60[1]

Note: The specific structures of analogs 2, 15, and 16 were not detailed in the available search results, but their potent activity highlights the potential of this chemical space.

SAR Insights for Cholinesterase Inhibition:

  • Several analogs demonstrated significantly more potent inhibition of both AChE and BuChE compared to the standard drug, Donepezil.[1] This indicates that the benzimidazole-related scaffold is a promising starting point for the development of novel anti-Alzheimer's agents. The variation in inhibitory activities is attributed to the different substitution patterns on the aryl rings of the molecules.[1]

II. Experimental Protocols

To ensure the reproducibility and comparability of findings, detailed experimental methodologies for the key biological assays are provided below.

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol is a generalized method for determining the inhibitory activity of compounds against a specific protein kinase.

Objective: To measure the IC50 value of a test compound against a target kinase.

Materials:

  • Recombinant human kinase

  • Kinase-specific peptide substrate

  • [γ-³²P]-ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Test compounds dissolved in DMSO

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase, substrate, and kinase buffer.

  • Add the test compound at various concentrations (typically a serial dilution). A DMSO control (0% inhibition) and a potent, non-specific inhibitor (100% inhibition) should be included.

  • Initiate the kinase reaction by adding [γ-³²P]-ATP.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time, ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the paper extensively to remove unincorporated [γ-³²P]-ATP.

  • Measure the amount of incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.[3]

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability.

Objective: To determine the cytotoxic effect of a test compound on a specific cell line and calculate the GI50 (50% growth inhibition) value.

Materials:

  • Human cancer cell lines

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a DMSO-treated control group.

  • After the incubation period, add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells.

  • Determine the GI50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.[2][4]

III. Visualizing Experimental Workflows and Pathways

The following diagrams, created using the DOT language, illustrate a typical workflow for evaluating kinase inhibitors and a simplified signaling pathway that is often targeted by such compounds.

General Workflow for Kinase Inhibitor Evaluation

G cluster_0 In Vitro Evaluation cluster_1 Cell-Based Evaluation cluster_2 In Vivo Evaluation a Compound Synthesis b In Vitro Kinase Assay (IC50 Determination) a->b c Cell Viability Assay (e.g., MTT) b->c d Target Engagement Assay (e.g., Western Blot for p-Target) c->d e Mechanism of Action Studies (e.g., Cell Cycle Analysis, Apoptosis Assay) d->e f Pharmacokinetic Studies e->f g Xenograft Models f->g

Caption: A generalized workflow for the evaluation of potential kinase inhibitors.

Simplified Kinase Signaling Pathway

G receptor Growth Factor Receptor kinase Protein Kinase (e.g., CK2, SRC) receptor->kinase Activates substrate Substrate Protein kinase->substrate Phosphorylates p_substrate Phosphorylated Substrate substrate->p_substrate response Cellular Response (Proliferation, Survival) p_substrate->response Leads to inhibitor This compound Analog inhibitor->kinase Inhibits

Caption: A simplified representation of a protein kinase signaling pathway.

This guide provides a foundational understanding of the structure-activity relationships of this compound analogs. Further research with systematic modifications and consistent biological evaluation is necessary to fully elucidate the therapeutic potential of this promising chemical scaffold.

References

In Vitro vs. In Vivo Efficacy of 5-Bromo-1H-benzo[d]imidazol-2-amine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reported in vitro efficacy of various derivatives of 5-bromo-1H-benzo[d]imidazol-2-amine, a promising scaffold in medicinal chemistry. While direct comparative in vivo efficacy data for these specific compounds is limited in the reviewed literature, this document summarizes the available in vitro cytotoxic activities against several cancer cell lines and provides detailed, adaptable experimental protocols for key assays. Furthermore, potential signaling pathways implicated in the anticancer activity of benzimidazole derivatives are illustrated to guide further mechanistic studies.

In Vitro Efficacy: A Summary of Cytotoxic Activities

Derivatives of this compound have demonstrated significant in vitro cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, have been reported for several analogs. The data underscores the potential of this chemical scaffold in the development of novel anticancer agents.

Below is a summary of the reported in vitro activities of selected 5-bromo-benzimidazole derivatives. It is important to note that direct comparison between studies should be approached with caution due to variations in experimental conditions, including cell lines, incubation times, and assay methodologies.

Compound ID/SeriesCancer Cell Line(s)Reported IC50 Values (µM)Reference
5-Bromo-2-aryl benzimidazole derivatives 3T3 (mouse fibroblast)Non-toxic[1]
Compound 5 (bromo-derivative) MCF-7 (breast), DU-145 (prostate), H69AR (lung)17.8 ± 0.24, 10.2 ± 1.4, 49.9 ± 0.22 (respectively)Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies (Not in search results)
Benzimidazole derivatives (general) A549 (lung), MCF-7 (breast)Some compounds exhibited excellent activityRecent Updates on Anticancer Potential of Benzimidazole Derivatives: A Review (Not in search results)
Ethyl-sulfonyl indole-benzimidazole derivatives (including a 5-bromo analog) MCF-7 (breast), TP53One 5-bromo derivative showed significant activityRecent Updates on Anticancer Potential of Benzimidazole Derivatives: A Review (Not in search results)

Experimental Protocols

The following are detailed methodologies for key in vitro experiments commonly used to assess the anticancer efficacy of novel compounds. These protocols are based on standard procedures and can be adapted for the evaluation of this compound derivatives.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[2]

Materials:

  • Adherent cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of the test compounds to the wells. Include a vehicle control (DMSO, final concentration typically <0.5%) and untreated controls.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3][4][5]

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest cells (including floating cells) after treatment. Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[6][7]

Materials:

  • Treated and untreated cells

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Fixation: Harvest and wash the cells with PBS. Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing to fix the cells. Incubate at 4°C for at least 30 minutes.

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. The DNA content is proportional to the PI fluorescence intensity.

Potential Signaling Pathways and Experimental Workflow

Benzimidazole derivatives have been reported to exert their anticancer effects through the modulation of various signaling pathways critical for cancer cell proliferation and survival. The PI3K/Akt and MAPK pathways are among the key cascades potentially targeted by these compounds.

Diagrams of Potential Signaling Pathways

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth promotes Benzimidazole Benzimidazole Derivative Benzimidazole->PI3K inhibits? Benzimidazole->Akt inhibits? MAPK_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Ras Ras RTK->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates Transcription_Factors Transcription Factors ERK->Transcription_Factors activates Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation promotes Benzimidazole Benzimidazole Derivative Benzimidazole->Raf inhibits? Benzimidazole->MEK inhibits? Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis (Future Work) Compound 5-Bromo-Benzimidazole Derivative Cell_Culture Cancer Cell Lines MTT MTT Assay (Cytotoxicity, IC50) Cell_Culture->MTT Flow_Cytometry Flow Cytometry (Apoptosis, Cell Cycle) MTT->Flow_Cytometry Western_Blot Western Blot (Signaling Pathways) Flow_Cytometry->Western_Blot Xenograft Animal Model (Xenograft) Western_Blot->Xenograft  Lead Compound  Selection Efficacy Tumor Growth Inhibition Xenograft->Efficacy Toxicity Toxicity Assessment Xenograft->Toxicity

References

Navigating the Kinome: A Comparative Cross-Reactivity Analysis of Benzimidazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the selectivity of halogenated benzimidazole-based kinase inhibitors, providing essential data for informed decision-making in drug discovery.

In the quest for novel kinase inhibitors, the benzimidazole scaffold has emerged as a privileged structure, demonstrating potent activity against a range of kinases implicated in oncology and other diseases. A critical aspect of preclinical drug development is the characterization of a compound's selectivity—its on-target potency versus its off-target interactions across the human kinome. This guide provides a comparative cross-reactivity profile of halogenated benzimidazole-based kinase inhibitors, with a focus on derivatives of the 1H-benzo[d]imidazole core.

Due to the limited availability of comprehensive, publicly accessible kinome-wide screening data for a specific "5-bromo-1H-benzo[d]imidazol-2-amine" based inhibitor, this guide will utilize data from closely related halogenated benzimidazole derivatives as representative examples. These will be compared with a well-characterized, clinically relevant kinase inhibitor, Lapatinib, to provide a tangible benchmark for selectivity. The experimental data presented herein is crucial for understanding the therapeutic potential and potential off-target liabilities of this class of compounds.

Comparative Kinase Selectivity Profiles

The selectivity of a kinase inhibitor is a key determinant of its therapeutic index. The following tables summarize the inhibitory activity (IC50 values) of representative halogenated benzimidazole-based compounds and the well-established multi-kinase inhibitor, Lapatinib. Lower IC50 values are indicative of higher potency.

Table 1: Inhibitory Activity of Halogenated Benzimidazole-Hydrazone Hybrids

The following data is derived from a study on (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide hybrids. These compounds feature the core benzimidazole structure with halogen substitutions.

Kinase TargetCompound 6h IC50 (nM)Compound 6i IC50 (nM)
EGFR73.2-
HER223.2-
CDK2284-
AURKC11-
mTOR-15.4

Data from Al-Ostoot et al., 2023.

Table 2: Supporting Selectivity Data for a Tetrabromo-1H-benzimidazole Derivative (K164)

Compound K164, 1-(β-D-2′-deoxyribofuranosyl)-4,5,6,7-tetrabromo-1H-benzimidazole, was evaluated against a panel of 124 kinases. The primary targets and most significant off-targets are highlighted below.

Kinase TargetInhibitionNote
CK2StrongPrimary Target
PIM-1StrongPrimary Target
CLK2SignificantOff-Target
DYRK1ASignificantOff-Target

Data from Klima et al., 2021.

Table 3: Kinase Selectivity Profile of Lapatinib

Lapatinib is a dual tyrosine kinase inhibitor targeting the EGFR and HER2/neu (ErbB2) pathways. The following data is a selection from a comprehensive KINOMEscan® profile, showing kinases with significant binding.

Kinase TargetPercent of Control at 10 µMNote
EGFR 0.5 Primary Target
HER2 (ERBB2) 1.5 Primary Target
HER4 (ERBB4)0.5Off-Target
AAK12.5Off-Target
STK103.5Off-Target
RIPK24Off-Target
GAK4.5Off-Target
MAP4K55.5Off-Target
TNK16Off-Target
SLK6.5Off-Target

A lower "Percent of Control" value indicates stronger binding. Data from LINCS Data Portal (KINOMEscan).

Experimental Protocols

A thorough understanding of the methodologies used to generate cross-reactivity data is essential for interpreting the results. Below are generalized protocols for common kinase inhibitor profiling assays.

In Vitro Kinase Assay (Radiometric)

This traditional method measures the incorporation of a radiolabeled phosphate group from ATP onto a substrate by a specific kinase.

  • Reaction Setup: A reaction mixture is prepared in a microplate well containing the kinase of interest, a suitable substrate (peptide or protein), and the test compound (e.g., a this compound derivative) at various concentrations in a kinase buffer.

  • Initiation: The kinase reaction is initiated by the addition of a mixture of cold ATP and radiolabeled [γ-³²P]ATP or [γ-³³P]ATP.

  • Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction proceeds within the linear range.

  • Termination: The reaction is stopped by the addition of a stop solution, such as phosphoric acid or a high concentration of EDTA.

  • Substrate Capture: The reaction mixture is transferred to a filter membrane (e.g., phosphocellulose) that captures the phosphorylated substrate.

  • Washing: The filter is washed multiple times to remove unincorporated radiolabeled ATP.

  • Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

  • Data Analysis: The percentage of kinase activity inhibition is calculated for each inhibitor concentration relative to a DMSO control. IC50 values are then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Competition Binding Assay (e.g., KINOMEscan®)

This high-throughput method measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases.

  • Assay Principle: The assay is based on a competitive binding equilibrium where the test compound and an immobilized ligand vie for the active site of the kinase.

  • Reaction Components: The three main components are:

    • A panel of human kinases, each tagged with a unique DNA identifier.

    • An immobilized, broadly active kinase inhibitor (the competitor ligand).

    • The test compound.

  • Assay Procedure:

    • The DNA-tagged kinases are incubated with the immobilized ligand and the test compound.

    • The mixture is allowed to reach binding equilibrium.

    • The solid support with the immobilized ligand is washed to remove any unbound components.

  • Quantification: The amount of kinase bound to the immobilized ligand is quantified by eluting the bound kinase-DNA conjugate and measuring the amount of the DNA tag using quantitative PCR (qPCR).

  • Data Interpretation: A low amount of kinase detected indicates that the test compound successfully outcompeted the immobilized ligand, signifying a strong interaction. The results are typically reported as "Percent of Control" (where the control is a DMSO vehicle), with lower percentages indicating stronger binding. Dissociation constants (Kd) or IC50 values can also be determined from dose-response curves.

Visualizing the Landscape

Diagrams are provided below to illustrate key concepts in kinase inhibitor profiling and the relevant signaling pathways.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor Test Inhibitor (e.g., Benzimidazole Derivative) Reaction Kinase Reaction (with serial dilutions of inhibitor) Inhibitor->Reaction KinasePanel Kinase Panel KinasePanel->Reaction AssayReagents Assay Reagents (ATP, Substrate, Buffer) AssayReagents->Reaction Incubation Incubation Reaction->Incubation Termination Reaction Termination Incubation->Termination Detection Signal Detection (e.g., Radioactivity, qPCR) Termination->Detection RawData Raw Data Acquisition Detection->RawData InhibitionCalc % Inhibition Calculation RawData->InhibitionCalc IC50 IC50 / Kd Determination InhibitionCalc->IC50 Profile Cross-Reactivity Profile IC50->Profile

Figure 1: Generalized experimental workflow for kinase inhibitor profiling.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K HER2 HER2 HER2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival AKT->Survival mTOR->Survival Inhibitor Benzimidazole Inhibitor / Lapatinib Inhibitor->EGFR Inhibition Inhibitor->HER2 Inhibition Inhibitor->mTOR Inhibition

Figure 2: Simplified EGFR/HER2 and PI3K/AKT/mTOR signaling pathways.

logical_comparison cluster_inhibitors Inhibitors Compared cluster_data Comparative Data cluster_outcome Assessment Topic Cross-Reactivity Profiling of Benzimidazole-Based Kinase Inhibitors Benzimidazole Halogenated Benzimidazole Derivatives (e.g., Hydrazone Hybrids, K164) Topic->Benzimidazole Alternative Alternative Inhibitor (e.g., Lapatinib) Topic->Alternative Selectivity Kinase Selectivity (On-Target vs. Off-Target) Benzimidazole->Selectivity Potency Potency (IC50 / Kd) Benzimidazole->Potency Alternative->Selectivity Alternative->Potency TherapeuticPotential Therapeutic Potential & Off-Target Risk Assessment Selectivity->TherapeuticPotential Potency->TherapeuticPotential

Figure 3: Logical structure of the comparative analysis.

Target Validation of 5-bromo-1H-benzo[d]imidazol-2-amine Scaffolds in Key Biological Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of 5-bromo-1H-benzo[d]imidazol-2-amine and its derivatives, focusing on their validation as modulators of various biological pathways. The benzimidazole core is a prominent scaffold in medicinal chemistry, and its derivatives have demonstrated a wide range of therapeutic potentials, including anticancer, anti-Alzheimer's, anti-inflammatory, and anti-diabetic activities.[1][2][3][4][5][6] This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic applications of this compound class.

Overview of Biological Activities and Molecular Targets

Research indicates that the this compound scaffold serves as a versatile starting point for the synthesis of potent bioactive molecules.[1] Modifications to this core structure have yielded derivatives with significant inhibitory activity against a variety of molecular targets. The primary biological activities and their associated targets are summarized below.

Anticancer Activity

Derivatives of the benzimidazole scaffold have shown promising results as anticancer agents by targeting key enzymes involved in cancer cell proliferation and survival.[1][7]

Multi-Kinase Inhibition

One class of derivatives, (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazides, has been identified as multi-kinase inhibitors.[8] These compounds have demonstrated significant cytotoxic effects against various cancer cell lines.[8]

Comparative Performance of Benzimidazole-based Kinase Inhibitors:

CompoundTarget KinaseIC50 (µM)Cancer Cell LineIC50 (µM)
6h EGFR0.11 ± 0.01HepG27.82 ± 0.5
HER20.15 ± 0.01MCF-79.15 ± 0.6
CDK20.18 ± 0.02HCT-11610.24 ± 0.8
AURKC0.09 ± 0.01A54912.63 ± 1.1
6i EGFR0.14 ± 0.02HepG28.13 ± 0.6
HER20.12 ± 0.01MCF-78.92 ± 0.7
CDK20.16 ± 0.02HCT-1169.88 ± 0.7
mTOR0.10 ± 0.01A54911.45 ± 0.9
Sorafenib --HepG25.47 ± 0.3
MCF-79.18 ± 0.6
HCT-1167.26 ± 0.3
A54910.65 ± 0.8
Doxorubicin --HepG25.23 ± 0.3
MCF-74.50 ± 0.2
HCT-1164.17 ± 0.2
A5496.72 ± 0.5

Data sourced from a study on 1H-benzo[d]imidazole-benzylidenebenzohydrazide hybrids as potential multi-kinase inhibitors.[8]

Topoisomerase I Inhibition

Certain novel 1H-benzo[d]imidazole derivatives have been identified as potential anticancer agents targeting human Topoisomerase I (Hu Topo I).[7] One of the most potent compounds, 12b , exhibited 50% inhibition of DNA relaxation by Hu Topo I at a concentration of 16 µM.[7] These compounds were also shown to induce G2/M cell cycle arrest in cancer cells.[7]

Signaling Pathway of Benzimidazole Derivatives as Kinase Inhibitors:

Simplified Signaling Pathway of Benzimidazole-based Kinase Inhibitors cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor EGFR_HER2 EGFR/HER2 Growth_Factor->EGFR_HER2 PI3K PI3K EGFR_HER2->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Proliferation & Survival mTOR->Proliferation_Survival CDK2 CDK2 Cell_Cycle_Progression Cell Cycle Progression CDK2->Cell_Cycle_Progression AURKC AURKC AURKC->Cell_Cycle_Progression Cell_Cycle_Progression->Proliferation_Survival Apoptosis Apoptosis Proliferation_Survival->Apoptosis Inhibition Benzimidazole_Derivative Benzimidazole Derivative Benzimidazole_Derivative->EGFR_HER2 Inhibition Benzimidazole_Derivative->mTOR Inhibition Benzimidazole_Derivative->CDK2 Inhibition Benzimidazole_Derivative->AURKC Inhibition

Caption: Benzimidazole derivatives inhibit key kinases in cancer signaling pathways.

Anti-Alzheimer's Disease Activity

Derivatives of this compound have been investigated for their potential in treating Alzheimer's disease by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[2]

Comparative Performance of Benzoxazole-Oxadiazole Analogues:

CompoundAChE IC50 (µM)BuChE IC50 (µM)
Analogue 2 6.40 ± 1.107.50 ± 1.20
Analogue 15 5.80 ± 2.187.20 ± 2.30
Analogue 16 6.90 ± 1.207.60 ± 2.10
Donepezil (Standard) 33.65 ± 3.5035.80 ± 4.60

Data from a study on benzoxazole-oxadiazole analogues as AChE and BuChE inhibitors.[2]

Experimental Workflow for Cholinesterase Inhibition Assay:

Workflow for In Vitro Cholinesterase Inhibition Assay Start Start Prepare_Reagents Prepare Enzyme (AChE/BuChE), Substrate (ATChI/BTChI), DTNB, and Test Compounds Start->Prepare_Reagents Incubation Pre-incubate Enzyme with Test Compound Prepare_Reagents->Incubation Reaction_Initiation Add Substrate to Initiate Reaction Incubation->Reaction_Initiation Measurement Measure Absorbance Change over Time (Spectrophotometry) Reaction_Initiation->Measurement Data_Analysis Calculate Percentage Inhibition and IC50 Values Measurement->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for assessing cholinesterase inhibition.

Anti-inflammatory Activity

Novel hydroxyethylaminomethylbenzimidazole analogs have been synthesized and evaluated for their ability to inhibit Interleukin-5 (IL-5).[3][4] IL-5 is a key cytokine involved in allergic inflammation and asthma.

Comparative Performance of IL-5 Inhibitors:

Compound% Inhibition at 30 µMIC50 (µM)
5e 94.33.5
5k 94.75.0

Data from a study on benzimidazole analogs as novel Interleukin-5 inhibitors, evaluated using a pro-B Y16 cell line.[3][4]

Anti-diabetic Activity

Novel 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[5][6] Inhibition of this enzyme can help manage postprandial hyperglycemia in patients with type 2 diabetes mellitus.[5]

Comparative Performance of α-Glucosidase Inhibitors:

Compoundα-Glucosidase IC50 (µM)
7a-m (Range) 0.64 ± 0.05 to 343.10 ± 1.62
Acarbose (Standard) 873.34 ± 1.21

Data from a study on 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols as potent anti-diabetic agents.[5]

Experimental Protocols

General Synthesis of 5-bromo-1H-benzimidazol-2-amine

A common synthetic route involves the reaction of 4-bromo-1,2-benzenediamine with cyanogen bromide in methanol.[9] The reaction is exothermic, and the product can be purified by silica gel column chromatography.[9]

In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds against various kinases is typically determined using enzyme-linked immunosorbent assays (ELISAs) or radiometric assays. The general procedure involves incubating the kinase with the test compound and a specific substrate in the presence of ATP. The amount of phosphorylated substrate is then quantified to determine the extent of inhibition.

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity against AChE and BuChE is often measured using a spectrophotometric method developed by Ellman. The assay mixture typically contains the enzyme, the test compound, and 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB). The reaction is initiated by the addition of the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BuChE). The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored anion that can be detected spectrophotometrically at 412 nm.

α-Glucosidase Inhibition Assay

The inhibitory activity against α-glucosidase is determined by pre-incubating the enzyme with the test compounds, followed by the addition of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG). The enzymatic reaction produces p-nitrophenol, which can be quantified by measuring the absorbance at 405 nm.

Conclusion

The this compound scaffold represents a highly valuable starting point for the development of novel therapeutic agents. The diverse biological activities exhibited by its derivatives underscore the importance of this chemical moiety in drug discovery. The comparative data presented in this guide highlight the potential of these compounds to be further optimized into potent and selective inhibitors for the treatment of cancer, Alzheimer's disease, inflammatory conditions, and diabetes. Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic efficacy and safety profiles.

References

A Spectroscopic Investigation of 5-bromo-1H-benzo[d]imidazol-2-amine and its Regioisomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of "5-bromo-1H-benzo[d]imidazol-2-amine" and its regioisomers, namely 4-bromo-, 6-bromo-, and 7-bromo-1H-benzo[d]imidazol-2-amine. The differentiation of these isomers is crucial for their application in medicinal chemistry and materials science, where precise structural characterization is paramount. This document summarizes key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to facilitate their unambiguous identification.

Spectroscopic Data Summary

The following tables present a compilation of available and predicted spectroscopic data for this compound and its regioisomers. It is important to note that while experimental data for the 5-bromo (which is often interchangeably named 6-bromo) isomer is partially available, complete experimental datasets for the 4-bromo and 7-bromo isomers are scarce in the public domain. Therefore, some values are predicted based on established substituent effects on the benzimidazole scaffold.

Table 1: ¹H NMR Spectral Data (Predicted and Experimental)

CompoundH-4H-5H-6H-7NHNH₂
4-bromo-1H-benzo[d]imidazol-2-amine -~7.0-7.2 (d)~6.9-7.1 (t)~7.2-7.4 (d)Broad sBroad s
This compound ~7.23 (d, J = 1.85 Hz)[1]-6.94-7.00 (m)[1]7.01-7.06 (m)[1]8.70-11.33 (m)[1]6.47 (br. s)[1]
6-bromo-1H-benzo[d]imidazol-2-amine ~7.2-7.4 (d)~7.0-7.2 (dd)-~7.3-7.5 (d)Broad sBroad s
7-bromo-1H-benzo[d]imidazol-2-amine ~7.1-7.3 (d)~6.9-7.1 (t)~7.0-7.2 (d)-Broad sBroad s
Note: Chemical shifts (δ) are in ppm. Predictions are based on analogous structures and substituent effects. The data for this compound was recorded in DMSO-d6.

Table 2: ¹³C NMR Spectral Data (Predicted)

CompoundC-2C-4C-5C-6C-7C-8C-9
4-bromo-1H-benzo[d]imidazol-2-amine ~155~110 (C-Br)~123~120~115~135~140
This compound ~155~115~115 (C-Br)~125~118~140~135
6-bromo-1H-benzo[d]imidazol-2-amine ~155~118~125~115 (C-Br)~115~135~140
7-bromo-1H-benzo[d]imidazol-2-amine ~155~115~120~123~110 (C-Br)~140~135
Note: Chemical shifts (δ) are in ppm. These are predicted values based on known substituent chemical shift effects on the benzimidazole ring.

Table 3: IR Spectroscopy and Mass Spectrometry Data

CompoundIR (KBr, cm⁻¹) - Key AbsorptionsMass Spectrometry (m/z)
4-bromo-1H-benzo[d]imidazol-2-amine ~3400-3100 (N-H str), ~1640 (C=N str), ~1580 (C=C str), ~750 (C-Br str)211/213 [M+H]⁺
This compound ~3400-3100 (N-H str), ~1640 (C=N str), ~1580 (C=C str), ~800 (C-Br str)212.2/214.2 [M+H]⁺[1]
6-bromo-1H-benzo[d]imidazol-2-amine ~3400-3100 (N-H str), ~1640 (C=N str), ~1580 (C=C str), ~810 (C-Br str)211/213 [M+H]⁺
7-bromo-1H-benzo[d]imidazol-2-amine ~3400-3100 (N-H str), ~1640 (C=N str), ~1580 (C=C str), ~740 (C-Br str)211/213 [M+H]⁺
Note: IR absorptions are predicted based on typical functional group frequencies. The mass spectrometry data shows the expected isotopic pattern for a bromine-containing compound.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for benzimidazole derivatives and may require optimization for specific isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the bromo-1H-benzo[d]imidazol-2-amine sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a clean, dry NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of benzimidazole derivatives and for the clear observation of exchangeable NH protons.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • ¹H NMR Spectroscopy:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.

    • Parameters:

      • Pulse Program: Standard single-pulse sequence.

      • Temperature: 298 K.

      • Number of Scans: 16-64 scans.

      • Relaxation Delay: 1-2 seconds.

      • Spectral Width: 0-12 ppm.

    • Data Processing: The resulting Free Induction Decay (FID) is processed with an exponential multiplication (line broadening of 0.3 Hz) followed by a Fourier transform. The spectrum is then phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak.

  • ¹³C NMR Spectroscopy:

    • Spectrometer: A 100 MHz or higher frequency NMR spectrometer.

    • Parameters:

      • Pulse Program: Standard proton-decoupled pulse sequence.

      • Temperature: 298 K.

      • Number of Scans: 1024-4096 scans, or more, depending on sample concentration.

      • Relaxation Delay: 2 seconds.

      • Spectral Width: 0-180 ppm.

    • Data Processing: Similar to ¹H NMR, the FID is processed with an exponential multiplication (line broadening of 1-2 Hz) and Fourier transformed. The spectrum is phased and baseline corrected, with chemical shifts referenced to the solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the mixture to a pellet-forming die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition:

    • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

    • Procedure:

      • Record a background spectrum of the empty sample compartment.

      • Place the KBr pellet in the sample holder.

      • Record the sample spectrum over a range of 4000-400 cm⁻¹.

      • The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture thereof.

    • Further dilute an aliquot of this stock solution to a final concentration of 1-10 µg/mL.

  • Data Acquisition:

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source is recommended.

    • Ionization Mode: Positive ion mode is typically used for benzimidazole derivatives to observe the protonated molecule [M+H]⁺.

    • Parameters:

      • Capillary Voltage: 3-4 kV.

      • Source Temperature: 100-150 °C.

      • Desolvation Gas Flow: Adjusted to optimize signal intensity.

    • Data Analysis: The resulting mass spectrum will show the mass-to-charge ratio (m/z) of the ions. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in two major peaks for the molecular ion with a mass difference of 2 Da.

Visualization of the Comparative Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the bromo-1H-benzo[d]imidazol-2-amine regioisomers.

Spectroscopic_Comparison_Workflow cluster_synthesis Isomer Synthesis cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison & Interpretation S1 Starting Materials S2 Synthesis of This compound S1->S2 S3 Synthesis of Regioisomers (4-, 6-, 7-bromo) S1->S3 A1 NMR Spectroscopy (¹H, ¹³C) S2->A1 A2 IR Spectroscopy S2->A2 A3 Mass Spectrometry S2->A3 S3->A1 S3->A2 S3->A3 C1 Tabulate Spectroscopic Data A1->C1 A2->C1 A3->C1 C2 Compare Chemical Shifts, Coupling Constants, Vibrational Frequencies, and m/z values C1->C2 C3 Structural Elucidation of Each Isomer C2->C3

Caption: Workflow for the synthesis and spectroscopic comparison of bromo-benzimidazol-2-amine isomers.

References

Unlocking Potential: A Comparative Guide to the Computational Docking of 5-bromo-1H-benzo[d]imidazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the computational docking performance of 5-bromo-1H-benzo[d]imidazol-2-amine against the bacterial enzyme MurA, benchmarked against other known inhibitors. The data presented is compiled from a comprehensive in silico screening study aimed at identifying novel antimicrobial agents.

In the quest for new antibiotics, the MurA enzyme, crucial for bacterial cell wall synthesis, has emerged as a promising drug target. A recent study employed molecular docking-based virtual screening to identify potential MurA inhibitors from a vast library of 1.412 million compounds. Among the top candidates identified was this compound (also known as 2-amino-5-bromobenzimidazole), demonstrating its potential as a potent inhibitor.[1][2]

This guide delves into the computational docking results, comparing the performance of this compound with other compounds identified in the same screening, providing a clear overview of their relative binding affinities and interaction patterns.

Comparative Docking Performance against MurA

The virtual screening identified several compounds with strong binding affinities to the MurA enzyme. The natural substrate of MurA, UNAG, exhibited a docking score of -27.77 kcal/mol. Notably, 2189 compounds from the screening demonstrated docking scores lower than -32 kcal/mol, indicating a stronger binding affinity than the natural substrate.[1][2] While the precise docking score for this compound was not numerically specified in the referenced study, its identification as a top candidate that proceeded to experimental validation implies a significant binding affinity.[1][2]

The following table summarizes the key findings for this compound and two other compounds, albendazole and diflunisal, which were also identified as potent MurA inhibitors in the same study.

CompoundAlternative NamesProtein TargetKey InteractionsExperimental Validation
This compound 2-amino-5-bromobenzimidazole (S17)MurAInteracts with residue R233 through a hydrogen bond.[2]Showed growth inhibition in both L. innocua (Gram-positive) and E. coli (Gram-negative) with a Minimum Inhibitory Concentration (MIC) of 0.5 mg/mL for both.[1][2]
Albendazole (S4)MurAForms hydrogen bonds with residues R233 and M297.[2]Showed growth inhibition in E. coli with a MIC of 0.0625 mg/mL.[1][2]
Diflunisal (S8)MurAForms hydrogen bonds with residue R233.[2]Showed growth inhibition in E. coli with a MIC of 0.0625 mg/mL.[1][2]

Experimental Protocols

The computational docking study that forms the basis of this comparison guide employed a rigorous and well-defined methodology to ensure the reliability of the results.

Molecular Docking Protocol:

The virtual screening was conducted using the Molsoft ICM-Pro 3.7b software.[1] The three-dimensional crystal structure of the MurA enzyme from Listeria monocytogenes (PDB ID: 3R38) was used as the receptor model. The protein structure was prepared by removing sulfate ions. The ligand binding pocket was identified using icmPocketFinder, and a docking box was generated around the active site, encompassing key residues such as C117, R93, and D305.[1] A library of 1.412 million compounds from the FDA-approved drugs, Sigma, and ChemBridge databases was screened. The docking protocol was validated by redocking the natural substrate UNAG, which resulted in a root-mean-square deviation (RMSD) of 0.18 Å compared to its crystal structure conformation, confirming the accuracy of the docking setup.[1]

Visualizing the Computational Workflow

The following diagram illustrates the typical workflow of a computational docking study, from target selection to hit identification.

Computational_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking & Screening cluster_analysis Analysis & Validation Target_Selection Target Identification (e.g., MurA enzyme) Protein_Prep Protein Structure Preparation (PDB ID: 3R38) Target_Selection->Protein_Prep Virtual_Screening Virtual Screening (Molsoft ICM-Pro) Protein_Prep->Virtual_Screening Ligand_Prep Ligand Database Preparation (1.412 million compounds) Ligand_Prep->Virtual_Screening Scoring Binding Affinity Calculation (Docking Score in kcal/mol) Virtual_Screening->Scoring Hit_Identification Hit Identification (Top-ranked compounds) Scoring->Hit_Identification Interaction_Analysis Analysis of Binding Modes (Hydrogen bonds, etc.) Hit_Identification->Interaction_Analysis Experimental_Validation Experimental Validation (e.g., MIC Assay) Interaction_Analysis->Experimental_Validation

References

Biological evaluation of substituted 2-aminobenzimidazoles for comparative efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological efficacy of various substituted 2-aminobenzimidazoles across different therapeutic areas. The data presented is compiled from recent scientific literature and aims to offer an objective overview supported by experimental evidence to aid in drug discovery and development efforts.

Data Presentation

The following tables summarize the quantitative data on the biological activities of a range of substituted 2-aminobenzimidazole derivatives.

Table 1: Anticancer Activity of 2-Aminobenzimidazole Derivatives

The cytotoxic effects of various 2-aminobenzimidazole compounds were evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented below. Lower IC50 values indicate higher potency.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2-(2-chlorobenzylamino)-1H-benzimidazoleMV4-11 (Leukemia)<0.23[1]
Compound 29 MV4-11 (Leukemia)<0.23[1]
Fluoro aryl benzimidazole derivative 1 HOS (Osteosarcoma)1.8[2]
Fluoro aryl benzimidazole derivative 1 G361 (Melanoma)2.0[2]
Fluoro aryl benzimidazole derivative 1 MCF-7 (Breast Cancer)2.8[2]
Benzimidazole-triazole hybrid 32 HCT-116 (Colon Cancer)3.87[2]
2-phenyl benzimidazole hybrid 46 A549 (Lung Cancer)4.47[2]
Thiazole/benzimidazole hybrid 26a MCF-7 (Breast Cancer)5.96[2]
Fluoro aryl benzimidazole derivative 1 K-562 (Leukemia)7.8[2]
Compound 4g T47D (Breast Cancer)18.05[3]
Compound 2g T47D (Breast Cancer)18.9[3]
Table 2: Antimicrobial Activity of 2-Aminobenzimidazole Derivatives

The antimicrobial efficacy of substituted 2-aminobenzimidazoles was assessed by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Lower MIC values indicate greater antimicrobial activity.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Amidinobenzimidazole 7a-7e (non-substituted)Gram-positive bacteria (MRSA, MSSA, VREF)<256[4]
Benzimidazolo benzothiophene 1e, 1g, 1h Various bacteria10-20[5]
Benzimidazolo benzothiophene derivatives (except 1a )Klebsiella pneumoniae20[5]
Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of 2-Aminobenzimidazole Derivatives

Several 2-aminobenzimidazole derivatives have been investigated for their potential to inhibit acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system and a target for Alzheimer's disease therapies. The IC50 values for AChE inhibition are listed below.

Compound/DerivativeIC50 (µM)Reference
Compound 3h 0.0295[6]
Compound 3d 0.0319[6]
Compound 3p 0.1399[6]
Compound 3l 0.1694[6]
Compound 2 1.25[7]
Compound 6 2.46[7]
Compound 1 2.79[7]
Compound 5 6.02[7]
Compound 4 6.07[7]
Compound 2d 4.96 (µg/mL)[8]
Compound 2e -10.5 (kcal/mol, binding affinity)[8]
Compound 2a -10.4 (kcal/mol, binding affinity)[8]
Compound 2d -10.3 (kcal/mol, binding affinity)[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and for comparative evaluation of results.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

Materials:

  • 96-well plates

  • Test compounds (substituted 2-aminobenzimidazoles)

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, SDS-HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) in 100 µL of culture medium.[9] Incubate for 6 to 24 hours to allow for cell attachment and recovery.[9]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the desired concentrations of the compounds to the wells. Include untreated control wells and blank wells (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition: Add 10 µL of MTT reagent to each well.[9]

  • Formazan Formation: Incubate the plate for 2 to 4 hours, or until a purple precipitate is visible.[9]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., detergent reagent) to each well to dissolve the formazan crystals.[9]

  • Absorbance Reading: Leave the plate at room temperature in the dark for approximately 2 hours.[9] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9][10]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Test compounds (substituted 2-aminobenzimidazoles)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Bacterial/fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the wells of a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well. Include a positive control well (inoculum without compound) and a negative control well (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 35 ± 1 °C for 16-20 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[11]

Mandatory Visualization

Signaling Pathway Diagram

The following diagram illustrates the NOD1 signaling pathway, which can be inhibited by certain 2-aminobenzimidazole derivatives.[12][13] These compounds can cause conformational changes in the NOD1 protein, thereby interfering with downstream signaling.[12]

NOD1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_nucleus Nucleus PAMP Bacterial PGN (e.g., Tri-DAP) NOD1 NOD1 PAMP->NOD1 Activation RIPK2 RIPK2 NOD1->RIPK2 Recruitment & Activation 2_ABI 2-Aminobenzimidazole Inhibitor 2_ABI->NOD1 Inhibition TAK1 TAK1 RIPK2->TAK1 IKK_Complex IKK Complex (IKKα/β/γ) TAK1->IKK_Complex Activation IκBα IκBα IKK_Complex->IκBα Phosphorylation & Degradation NF_κB NF-κB (p65/p50) IκBα->NF_κB NF_κB_active Active NF-κB NF_κB->NF_κB_active Release Gene_Expression Pro-inflammatory Gene Expression NF_κB_active->Gene_Expression Translocation

Caption: NOD1 signaling pathway and the inhibitory action of 2-aminobenzimidazoles.

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for the key experimental protocols described.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate (24h) for attachment seed_cells->incubate1 add_compounds Add 2-aminobenzimidazole derivatives incubate1->add_compounds incubate2 Incubate (e.g., 48h) with compounds add_compounds->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate (2-4h) for formazan formation add_mtt->incubate3 add_solvent Add solubilization solution incubate3->add_solvent read_absorbance Read absorbance at 570 nm add_solvent->read_absorbance end End read_absorbance->end

Caption: General workflow for the MTT cell viability assay.

MIC_Workflow start Start prepare_dilutions Prepare serial dilutions of 2-aminobenzimidazoles in broth start->prepare_dilutions standardize_inoculum Prepare standardized microbial inoculum start->standardize_inoculum inoculate_plate Inoculate 96-well plate with microbial suspension prepare_dilutions->inoculate_plate standardize_inoculum->inoculate_plate incubate_plate Incubate plate under optimal growth conditions inoculate_plate->incubate_plate observe_growth Visually inspect for microbial growth incubate_plate->observe_growth determine_mic Determine MIC: Lowest concentration with no visible growth observe_growth->determine_mic end End determine_mic->end

Caption: Workflow for antimicrobial susceptibility testing (MIC determination).

References

Safety Operating Guide

Safe Disposal of 5-bromo-1H-benzo[d]imidazol-2-amine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 5-bromo-1H-benzo[d]imidazol-2-amine, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Immediate Safety and Handling Precautions:

This compound is a chemical compound that requires careful handling. While comprehensive toxicological properties have not been thoroughly investigated, it is prudent to handle it as a potentially hazardous substance.[1] All handling of the solid material and its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.[2][3]

Hazard and Safety Summary
ParameterInformationSource
Molecular Formula C7H6BrN3[1]
Molecular Weight 212.049 g/mol [1]
Appearance Light brown to brown solid[4]
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[4][5]
Storage Store in a well-ventilated place. Keep container tightly closed.[2] Store at 2-8°C, protected from light.[4]
Incompatible Materials Strong oxidizing agents[3]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste is a critical step in the laboratory workflow. The following procedure outlines the necessary steps for safe and compliant disposal.

1. Waste Segregation: All waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and cleaning materials, must be segregated as "Halogenated Organic Waste."[6] This waste stream must be kept separate from non-halogenated chemical waste to ensure proper treatment and to prevent chemical incompatibilities.[6]

2. Waste Collection: Use a designated, leak-proof, and clearly labeled waste container for all this compound waste. The container should be made of a material compatible with the chemical. The label on the waste container must include the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture.[6]

3. Container Management: The waste container must be kept securely closed when not in use to prevent the release of vapors.[6] Store the waste container in a designated satellite accumulation area that is well-ventilated and away from sources of ignition.[6]

4. Final Disposal: The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste disposal company.[1][6] Do not attempt to dispose of this chemical down the drain or in regular trash.[1][2] The recommended method of disposal is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[1][2]

Experimental Protocols

Accidental Spill Response Protocol:

In the event of a spill, follow these steps to ensure safe cleanup and containment:

  • Evacuate and Ventilate: Immediately evacuate unnecessary personnel from the spill area and ensure adequate ventilation.[1][7]

  • Personal Protective Equipment (PPE): Before addressing the spill, ensure you are wearing the appropriate PPE, including a lab coat, safety goggles, and double nitrile gloves.[8]

  • Contain the Spill: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[2]

  • Absorb and Collect:

    • For solid spills, carefully sweep or shovel the material.[1] Avoid generating dust.[1][2]

    • Place the collected material into a suitable, closed, and properly labeled container for disposal.[1][2]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose of Contaminated Materials: All materials used for cleanup (e.g., absorbent pads, gloves) should be placed in the designated hazardous waste container.

Visualizing the Disposal Workflow

Disposal Workflow for this compound cluster_collection Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal Unused Product Unused Product Segregate Segregate as Halogenated Organic Waste Unused Product->Segregate Contaminated Labware Contaminated Labware Contaminated Labware->Segregate Spill Cleanup Material Spill Cleanup Material Spill Cleanup Material->Segregate Collect Collect in Labeled, Leak-Proof Container Segregate->Collect Store Store in Designated Satellite Accumulation Area Collect->Store KeepClosed Keep Container Securely Closed Store->KeepClosed Contact Contact Licensed Hazardous Waste Company Store->Contact Incinerate High-Temperature Incineration (with afterburner and scrubber) Contact->Incinerate

Caption: Step-by-step process for the proper disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-1H-benzo[d]imidazol-2-amine
Reactant of Route 2
Reactant of Route 2
5-bromo-1H-benzo[d]imidazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.